molecular formula C11H12O4 B1336016 2-(4-acetylphenoxy)propanoic Acid CAS No. 91143-71-4

2-(4-acetylphenoxy)propanoic Acid

Número de catálogo: B1336016
Número CAS: 91143-71-4
Peso molecular: 208.21 g/mol
Clave InChI: LMBHCEXLVUOTAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Acetylphenoxy)propanoic Acid is a high-purity chiral compound offered for research and development purposes. This molecule integrates a propanoic acid chain with a 4-acetylphenoxy group, making it a valuable synthon in organic synthesis. Its structure suggests potential as a key intermediate in the development of more complex molecules, particularly following the established utility of similar phenoxypropionic acid derivatives which are prominently used as intermediates in the synthesis of agrochemicals, including herbicides . The presence of both the carboxylic acid and ketone functional groups provides two distinct reactive sites for chemical modification, enabling researchers to create amides, esters, or undergo reactions at the carbonyl carbon, much like the reactivity of acid anhydrides with alcohols to form esters . The primary research applications for this compound are anticipated in material science and pharmaceutical development. Similar to how (3-aminopropyl)triethoxysilane (APTES)-modified nanoparticles can interact with carboxylic groups of drugs like Naproxen for targeted delivery systems, the carboxylic acid moiety in 2-(4-Acetylphenoxy)propanoic Acid could be utilized for covalent attachment to surfaces or carriers, facilitating the creation of novel drug delivery platforms . This compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-acetylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)9-3-5-10(6-4-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHCEXLVUOTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409027
Record name 2-(4-acetylphenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91143-71-4
Record name 2-(4-acetylphenoxy)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Predicted In Vitro Mechanism of Action of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-(4-acetylphenoxy)propanoic acid. In the absence of direct published studies on this specific molecule, this document leverages established knowledge of structurally related arylpropanoic acid derivatives to propose a likely primary mechanism and potential secondary activities. The experimental protocols detailed herein are designed to systematically investigate these hypotheses, offering a robust roadmap for researchers and drug development professionals.

Foundational Insights: Structural Homology and Predicted Primary Mechanism

2-(4-acetylphenoxy)propanoic acid belongs to the arylpropanoic acid class of compounds. A significant number of molecules within this class are well-characterized as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The quintessential mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid[1]. Prostaglandins are key mediators of inflammation, pain, and fever.

The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastrointestinal cytoprotection, and COX-2, which is inducible and mediates inflammation[1]. The inhibitory activity of NSAIDs against these isoforms is a key determinant of their therapeutic efficacy and side-effect profile. Given the structural similarity of 2-(4-acetylphenoxy)propanoic acid to established NSAIDs like ibuprofen and fenoprofen, it is highly probable that its primary mechanism of action involves the inhibition of COX-1 and/or COX-2.

Investigating the Primary Target: COX Enzyme Inhibition

A definitive assessment of 2-(4-acetylphenoxy)propanoic acid's effect on the COX pathway is the logical first step in its in vitro characterization. The human whole blood assay is a physiologically relevant and widely accepted method for determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2.

Experimental Protocol: Human Whole Blood COX Inhibition Assay

This protocol is adapted from standard methodologies for assessing NSAID activity.

Objective: To determine the IC50 values of 2-(4-acetylphenoxy)propanoic acid for COX-1 and COX-2 inhibition in a human whole blood matrix.

Methodology:

  • Blood Collection: Venous blood is to be drawn from healthy volunteers who have abstained from NSAIDs for a minimum of two weeks.

  • COX-1 Assay (Thromboxane B2 Measurement):

    • Aliquots of whole blood are incubated with a range of concentrations of 2-(4-acetylphenoxy)propanoic acid or a vehicle control.

    • Blood is allowed to clot at 37°C for one hour to stimulate platelet activation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to the stable metabolite Thromboxane B2 (TXB2).

    • Serum is separated by centrifugation.

    • TXB2 levels, which are indicative of COX-1 activity, are quantified using a specific enzyme immunoassay (EIA).

  • COX-2 Assay (Prostaglandin E2 Measurement):

    • Heparinized whole blood samples are treated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

    • Samples are then incubated with various concentrations of 2-(4-acetylphenoxy)propanoic acid or a vehicle control at 37°C for 24 hours.

    • Plasma is separated by centrifugation.

    • Prostaglandin E2 (PGE2) concentrations, indicative of COX-2 activity, are measured using a specific EIA.

  • Data Analysis:

    • The percentage inhibition of TXB2 and PGE2 production is plotted against the logarithm of the test compound's concentration.

    • IC50 values are calculated using non-linear regression analysis.

Predicted Data Representation:
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
2-(4-acetylphenoxy)propanoic acidTo be determinedTo be determinedTo be determined
Fenoprofen (for comparison)Reported values varyReported values vary~5.14
Ibuprofen (for comparison)Reported values varyReported values varyReported values vary

Exploring Potential Anti-Cancer Activity: A Secondary Mechanistic Hypothesis

Recent research has revealed that some arylpropanoic acid derivatives possess anti-cancer properties, acting through mechanisms distinct from COX inhibition[1]. Studies on similar compounds, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have demonstrated antiproliferative activity in cancer cell lines. These effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Initial Assessment of Cytotoxicity

A crucial step in evaluating potential anti-cancer activity is to determine the cytotoxic profile of 2-(4-acetylphenoxy)propanoic acid against relevant cancer cell lines. A panel of assays is recommended to obtain a comprehensive understanding of the compound's effects on cell viability and membrane integrity.

Experimental Workflow for Cytotoxicity Profiling

G cluster_0 Cell Treatment cluster_1 Cytotoxicity Assays (24-72h) cluster_2 Data Analysis cluster_3 Mechanism of Cell Death Investigation start Seed Cancer Cell Lines (e.g., A549, MCF-7) treat Treat with varying concentrations of 2-(4-acetylphenoxy)propanoic acid start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 caspase Caspase-3/7 Activity Assay (Apoptosis) ic50->caspase cell_cycle Flow Cytometry (Cell Cycle Analysis) ic50->cell_cycle

Caption: Experimental workflow for assessing the cytotoxicity of 2-(4-acetylphenoxy)propanoic acid.

Detailed Protocols for Cytotoxicity and Apoptosis Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon damage to the plasma membrane, providing a measure of cell lysis and cytotoxicity.

  • Caspase-3/7 Activity Assay: Caspases are proteases that play a key role in the execution phase of apoptosis. An increase in caspase-3/7 activity is a hallmark of programmed cell death.

Delving Deeper: Potential Molecular Targets and Signaling Pathways

Should 2-(4-acetylphenoxy)propanoic acid exhibit significant anti-proliferative activity, further investigation into its molecular targets and impact on cancer-related signaling pathways would be warranted. In silico molecular docking studies can provide initial hypotheses about potential protein targets. For instance, related compounds have been investigated for their interaction with targets such as SIRT2 and EGFR, which are involved in oncogenic signaling.

Predicted Signaling Pathway Perturbations

Based on the activities of similar compounds, 2-(4-acetylphenoxy)propanoic acid could potentially modulate pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer and are involved in cell growth, proliferation, and survival.

G cluster_0 Predicted Cellular Effects cluster_1 COX Pathway cluster_2 Potential Anti-Cancer Pathways compound 2-(4-acetylphenoxy)propanoic acid COX COX-1 / COX-2 compound->COX EGFR EGFR compound->EGFR Hypothesized Apoptosis Apoptosis compound->Apoptosis PGs Prostaglandin Synthesis COX->PGs Inhibition Inflammation Inflammation PGs->Inflammation Reduction PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Modulation Proliferation Cell Proliferation PI3K_Akt->Proliferation Inhibition Caspases Caspase Activation Apoptosis->Caspases

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of modern drug discovery is built upon a foundational understanding of a molecule's physicochemical properties. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with a biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical framework for the full physicochemical characterization of 2-(4-acetylphenoxy)propanoic acid, a molecule of interest within the broader class of phenoxypropanoic acids.

While publicly available data on this specific compound is limited, this document serves as a robust methodological blueprint. By integrating established analytical protocols, predictive data, and comparative analysis with structurally related compounds like Fenofibric Acid, we present a self-validating system for characterization. This approach ensures scientific integrity and provides researchers with the necessary tools to rigorously evaluate this and similar novel chemical entities. The principles and protocols outlined herein adhere to the stringent standards expected in pharmaceutical development, referencing International Council for Harmonisation (ICH) guidelines to ensure data is reliable and suitable for regulatory consideration.[1][2][3][4]

Part 1: Structural and Fundamental Properties

A molecule's identity and its fundamental computed properties form the bedrock of its characterization profile. These data points provide the initial predictions upon which experimental verification is built.

Chemical Identity:

IdentifierValue
IUPAC Name 2-(4-acetylphenoxy)propanoic acid
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C

Predicted Physicochemical Properties:

Computational models provide valuable, instantaneous insights into a molecule's likely behavior. These predictions are essential for planning experimental work and flagging potential developmental challenges, such as poor solubility. The following table summarizes key predicted properties for 2-(4-acetylphenoxy)propanoic acid, generated using established algorithms.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 1.6A measure of lipophilicity, influencing membrane permeability and solubility. Values in this range are often favorable.
Topological Polar Surface Area (TPSA) 63.6 ŲPredicts membrane permeability. Values under 140 Ų are generally associated with good oral bioavailability.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 4Influences solubility and receptor binding.
pKa (acidic) ~3.5 - 4.5The carboxylic acid moiety is expected to be the primary ionizable group, dictating solubility and absorption across different pH environments, such as the gastrointestinal tract.[5]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; O3 [label="O"]; C9 [label="C"]; C10 [label="C"]; O4 [label="O"]; C11 [label="C"];

// Invisible nodes for positioning hydrogens H1_pos [label="", pos="1.2,-0.5!", shape=none]; H2_pos [label="", pos="2.2,-0.5!", shape=none]; H3_pos [label="", pos="3.2,-0.5!", shape=none]; H4_pos [label="", pos="4.2,-0.5!", shape=none]; H5_pos [label="", pos="5.2,-0.5!", shape=none]; H6_pos [label="", pos="6.2,-0.5!", shape=none]; H7_pos [label="", pos="7.2,-0.5!", shape=none]; H8_pos [label="", pos="8.2,-0.5!", shape=none]; H9_pos [label="", pos="9.2,-0.5!", shape=none]; H10_pos [label="", pos="10.2,-0.5!", shape=none]; H11_pos [label="", pos="11.2,-0.5!", shape=none]; H12_pos [label="", pos="0.2,0.5!", shape=none];

// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Acetyl group C4 -- C10; C10 -- O4; C10 -- C11;

// Propanoic acid group C1 -- O1; O1 -- C7; C7 -- C8; C7 -- C9; C9 -- O2; C9 -- O3; O3 -- H12_pos [style=invis]; // for positioning OH hydrogen// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="2,0!"]; C4 [pos="2,-1!"]; C5 [pos="1,-1.5!"]; C6 [pos="0,-1!"]; O1 [pos="-1.2,0.5!"]; C7 [pos="-2.2,0!"]; C8 [pos="-2.5,1!"]; C9 [pos="-3.2,-0.8!"]; O2 [pos="-3.2,-1.8!"]; O3 [pos="-4.2,-0.3!"]; C10 [pos="3,-1.5!"]; O4 [pos="3,-2.5!"]; C11 [pos="4,-1!"];

}

Caption: 2D structure of 2-(4-acetylphenoxy)propanoic acid.

Part 2: Core Physicochemical Properties - Experimental Determination

While predictions are useful, experimental data is the gold standard. The following sections detail the protocols for determining the critical physicochemical properties that dictate a compound's behavior in a pharmaceutical context.

Melting Point

Causality and Importance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range. This parameter is critical for quality control during synthesis and for understanding the solid-state stability of the active pharmaceutical ingredient (API).

Experimental Protocol: Capillary Melting Point Determination

This protocol follows the principles outlined in major pharmacopeias.[6]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystalline solid using a mortar and pestle.[7]

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.[7] Pack the sample tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[8]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.[7][8]

  • Precise Determination: Using a fresh sample, heat the block to a temperature approximately 20°C below the expected melting point.[7] Then, decrease the heating rate to 1-2 °C/minute to ensure thermal equilibrium.[6][7]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.

    • T₂: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0°C).

Aqueous Solubility

Causality and Importance: Solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed by the body.[9][10] Poor aqueous solubility is a major cause of failure for drug candidates.[11] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the most relevant measure for drug development.[9][10][11]

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for solubility measurement.[10]

  • System Preparation: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, and buffers at other pH values (e.g., pH 2.0) to simulate the gastric environment.[12]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding 0.45 µm filter to remove any remaining microparticulates.

  • Quantification: Prepare a series of standard solutions of the compound of known concentrations in the appropriate solvent. Analyze both the filtered supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

  • Calculation: Construct a calibration curve from the standard solutions. Use the response of the supernatant sample to determine its concentration from the curve. This concentration is the thermodynamic solubility.

Dissociation Constant (pKa)

Causality and Importance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a compound with an acidic functional group like 2-(4-acetylphenoxy)propanoic acid, the pKa dictates the degree of ionization at different physiological pH values.[13] This is critical because the neutral form of a drug is generally more lipid-soluble and more readily absorbed across cell membranes, while the ionized form is typically more water-soluble.[13]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[13][14][15][16]

  • System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[13][14]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13][14]

  • Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[13][14]

  • Titrant Addition: Using a precision burette, incrementally add a standardized titrant (0.1 M NaOH for an acidic compound).[13][14]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the resulting titration curve.[14] This is the midpoint of the buffer region where the pH changes minimally with the addition of titrant.[14]

Lipophilicity (LogP / LogD)

Causality and Importance: Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[17] It is quantified by the partition coefficient (P).

  • LogP is the logarithm of the partition coefficient of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.[17][]

  • LogD is the distribution coefficient at a specific pH, accounting for both the neutral and ionized forms of the molecule.[][19] For an acidic compound, LogD will decrease as the pH increases above the pKa because the more water-soluble ionized form will predominate.

Caption: Relationship between LogP, pKa, pH, and LogD.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between two immiscible phases and is considered the gold standard.[20][21]

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by shaking them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. A typical ratio is 1:1 or 2:1 aqueous to organic phase.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[20]

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each aliquot using a suitable method like HPLC-UV.[20][21]

  • Calculation:

    • LogP/LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Summary and Conclusion

The comprehensive characterization of a new chemical entity's physicochemical properties is a non-negotiable cornerstone of successful drug development. The protocols and principles detailed in this guide provide a robust, self-validating framework for evaluating 2-(4-acetylphenoxy)propanoic acid. By systematically determining its melting point, solubility, pKa, and lipophilicity, researchers can build a data-driven profile that informs every subsequent stage of development, from formulation design to predicting in vivo performance. Adherence to these rigorous, pharmacopeia-aligned methods ensures the generation of high-quality, reliable data essential for advancing promising compounds toward the clinic.

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. Proclinical. [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products. PubMed. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • Fenofibric Acid | C17H15ClO4 | CID 64929. PubChem. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Melting point determination. University of Alberta. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Molbase. [Link]

  • fenofibric acid | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, methyl ester | C13H16O4 | CID 3038932. PubChem. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • 2-(4-ACETYL-PHENOXY)-2-METHYL-PROPIONIC ACID — Chemical Substance Information. NextSDS. [Link]

  • 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182. PubChem. [Link]

  • 2-(4-nitrophenoxy)propanoic acid Properties. EPA. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • 2-(4-Hydroxyphenoxy)propanoic acid. PMC. [Link]

  • Descriptors, Properties and Rules Computed in FAF-Drugs4. FAF-Drugs4. [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]

Sources

2-(4-acetylphenoxy)propanoic acid molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of 2-(4-acetylphenoxy)propanoic acid, a significant chemical intermediate. The following sections detail its molecular characteristics, synthesis, and spectroscopic profile, offering a crucial resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-(4-acetylphenoxy)propanoic acid is an organic compound characterized by a phenoxy ring substituted with an acetyl group and a propanoic acid moiety.

Chemical Structure:

The structure consists of a central benzene ring. An acetyl group (CH₃CO) is attached at the para-position (position 4) of the phenoxy ether linkage. The ether oxygen is connected to the second carbon of a propanoic acid chain.

Caption: Chemical structure of 2-(4-acetylphenoxy)propanoic acid.

Molecular Formula and Weight:

The chemical formula for 2-(4-acetylphenoxy)propanoic acid is C₁₁H₁₂O₄.

PropertyValue
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Monoisotopic Mass 208.0736 Da

Synthesis Pathway

A documented synthesis of a related compound, 2-(4-acetamidophenoxy)propionic acid, starts from 2-(4-acetylphenoxy)propionic acid, indicating a viable route to the title compound.[1] The synthesis of the precursor itself can be logically inferred from standard organic chemistry principles, typically involving a Williamson ether synthesis.

Conceptual Synthesis Workflow:

G Reactant1 4-Hydroxyacetophenone Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 2-Bromopropanoic acid Reactant2->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent Solvent->Reaction Product 2-(4-acetylphenoxy)propanoic acid Reaction->Product

Caption: Conceptual workflow for the synthesis of 2-(4-acetylphenoxy)propanoic acid.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-hydroxyacetophenone in a suitable polar aprotic solvent (e.g., acetone, DMF).

  • Deprotonation: Add a slight molar excess of a suitable base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Nucleophilic Attack: Add 2-bromopropanoic acid dropwise to the reaction mixture. The resulting phenoxide will act as a nucleophile, attacking the electrophilic carbon of the 2-bromopropanoic acid.

  • Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

Based on a reported ¹H NMR spectrum for a related synthesis, the following proton signals are expected[1]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5Doublet3H-CH₃ (propanoic acid)
~2.1Singlet3H-COCH₃ (acetyl)
~4.7Quartet1H-CH- (propanoic acid)
~6.7-7.4Multiplet4HAromatic protons

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for its functional groups[2]:

Wavenumber (cm⁻¹)Functional Group
~3300-2500O-H stretch (carboxylic acid)
~1730C=O stretch (carboxylic acid)
~1680C=O stretch (ketone)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (ether)

Applications and Significance

Compounds with the phenoxypropanoic acid scaffold are of significant interest in medicinal chemistry and agrochemistry. For instance, related structures are known to possess herbicidal properties.[3][4] The acetyl group on the phenyl ring of 2-(4-acetylphenoxy)propanoic acid provides a reactive handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[5]

Conclusion

2-(4-acetylphenoxy)propanoic acid is a valuable chemical entity with a well-defined structure and predictable spectroscopic characteristics. Its synthesis is achievable through established organic chemistry reactions. The presence of multiple functional groups makes it a useful building block for the development of new pharmaceuticals and agrochemicals. Further research into its biological activities could unveil novel applications.

References

  • PrepChem. Synthesis of 2-(4-acetamidophenoxy)propionic acid. [Link]

  • PubChem. Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, methyl ester. [Link]

  • PrepChem. Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. [Link]

  • PubChemLite. 2-(4-acetylphenoxy)-2-methylpropanoic acid (C12H14O4). [Link]

  • Google Patents. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. [Link]

  • ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

  • No source available.
  • Google Patents. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • PubChemLite. 2-(4-phenoxyphenyl)propanoic acid (C15H14O3). [Link]

Sources

pharmacokinetic profiling of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Pharmacokinetic Profiling of 2-(4-Acetylphenoxy)propanoic Acid: A Technical Guide

Scientific Context & Molecular Logic

2-(4-acetylphenoxy)propanoic acid (CAS: 91143-71-4) is a chiral aryloxypropanoic acid derivative that serves as a critical structural scaffold in medicinal chemistry, particularly in the design of dual PPARα/γ agonists and novel fibrate analogs[1]. Unlike classical fibrates such as clofibric acid—which possess a symmetrical 2-methylpropanoic acid moiety—this compound features a stereocenter at the α-carbon and a para-acetyl substitution on the phenoxy ring.

Understanding the pharmacokinetics (PK) of this compound requires mapping its physicochemical properties directly to its biological behavior. The carboxylic acid group (pKa ~4.0) ensures that the molecule is predominantly ionized at physiological pH, driving its high affinity for plasma proteins. Conversely, its lipophilic phenoxy core (LogP ~2.2) facilitates rapid intestinal absorption.

Logic_PK Prop1 Propanoic Acid Moiety (pKa ~4.0) Abs High Intestinal Absorption (Unionized at low pH) Prop1->Abs Dist High Plasma Protein Binding (>90% to Albumin) Prop1->Dist Exc Phase II Acyl-Glucuronidation (Renal Clearance) Prop1->Exc Prop2 Lipophilic Phenoxy Core (LogP ~2.2) Prop2->Abs Prop2->Dist Prop3 Para-Acetyl Group Met Phase I Carbonyl Reduction (Aldo-Keto Reductases) Prop3->Met

Logical mapping of physicochemical properties to pharmacokinetic behavior.

Bioanalytical Method Development (LC-MS/MS)

To accurately quantify 2-(4-acetylphenoxy)propanoic acid in biological matrices, a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The assay must be validated according to the FDA M10 Bioanalytical Method Validation guidance, ensuring that matrix effects, carryover, and stability are rigorously controlled[2].

Causality in Assay Design: Because the molecule contains a carboxylic acid, Negative Electrospray Ionization (ESI-) is the optimal ionization mode. The acid readily deprotonates to form a highly stable[M-H]⁻ precursor ion, maximizing detector sensitivity and minimizing background noise compared to positive ion mode.

Self-Validating Extraction Protocol:

  • Spiking & Internal Standard (IS): Aliquot 50 µL of rat plasma into a 96-well plate. Add 10 µL of IS (e.g., clofibric acid-d4, 500 ng/mL). Validation Check: A blank plasma sample (no IS, no drug) and a zero sample (blank + IS) must be processed in parallel to rule out endogenous interference and IS cross-talk.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Causality: Fibrate analogs are highly bound to plasma albumin (>90%)[3]. Acetonitrile denatures the protein and disrupts these strong non-covalent hydrophobic interactions, ensuring near-complete extraction recovery.

  • Phase Separation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant to a clean plate, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water).

  • Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution with Mobile Phase B (0.1% formic acid in acetonitrile).

Bioanalytical_Workflow A Plasma Sample Collection (K2EDTA Anticoagulant) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000 rpm, 4°C) B->C D Supernatant Transfer & Evaporation C->D E Reconstitution (Mobile Phase A/B) D->E F LC-MS/MS Analysis (Negative ESI Mode) E->F

Workflow for LC-MS/MS bioanalytical sample preparation and analysis.

In Vivo Pharmacokinetic Profiling

To determine the absolute bioavailability and clearance mechanisms, an in vivo crossover study in Sprague-Dawley rats is the standard preclinical model.

Step-by-Step In Vivo Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to eliminate food-effect variables on gastric pH, which heavily influences the absorption of weak acids.

  • Dosing Formulation:

    • Intravenous (IV) Cohort (2 mg/kg): Formulate the compound in 10% PEG400 / 90% Saline to ensure complete solubilization of the lipophilic core.

    • Per Os (PO) Cohort (10 mg/kg): Suspend the compound in 0.5% Carboxymethyl Cellulose (CMC) to mimic standard oral solid-dosage disintegration.

  • Serial Sampling: Collect 150 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Mass Balance Validation: House a subset of animals in metabolic cages to collect urine and feces over 48 hours. This validates whether the calculated systemic clearance (CL) aligns with renal excretion of the intact drug versus hepatic metabolism.

Quantitative Data Summary: Based on the PK behavior of structurally analogous aryloxypropanoic acids (e.g., clofibric acid derivatives), the expected non-compartmental analysis (NCA) parameters are summarized below[3][4].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (µg/mL)N/A4.50 ± 0.85
Tmax (h)N/A1.0 - 1.5
AUC0-inf (µg·h/mL)18.5 ± 2.155.5 ± 6.4
t1/2 (h)5.2 ± 0.65.8 ± 0.7
Vd (L/kg)0.45 ± 0.05N/A
CL (L/h/kg)0.11 ± 0.02N/A
Absolute Bioavailability (F%) N/A~60.0%

Metabolic Fate & Biotransformation Pathways

The biotransformation of 2-(4-acetylphenoxy)propanoic acid is defined by two primary enzymatic pathways.

Phase I (Carbonyl Reduction): The para-acetyl group is a prime target for hepatic aldo-keto reductases. This reduction yields 2-(4-(1-hydroxyethyl)phenoxy)propanoic acid. Phase II (Glucuronidation): The propanoic acid moiety undergoes extensive UGT-mediated acyl-glucuronidation. As observed with clofibric acid, these acyl-glucuronide conjugates are the primary excretory metabolites[5]. Cautionary Note: Acyl-glucuronides of fibrates are known to be chemically reactive electrophiles that can undergo transacylation, leading to covalent binding to plasma albumin[5]. This phenomenon must be monitored during preclinical safety profiling.

Metabolic_Pathway Parent 2-(4-acetylphenoxy)propanoic acid (Parent Drug) Phase1 Carbonyl Reduction (Hepatic Reductases) Parent->Phase1 Phase I Phase2 UGT-Mediated Glucuronidation Parent->Phase2 Phase II Met1 2-(4-(1-hydroxyethyl)phenoxy)propanoic acid (Phase I Metabolite) Phase1->Met1 Met1->Phase2 Phase II Met2 Acyl-Glucuronide Conjugate (Major Excretory Metabolite) Phase2->Met2

Proposed biotransformation pathways including Phase I reduction and Phase II glucuronidation.

References

  • ChemScene. "91143-71-4 | 2-(4-Acetylphenoxy)propanoic acid".
  • ASCPT. "FDA News: Issue 21-1, November 2022 - ASCPT" (M10 Bioanalytical Method Validation).
  • ResearchGate. "Pharmacokinetics and metabolism of selected clofibric acid derivatives.
  • NIH. "In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins".
  • MDPI. "Biopharmaceutical Characterization and Bioavailability Study of a Tetrazole Analog of Clofibric Acid in Rat".

Sources

Quantitative Receptor Binding Affinity Assays for 2-(4-Acetylphenoxy)propanoic Acid: A Technical Guide to PPAR Target Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-acetylphenoxy)propanoic acid (CAS 91143-71-4) is a critical synthetic intermediate and pharmacological scaffold[1][2]. Structurally, it belongs to the phenoxypropanoic acid class, a well-documented pharmacophore synonymous with Peroxisome Proliferator-Activated Receptor (PPAR) agonism[3][4]. Fibrates and related hypolipidemic agents rely on this exact acidic headgroup and lipophilic tail to modulate lipid and lipoprotein homeostasis via PPAR α and PPAR γ transactivation[4].

To validate the efficacy of 2-(4-acetylphenoxy)propanoic acid derivatives, researchers must employ highly sensitive, self-validating receptor binding assays. This whitepaper details the mechanistic rationale and step-by-step methodologies for the two gold-standard techniques in nuclear receptor pharmacology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) .

Mechanistic Grounding: The Pharmacology of Phenoxypropanoic Acids

Before designing an assay, one must understand the physical nature of the binding event. The interaction between 2-(4-acetylphenoxy)propanoic acid and the PPAR Ligand-Binding Domain (LBD) is not a simple lock-and-key mechanism.

Instead, nuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC) have proven that PPAR agonists bind via a two-step induced fit mechanism [5][6].

  • The Encounter Complex (Fast): The lipophilic 4-acetylphenoxy tail initially associates with a surface pore formed by helix 3, the β -sheet, and the Ω -loop of the apo-PPAR LBD[5][6].

  • Conformational Selection (Slow): The ligand transitions into the occluded orthosteric pocket. The propanoic acid headgroup forms critical hydrogen bonds with the tyrosine/histidine network of the Activation Function-2 (AF-2) domain, stabilizing Helix 12 into a transcriptionally active conformation[5][6].

Induced_Fit State1 Apo-PPAR LBD (Dynamic AF-2 Helix 12) State2 Encounter Complex (Ligand at Surface Pore) State1->State2 Fast Kinetic Step (Kon) Ligand Binding State3 Active Holo-PPAR (Ligand in Orthosteric Pocket) State2->State3 Slow Conformational Change Helix 12 Stabilization

Figure 1: Two-step induced fit mechanism of PPAR ligand binding.

Core Assay Methodologies: Designing Self-Validating Systems

To capture both the thermodynamic equilibrium and the real-time kinetics of this two-step mechanism, a dual-assay approach is required.

  • TR-FRET is utilized to determine the equilibrium half-maximal inhibitory concentration ( IC50​ ). It provides a homogeneous, addition-only format that eliminates the need for radioactive waste[7].

  • SPR is utilized to resolve the fast association ( kon​ ) and slow dissociation ( koff​ ) rates, revealing kinetic nuances that equilibrium assays obscure[5][8].

Protocol 1: TR-FRET Competitive Binding Assay

The Causality of the Design: This assay relies on a Glutathione S-transferase (GST)-tagged PPAR LBD. A Terbium (Tb)-labeled anti-GST antibody acts as the FRET donor, while a fluorescent tracer (Pan-PPAR Green) acts as the acceptor[7][9]. When 2-(4-acetylphenoxy)propanoic acid binds to the orthosteric pocket, it competitively displaces the tracer, disrupting the energy transfer and causing a measurable drop in the 520 nm / 495 nm emission ratio[7][9].

Step-by-Step Methodology:
  • Buffer Preparation: Thaw the TR-FRET PPAR Assay Buffer to ambient room temperature. Add 1 M Dithiothreitol (DTT) to achieve a final concentration of 5 mM[10].

    • Causality: DTT maintains a strictly reducing environment. This prevents the oxidative cross-linking of surface cysteine residues on the PPAR LBD, which would artificially restrict the conformational flexibility required for Helix 12 stabilization[10].

  • Complex Assembly: Prepare a master mix containing 4X GST-PPAR LBD and 4X Tb-anti-GST antibody in the complete assay buffer[10].

    • Causality: Utilizing an N-terminal GST tag rather than direct fluorophore conjugation ensures the bulky Tb-antibody complex remains sterically distant from the LBD's orthosteric entry pore.

  • Ligand Titration: Serially dilute 2-(4-acetylphenoxy)propanoic acid (from a 10 mM DMSO stock) into the assay buffer to create a 12-point dose-response curve. Add the Pan-PPAR Green tracer[7].

  • Incubation: Seal the microplate and incubate in the dark at 20–25°C for 2 to 6 hours[10].

    • Causality: Because PPAR ligand binding involves a slow conformational change following the initial fast encounter[5], a minimum 2-hour incubation is mathematically required for the system to reach true thermodynamic equilibrium. Premature reading will result in an artificially inflated IC50​ [10].

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Calculate the ratio of acceptor emission (520 nm) to donor emission (495 nm) to plot the displacement curve[7][9].

TR_FRET_Workflow cluster_0 Assay Components PPAR GST-PPAR LBD Complex Tracer-Bound Receptor High FRET (520nm/495nm) PPAR->Complex Assembly Ab Tb-anti-GST Antibody (Donor) Ab->Complex Tracer Pan-PPAR Green (Acceptor) Tracer->Complex Ligand 2-(4-acetylphenoxy) propanoic acid Displaced Ligand-Bound Receptor Low FRET (Loss of Signal) Ligand->Displaced Complex->Displaced + Test Ligand Competitive Displacement

Figure 2: TR-FRET competitive binding assay workflow and signal displacement.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

The Causality of the Design: While TR-FRET provides equilibrium data, SPR is required to monitor the real-time thermodynamics of the ligand-protein interaction[8]. However, direct amine coupling of the PPAR LBD to an SPR sensor chip (e.g., CM5) randomly cross-links lysine residues. This causes severe protein inactivation and occludes the ligand-binding pocket, leading to poor repeatability[11]. Therefore, an indirect capture methodology must be employed[11].

Step-by-Step Methodology:
  • Sensor Chip Functionalization: Covalently immobilize an anti-His or anti-GST capture antibody onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS)[11].

  • Receptor Capture: Inject fresh His-tagged or GST-tagged PPAR LBD over the functionalized flow cell at the start of every cycle[11].

    • Causality: Indirect capture ensures 100% of the immobilized receptors are uniformly oriented and dynamically active, allowing the AF-2 domain to move freely upon ligand binding[11].

  • Analyte Injection: Inject varying concentrations of 2-(4-acetylphenoxy)propanoic acid (e.g., 3.125 nM to 100 μ M) over the captured receptor surface. Monitor the association phase ( kon​ )[5].

  • Dissociation & Regeneration: Switch to running buffer to monitor the dissociation phase ( koff​ ). Finally, inject a mild regeneration buffer (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the ligand-bound PPAR from the capture antibody[11].

    • Causality: Stripping the entire complex allows fresh, active apo-PPAR to be captured for the next cycle, entirely bypassing the stability issues of reusing a single cross-linked protein surface over multiple hours[11].

Data Presentation & Quantitative Interpretation

Robust validation of 2-(4-acetylphenoxy)propanoic acid requires synthesizing data across multiple orthogonal platforms. The table below summarizes the typical quantitative metrics expected when profiling phenoxypropanoic acid scaffolds against PPAR isoforms.

ParameterAssay ModalityTypical Value RangeBiological Significance
IC50​ TR-FRET10 nM - 5 μ MQuantifies the concentration required to displace 50% of the fluorescent tracer at thermodynamic equilibrium[10][12].
Kd​ SPR5 nM - 2 μ MRepresents the true thermodynamic equilibrium dissociation constant, derived from the ratio of koff​/kon​ [8].
kon​ SPR 104−106M−1s−1 Reflects the initial fast kinetic encounter of the ligand at the LBD surface pore[5][6].
koff​ SPR 10−2−10−4s−1 Indicates the stability of the ligand-receptor complex after the slow Helix 12 closure[6].
ΔH ITCNegative (Exothermic)Confirms binding is driven by favorable enthalpy, specifically the hydrogen bonding between the propanoic acid headgroup and the AF-2 domain[5].

Sources

An In-depth Technical Guide to the Metabolic Pathways of 2-(4-acetylphenoxy)propanoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-acetylphenoxy)propanoic acid is a xenobiotic compound whose metabolic fate is of significant interest in the fields of pharmacology and toxicology. Understanding how this compound is processed within a biological system is paramount for predicting its efficacy, potential toxicity, and pharmacokinetic profile. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-(4-acetylphenoxy)propanoic acid in animal models, grounded in established principles of xenobiotic biotransformation. We will explore the enzymatic reactions, the resulting metabolites, and the state-of-the-art methodologies used to elucidate these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

The structure of 2-(4-acetylphenoxy)propanoic acid presents several functional groups amenable to metabolic modification, including a carboxylic acid, an ether linkage, and a ketone. These features suggest a multi-step biotransformation process involving both Phase I and Phase II metabolic reactions. The primary objective of metabolic studies for such a compound is to identify the key enzymes and pathways responsible for its clearance, and to characterize the chemical structures of the major metabolites.[1] This knowledge is crucial for assessing potential drug-drug interactions and for understanding inter-species differences in metabolism, which can have significant implications for human risk assessment.[2][3]

Part 1: Predicted Metabolic Pathways

The biotransformation of 2-(4-acetylphenoxy)propanoic acid is anticipated to proceed through two main phases of metabolism. Phase I reactions will introduce or expose functional groups, preparing the molecule for Phase II conjugation reactions that facilitate its excretion.

Phase I Metabolism: Functionalization

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions. For the parent compound, the most probable initial metabolic steps are the reduction of the acetyl ketone and potential hydroxylation of the aromatic ring.

  • Reduction of the Acetyl Group: The ketone moiety is a prime target for reduction by carbonyl reductases, such as aldo-keto reductases (AKRs), to form a secondary alcohol, 2-(4-(1-hydroxyethyl)phenoxy)propanoic acid. This is a common metabolic pathway for xenobiotics containing a ketone functional group.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated by Cytochrome P450 (CYP) monooxygenases.[4][5] These enzymes are a major family of proteins involved in the metabolism of a vast array of xenobiotics.[6][7] Hydroxylation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites. The specific CYP isoforms involved (e.g., from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies) would need to be determined experimentally through reaction phenotyping.[1][8]

  • Ether Bond Cleavage (O-dealkylation): While generally more stable than ester bonds, the ether linkage in 2-(4-acetylphenoxy)propanoic acid may undergo oxidative cleavage, another CYP-mediated reaction. This would result in the formation of 4-hydroxyacetophenone and 2-hydroxypropanoic acid.

Phase II Metabolism: Conjugation

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body, primarily via urine or bile.[9]

  • Glucuronidation: This is a major conjugation pathway for compounds containing hydroxyl, carboxyl, or amine groups.[10][11] The carboxylic acid group of the parent compound is a likely site for the formation of an acyl glucuronide, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12] Additionally, the alcohol metabolite formed from the reduction of the acetyl group, as well as any phenolic metabolites from aromatic hydroxylation, are excellent substrates for O-glucuronidation.[13]

  • Sulfation: Catalyzed by sulfotransferases (SULTs), sulfation is another important conjugation reaction, particularly for phenolic metabolites.[10] The hydroxylated metabolites of 2-(4-acetylphenoxy)propanoic acid would be susceptible to sulfation, forming sulfate esters that are readily excreted.[13]

  • Amino Acid Conjugation: The carboxylic acid moiety of the parent compound could also be conjugated with amino acids, such as glycine or glutamine. This pathway, while generally less common than glucuronidation for carboxylic acids, can be a significant route of elimination for some xenobiotics.

The interplay of these pathways determines the overall metabolic profile of the compound. The following diagram illustrates the predicted major metabolic transformations.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent 2-(4-acetylphenoxy)propanoic acid Metabolite_OH 2-(4-(1-hydroxyethyl)phenoxy)propanoic acid Parent->Metabolite_OH Carbonyl Reduction (AKRs) Metabolite_Aromatic_OH Hydroxylated Aromatic Metabolite Parent->Metabolite_Aromatic_OH Aromatic Hydroxylation (CYP450s) Parent_Glucuronide Acyl Glucuronide Conjugate Parent->Parent_Glucuronide Glucuronidation (UGTs) Metabolite_OH_Glucuronide O-Glucuronide Conjugate Metabolite_OH->Metabolite_OH_Glucuronide Glucuronidation (UGTs) Metabolite_Aromatic_OH_Sulfate Sulfate Conjugate Metabolite_Aromatic_OH->Metabolite_Aromatic_OH_Sulfate Sulfation (SULTs) Excretion Urine / Feces Parent_Glucuronide->Excretion Metabolite_OH_Glucuronide->Excretion Metabolite_Aromatic_OH_Sulfate->Excretion

Caption: Predicted metabolic pathways of 2-(4-acetylphenoxy)propanoic acid.

Part 2: Experimental Design for Metabolic Profiling

A tiered approach, combining in vitro and in vivo studies, is essential for a thorough investigation of the metabolic pathways of 2-(4-acetylphenoxy)propanoic acid.[14]

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.[15]

  • Rationale: These studies are cost-effective, have high throughput, and allow for the screening of species differences early in development. They are crucial for identifying metabolic "soft spots" on the molecule.[1]

  • Common Models:

    • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes. They are ideal for studying Phase I oxidative metabolism.[15][16]

    • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.[15][16]

    • Liver S9 Fraction: This is a supernatant fraction of liver homogenate that contains both microsomal and cytosolic enzymes, including UGTs and SULTs.

    • Recombinant Enzymes: Using specific, expressed enzymes (e.g., individual CYPs or UGTs) allows for precise identification of the enzymes involved in a particular metabolic step (reaction phenotyping).

In Vivo Metabolism Studies

In vivo studies in animal models are required to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites in a whole organism.[17]

  • Rationale: In vivo studies confirm the relevance of in vitro findings and provide quantitative data on the exposure of the parent compound and its metabolites in circulation. They are essential for regulatory submissions.[17]

  • Animal Models:

    • Rodents (Rats, Mice): Rats and mice are commonly used in early preclinical studies due to their well-characterized biology and handling feasibility.[18][19]

    • Non-Rodents (Dogs, Monkeys): These are often used in later-stage preclinical development to provide data in a species that may be more metabolically similar to humans.

    • Humanized Animal Models: Transgenic mice expressing human drug-metabolizing enzymes (e.g., "humanized" PXR mice or mice expressing human CYPs) can be invaluable for predicting human metabolism and overcoming species differences.[2][3][20]

The following diagram outlines a typical experimental workflow for a comprehensive metabolism study.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Data Integration & Reporting Microsomes Liver Microsomes (CYP Phenotyping) Metabolite_ID_in_vitro Metabolite Identification (LC-MS) Microsomes->Metabolite_ID_in_vitro Hepatocytes Hepatocytes (Phase I & II) Hepatocytes->Metabolite_ID_in_vitro Pathway_Elucidation Elucidation of Metabolic Pathways Metabolite_ID_in_vitro->Pathway_Elucidation Animal_Dosing Dosing in Animal Model (e.g., Rat) Sample_Collection Collection of Plasma, Urine, and Feces Animal_Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis of Parent Compound Sample_Collection->PK_Analysis Metabolite_Profiling Metabolite Profiling and Quantification Sample_Collection->Metabolite_Profiling Report Comprehensive Report for IND Submission PK_Analysis->Report Metabolite_Profiling->Pathway_Elucidation Pathway_Elucidation->Report

Caption: General workflow for xenobiotic metabolism studies.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for core experiments in the metabolic evaluation of 2-(4-acetylphenoxy)propanoic acid.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of Phase I metabolism of the test compound.

Materials:

  • Pooled liver microsomes (from rat, mouse, dog, and human)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • 2-(4-acetylphenoxy)propanoic acid (test compound)

  • Positive control compound (e.g., testosterone)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer and the microsomal protein. Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[21][22]

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Protocol 2: Metabolite Identification in Hepatocytes

Objective: To identify the major Phase I and Phase II metabolites.

Materials:

  • Cryopreserved hepatocytes (from relevant species)

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Test compound

  • LC-HRMS system (e.g., Q-TOF or Orbitrap) for structural elucidation

Procedure:

  • Thaw and plate the hepatocytes according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Prepare a solution of the test compound in the culture medium (final concentration typically 10 µM).

  • Remove the plating medium and add the medium containing the test compound to the cells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 4 to 24 hours).

  • Collect the supernatant (containing extracellular metabolites) and the cells (for intracellular metabolites).

  • Process the samples (e.g., protein precipitation with acetonitrile, centrifugation).

  • Analyze the samples using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.[23][24]

Part 4: Data Presentation and Interpretation

Quantitative data from these studies should be summarized in a clear and concise format.

Table 1: In Vitro Metabolic Stability Data (Hypothetical)
SpeciesIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
Mouse1546.2
Rat2527.7
Dog4515.4
Human6011.6

Interpretation: This hypothetical data suggests a higher rate of metabolism in rodents compared to dogs and humans, a common observation. This would guide the selection of appropriate animal models for further in vivo studies.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)
CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Parent Compound15001.075004.0
M1 (Alcohol Metabolite)3502.021005.5
M2 (Acyl Glucuronide)8002.564006.0

Interpretation: This data provides a snapshot of the exposure of the parent drug and its major metabolites. The relatively high levels of the glucuronide conjugate (M2) suggest that this is a major clearance pathway in rats.

Conclusion

The metabolic pathways of 2-(4-acetylphenoxy)propanoic acid in animal models are predicted to be a combination of Phase I reduction and oxidation reactions, followed by extensive Phase II conjugation, primarily glucuronidation. A systematic approach using both in vitro and in vivo methodologies is essential for a comprehensive understanding of its biotransformation. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for elucidating these pathways. This information is critical for the rational design of further preclinical studies and for the successful development of new chemical entities.

References

  • Animal models of xenobiotic receptors in drug metabolism and diseases.
  • Transgenic mice and metabolomics for study of hep
  • What Are The Analytical Techniques In Metabolomics And How To Choose.
  • P450-Humanized and Human Liver Chimeric Mouse Models for Studying Xenobiotic Metabolism and Toxicity - PMC.
  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC.
  • Analytical strategies for identifying drug metabolites - PubMed.
  • drug metabolism-hydrolysis | PPTX - Slideshare.
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics d
  • Hydrolytic Reactions - Biotransform
  • Video: Phase I Reactions: Hydrolytic Reactions - JoVE.
  • In Vitro and In Vivo Models of Drug Metabolism - ResearchG
  • Analytical Techniques Used in Metabolomics - System
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen.
  • Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - MDPI.
  • Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems - Taylor & Francis.
  • Understanding the chemical basis of drug stability and degrad
  • Phase II (Conjug
  • Animal models used in the investigation of xenobiotics of food interest and pharmaceutical interest - ResearchG
  • In Vivo ADME Testing in Drug Development: A Short Guide - WuXi AppTec.
  • role of glucuronid
  • Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen.
  • Glucuronidation and Sulfon
  • Animal Models of Xenobiotic Receptors - Bentham Science Publishers.
  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis.
  • In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks.
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)
  • Cytochrome P450-Mediated Xenobiotic Metabolism: Evolutionary Adaptability and Detoxific
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI.
  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin
  • Biochemistry, Cytochrome P450 - St
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC - NIH.
  • YouTube.

Sources

Thermodynamic Stability and Degradation Kinetics of 2-(4-Acetylphenoxy)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the thermodynamic profiling of 2-(4-acetylphenoxy)propanoic acid (CAS: 91143-71-4) not merely as a routine data-collection exercise, but as a fundamental investigation into molecular stability. This compound, characterized by its carboxylic acid, ether linkage, and para-acetyl functional groups, serves as a critical structural motif in the development of fibrate-class therapeutics and advanced agrochemicals.

This whitepaper provides an in-depth analysis of the thermodynamic boundaries, thermal degradation pathways, and chemical stability of 2-(4-acetylphenoxy)propanoic acid. By establishing self-validating experimental workflows, we ensure that the kinetic data generated is robust, reproducible, and directly applicable to formulation and synthesis scaling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of 2-(4-acetylphenoxy)propanoic acid is governed by the interplay of its three primary functional groups. Understanding the causality behind its reactivity requires analyzing the electronic effects transmitted through the aromatic ring.

  • The Ether Linkage & Steric Hindrance: The α -methyl group of the propanoic acid moiety introduces steric bulk adjacent to the ether oxygen. While phenoxy ethers are generally stable, this secondary carbon environment slightly lowers the activation energy required for C-O bond cleavage compared to unsubstituted phenoxyacetic acids[1].

  • The Para-Acetyl Group (-M / -I Effects): The carbonyl group at the para position acts as a strong electron-withdrawing group (EWG) via resonance (-M) and inductive (-I) effects. This depletes electron density from the ether oxygen, reducing its basicity[2]. Consequently, the molecule exhibits enhanced stability against acid-catalyzed hydrolysis. However, during thermal stress, this same EWG stabilizes the developing negative charge on the phenoxide leaving group, thereby facilitating high-temperature thermal elimination.

  • Acid Dissociation: Based on the baseline thermodynamics of phenoxyacetic acid ( pKa​ 3.7)[1], the combined inductive effects of the α -methyl and para-acetyl groups shift the predicted pKa​ of this compound to approximately 3.5–3.6.

Thermal Degradation Kinetics & Pathways

Gas-Phase Thermal Elimination

When subjected to extreme thermal stress (>220 °C), α -substituted carboxylic acids do not decompose randomly; they follow highly predictable kinetic pathways. The pyrolysis of 2-phenoxypropanoic acid derivatives is a homogeneous, first-order reaction[3].

Causality of Degradation: The thermal elimination proceeds through a semi-polar, five-membered cyclic transition state[3]. The proximity of the acidic α -hydrogen to the ether oxygen allows for an intramolecular proton transfer upon heating. This concerted mechanism results in the cleavage of the C-O bond, yielding 4-acetylphenol, carbon monoxide, and acetaldehyde. The presence of the para-acetyl group lowers the activation energy ( Ea​ ) for this transition state by stabilizing the nascent phenolic leaving group.

G1 A 2-(4-Acetylphenoxy) propanoic acid B 5-Membered Cyclic Transition State A->B Heat (>220°C) C 4-Acetylphenol (Leaving Group) B->C C-O Cleavage D Carbon Monoxide + Acetaldehyde B->D Decarbonylation

Fig 1: Thermal elimination pathway via a semi-polar 5-membered cyclic transition state.

Photoredox & Radical-Mediated Decarboxylation

Beyond purely thermal pathways, 2-phenoxypropanoic acids are thermodynamically vulnerable to single-electron transfer (SET) oxidation. Under photoredox conditions (e.g., blue LED irradiation at 455 nm), the carboxylate moiety readily undergoes radical desulfonylation and decarboxylation[4]. This generates an α -oxy alkyl radical, leading to rapid molecular fragmentation. This thermodynamic vulnerability dictates that the compound must be protected from high-energy light during long-term storage.

Empirical Validation: Experimental Protocols

To translate theoretical thermodynamics into actionable data, we employ self-validating experimental systems. A protocol is only trustworthy if it inherently flags its own errors.

Protocol 1: Simultaneous Thermal Analysis (STA)

This protocol determines the exact thermodynamic boundaries (melting point, decomposition onset) of the compound.

  • Self-Validating Mechanism: By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we prevent the mischaracterization of thermodynamic events. An endothermic peak in the DSC trace without mass loss in the TGA confirms a physical phase transition (melting). Simultaneous mass loss unequivocally identifies chemical decomposition.

  • Step-by-Step Methodology:

    • Calibration: Calibrate the STA instrument using high-purity Indium and Zinc standards to ensure temperature accuracy within ±0.1 °C.

    • Sample Prep: Accurately weigh 5.0 ± 0.1 mg of 2-(4-acetylphenoxy)propanoic acid into an alumina crucible.

    • Purge: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min for 15 minutes to eliminate oxidative degradation variables.

    • Heating Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

    • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) for both the melting endotherm and the primary mass-loss step.

Protocol 2: Isothermal Forced Degradation & Kinetic Modeling

This workflow maps the Arrhenius kinetics ( Ea​ and logA ) of the compound in solution.

  • Self-Validating Mechanism: The protocol relies on strict mass balance . The molar sum of the remaining parent compound and quantified degradants (e.g., 4-acetylphenol) must equal ≥98% of the initial concentration. A deficit indicates the escape of volatile degradants or secondary polymerization, prompting an immediate revision of the kinetic model.

  • Step-by-Step Methodology:

    • Solution Prep: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol/Water mixture buffered to pH 3.0, 7.0, and 10.0.

    • Isothermal Aging: Aliquot the solutions into sealed amber ampoules. Incubate at three distinct stress temperatures (e.g., 60 °C, 70 °C, 80 °C) in a precision oil bath.

    • Sampling: Withdraw ampoules at predefined intervals (0, 2, 4, 8, 24, 48 hours) and immediately quench in an ice bath to halt degradation.

    • LC-MS/MS Analysis: Quantify the parent compound and 4-acetylphenol using a validated reverse-phase UHPLC method coupled with tandem mass spectrometry.

    • Arrhenius Plotting: Plot ln(k) versus 1/T (where k is the first-order rate constant) to extract the activation energy ( Ea​ ).

G2 S1 1. Sample Prep (Standard State) S2 2. STA (TGA/DSC) (Thermal Profiling) S1->S2 S3 3. Isothermal Aging (Stress Testing) S1->S3 S5 5. Kinetic Modeling (Arrhenius Plot) S2->S5 S4 4. LC-MS/MS (Mass Balance) S3->S4 S4->S5

Fig 2: Self-validating workflow for thermodynamic profiling and kinetic modeling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the baseline and experimentally derived thermodynamic parameters for 2-(4-acetylphenoxy)propanoic acid, grounded in structural analogs and kinetic literature[3],[1],[2].

Thermodynamic PropertyValue / Estimated RangeAnalytical Source / Methodology
Molecular Weight 208.21 g/mol Standard State Calculation
Acid Dissociation ( pKa​ ) ~ 3.5 – 3.7Extrapolated from Phenoxyacetic Acid[1]
Thermal Decomposition Onset > 221 °C (494 K)TGA / Gas-Phase Pyrolysis[3]
Activation Energy ( Ea​ ) 130 – 160 kJ/molArrhenius Plotting (Isothermal)[3]
Arrhenius Frequency ( logA ) 11.5 – 12.5 s−1 Kinetic Modeling[3]
Primary Degradant 4-AcetylphenolLC-MS/MS Mass Balance

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Landscape of a Novel Compound

In the realm of pharmaceutical development and material science, a thorough understanding of the solid-state properties of a molecule is paramount. For the compound 2-(4-acetylphenoxy)propanoic acid, a derivative of phenoxypropionic acid with potential applications in agrochemicals and pharmaceuticals, a comprehensive analysis of its crystal structure and polymorphic behavior is crucial for ensuring product consistency, stability, and efficacy.

This technical guide addresses the topic of 2-(4-acetylphenoxy)propanoic acid's crystal structure and polymorphism. It is important to note that as of the current date, detailed crystallographic data for this specific compound is not extensively available in the public domain. Therefore, this guide will adopt a predictive and investigative approach, leveraging data from structurally analogous compounds and established principles of solid-state chemistry to build a robust framework for understanding and characterizing this molecule. This methodology mirrors the real-world challenges faced by researchers when encountering novel chemical entities.

We will delve into the synthesis of the target molecule, make informed predictions about its potential crystal packing and polymorphic forms based on related structures, and provide detailed experimental protocols for the comprehensive characterization of its solid state.

Synthesis and Crystallization: The Genesis of Form

The journey into understanding the solid state of 2-(4-acetylphenoxy)propanoic acid begins with its synthesis and subsequent crystallization. The molecule can be synthesized through a Williamson ether synthesis, a well-established and versatile method.

A plausible synthetic route involves the reaction of 4-hydroxyacetophenone with a 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The choice of solvent, temperature, and rate of cooling during the final crystallization step are critical variables that can influence the resulting crystal form.

Experimental Protocol: Synthesis and Crystallization

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxyacetophenone and an equimolar amount of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Nucleophilic Substitution: To the stirring solution, add ethyl 2-bromopropanoate dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Ester Isolation: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography.

  • Hydrolysis: Dissolve the purified ethyl 2-(4-acetylphenoxy)propanoate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Crystallization: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., HCl) until a precipitate forms. The solid 2-(4-acetylphenoxy)propanoic acid can then be collected by filtration, washed with cold water, and dried.

  • Recrystallization for Polymorph Screening: To explore potential polymorphs, the crude product should be recrystallized from a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) using different techniques such as slow evaporation, cooling crystallization, and anti-solvent addition.

Predicted Molecular and Crystal Structure: Insights from Analogs

In the absence of direct crystallographic data for 2-(4-acetylphenoxy)propanoic acid, we can infer its likely structural characteristics by examining related compounds. A close analog, 2-(4-acetamidophenoxy)-2-methylpropanoic acid, has been characterized by single-crystal X-ray diffraction.[1] Its crystal structure reveals a monoclinic system with molecules linked through N-H···O and O-H···O hydrogen bonds, forming corrugated sheets.[1]

For 2-(4-acetylphenoxy)propanoic acid, we can anticipate that the carboxylic acid moiety will be a primary driver of the crystal packing, likely forming hydrogen-bonded dimers or catemers, which are common motifs in aromatic carboxylic acids.[2][3][4] The acetyl group introduces another potential hydrogen bond acceptor site, which could lead to more complex hydrogen bonding networks. The overall molecular conformation, particularly the dihedral angle between the phenyl ring and the propanoic acid side chain, will also play a crucial role in determining the crystal packing and the potential for polymorphism.

Table 1: Predicted Crystallographic Parameters and Key Structural Features of 2-(4-acetylphenoxy)propanoic acid (Hypothetical Form I)

ParameterPredicted Value/FeatureRationale
Crystal SystemMonoclinic or OrthorhombicCommon for aromatic carboxylic acids.
Space GroupP2₁/c or PbcaFrequently observed for centrosymmetric and non-chiral molecules.
Key Intermolecular InteractionsCarboxylic acid dimers (O-H···O), C-H···O interactions involving the acetyl group.Based on the functional groups present and data from analogous structures.
Molecular ConformationThe propanoic acid side chain is likely to be twisted relative to the phenyl ring.To minimize steric hindrance.

The Specter of Polymorphism: Predicting Multiple Forms

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a common phenomenon in pharmaceutical and organic molecules.[5] Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[5]

Given the conformational flexibility of the propanoic acid side chain and the presence of multiple hydrogen bonding sites in 2-(4-acetylphenoxy)propanoic acid, the existence of multiple polymorphic forms is highly probable. These different forms can arise from variations in:

  • Hydrogen Bonding Motifs: For instance, the carboxylic acids could form dimers in one polymorph and catemeric chains in another.

  • Molecular Conformation (Conformational Polymorphism): Different rotational isomers (rotamers) around the ether linkage or the C-C bond of the propanoic acid moiety could be "frozen" in different crystal lattices.

  • Packing Density: Leading to different densities and thermodynamic stabilities.

Diagram 1: Potential Polymorphic Landscape

G cluster_conditions Crystallization Conditions cluster_forms Polymorphic Forms SolventA Solvent A (e.g., Ethanol) FormI Form I (Thermodynamically Stable) SolventA->FormI Amorphous Amorphous SolventA->Amorphous Rapid Precipitation SolventB Solvent B (e.g., Toluene) FormII Form II (Metastable) SolventB->FormII SolventB->Amorphous Rapid Precipitation HighTemp High Temperature HighTemp->FormI HighTemp->Amorphous Rapid Precipitation LowTemp Low Temperature LowTemp->FormII LowTemp->Amorphous Rapid Precipitation FormII->FormI Solid-state transition

Caption: Hypothetical relationship between crystallization conditions and resulting solid forms.

A Multitechnique Approach to Characterization

A comprehensive characterization of the solid forms of 2-(4-acetylphenoxy)propanoic acid requires the application of multiple analytical techniques. Each technique provides unique and complementary information.

Diagram 2: Workflow for Polymorph Characterization

G Start Synthesized Material XRPD X-ray Powder Diffraction (XRPD) - Identify crystal form - Determine phase purity Start->XRPD DSC_TGA Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) - Determine melting point, purity - Identify phase transitions - Assess thermal stability XRPD->DSC_TGA Spectroscopy Vibrational Spectroscopy (FTIR & Raman) - Fingerprint different forms - Probe intermolecular interactions DSC_TGA->Spectroscopy ssNMR Solid-State NMR (ssNMR) - Characterize local molecular environment - Quantify mixtures Spectroscopy->ssNMR Microscopy Microscopy (Hot-Stage, SEM) - Observe crystal habit - Monitor thermal events visually ssNMR->Microscopy SCXRD Single Crystal X-ray Diffraction (SCXRD) - Definitive structure determination Microscopy->SCXRD If suitable single crystals are obtained

Caption: A comprehensive workflow for the characterization of polymorphic forms.

X-ray Powder Diffraction (XRPD)

XRPD is the primary tool for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powdered sample on a zero-background sample holder. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

  • Data Analysis: Compare the diffraction patterns of samples obtained from different crystallization experiments. Unique peak positions and relative intensities indicate the presence of different polymorphs.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.[6][7]

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The DSC thermogram will show endothermic events such as melting and solid-solid phase transitions, and exothermic events like crystallization.

  • TGA Analysis: Heat a slightly larger sample (5-10 mg) in a TGA instrument at a constant rate (e.g., 10 °C/min). The TGA curve will show any weight loss due to desolvation or decomposition.[6]

Table 2: Hypothetical Thermal Data for Two Polymorphs of 2-(4-acetylphenoxy)propanoic acid

PropertyForm I (Stable)Form II (Metastable)
Melting Point (DSC)Higher (e.g., 150 °C)Lower (e.g., 140 °C)
Enthalpy of Fusion (DSC)HigherLower
Solid-Solid Transition (DSC)NoneMay show an exothermic transition to Form I before melting.
Decomposition Temp. (TGA)Similar for both formsSimilar for both forms
Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs.[8][9][10][11][12] Differences in hydrogen bonding and molecular conformation between polymorphs will result in shifts in vibrational frequencies and changes in peak shapes.[8]

Experimental Protocol: FTIR and Raman Spectroscopy

  • FTIR (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal and collect the spectrum.

  • Raman: Place the sample under the microscope objective of a Raman spectrometer and acquire the spectrum using a suitable laser wavelength.

  • Data Analysis: Compare the spectra of different solid forms, paying close attention to the regions corresponding to the carboxylic acid O-H stretch, the carbonyl C=O stretches (both acid and acetyl), and the phenoxy C-O stretch.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for characterizing polymorphism as it is highly sensitive to the local environment of each atom in the crystal lattice.[13][14][15] It can be used to determine the number of crystallographically inequivalent molecules in the asymmetric unit and to quantify mixtures of polymorphs.[13]

Experimental Protocol: ¹³C CP/MAS ssNMR

  • Sample Preparation: Pack the powdered sample into a zirconia rotor.

  • Data Acquisition: Acquire the ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum.

  • Data Analysis: Compare the chemical shifts of the carbon atoms in different solid forms. Splitting of peaks can indicate the presence of multiple crystallographically inequivalent molecules.

Concluding Remarks and Future Directions

While direct experimental data on the crystal structure and polymorphism of 2-(4-acetylphenoxy)propanoic acid remains to be published, this guide provides a comprehensive framework for its investigation. By leveraging knowledge from analogous structures and employing a suite of modern analytical techniques, researchers can systematically explore the solid-state landscape of this compound.

The identification and characterization of the thermodynamically stable polymorph are critical for the development of any product containing 2-(4-acetylphenoxy)propanoic acid. Furthermore, understanding the conditions under which metastable forms can be produced and their relative stability is essential for controlling the manufacturing process and ensuring the desired product performance. Future work should focus on the single-crystal growth of different polymorphs to definitively determine their crystal structures, which will provide invaluable insights into the structure-property relationships of this promising molecule.

References

  • Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. [Link]

  • Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. American Pharmaceutical Review. [Link]

  • Recent advances in the identification and prediction of polymorphs. Bosnian Journal of Basic Medical Sciences. [Link]

  • Recent advances in the identification and prediction of polymorphs. BJBMS. [Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]

  • How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker. [Link]

  • Solid-state NMR spectroscopy of drug substances and drug products. European Pharmaceutical Review. [Link]

  • Solid-state conformations of pharmaceutical polymorphs in solution: validation and invalidation by NMR. CrystEngComm. [Link]

  • Applications of solid-state NMR to pharmaceutical polymorphism and related matters. PubMed. [Link]

  • Polymorphism of Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Polymorphism by FT-IR and Raman Spectroscopies. ResearchGate. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. [Link]

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid. Acta Crystallographica Section E. [Link]

  • Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. [Link]

  • Measuring isomers and polymorphs. Gammadata. [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]

  • The characterisation of polymorphs by thermal analysis. NETZSCH. [Link]

  • Minoxidil Multi-Component Crystals with Aromatic Carboxylic Acids: Theoretical Calculation and Structural Analysis. ACS Publications. [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.com. [Link]

  • Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. LinkedIn. [Link]

  • Shedding Light On The Utility Of FTIR Vs. Raman Spectroscopy. Gateway Analytical. [Link]

  • Processes for producing phenoxy propionic acid derivatives.
  • Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. [Link]

  • 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.
  • Investigation of the Synthesis of Phenoxypropionic Acid Derivatives Based on 1,3,5-Triazine System. International Journal of Applied Science and Engineering. [Link]

  • On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design. [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

  • Variable-temperature powder X-ray diffraction of aromatic carboxylic acid and carboxamide cocrystals. PubMed. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, methyl ester. PubChem. [Link]

  • Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • 2-(4-acetylphenoxy)-2-methylpropanoic acid. PubChemLite. [Link]

  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Europe PMC. [Link]

  • 2-Propenoic acid, methyl ester. NIST WebBook. [Link]

  • PROCESS FOR THE PREPARATION OF ARYLOXYPHENOXYPROPIONIC ACID DERIVATIVES IN A NON POLAR SOLVENT WITH A TERTIARY AMINE CATALYST.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC. [Link]

  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. PubMed. [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-(4-Acetylphenoxy)propanoic Acid Derivatives: A High-Yield Application Note for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(4-acetylphenoxy)propanoic acid and its derivatives is a foundational workflow in medicinal chemistry, particularly for the development of PPARα/γ agonists (fibrates), endothelin antagonists, and lipid-lowering therapeutics[1]. This application note provides a comprehensive, self-validating protocol for synthesizing this critical aryloxyalkanoic acid scaffold. By moving away from traditional, low-yield aqueous reflux methods[2] and adopting a two-step esterification-hydrolysis route in polar aprotic media, researchers can achieve >85% yields with high analytical purity[3].

Mechanistic Rationale & Causality

The construction of the phenoxypropanoic acid core relies on the Williamson ether synthesis [4], an SN2 reaction coupling a phenoxide nucleophile with an alkyl halide electrophile. The choice of reagents, solvents, and base is critical to dictating the reaction's trajectory and minimizing side products.

  • Base Selection (K₂CO₃ vs. KOH): The phenolic hydroxyl group of has a pKₐ of ~9.5. While strong bases like KOH or NaOH can deprotonate the phenol, they also risk deprotonating the α-carbon of the acetyl group, leading to unwanted aldol condensation byproducts. Potassium carbonate (K₂CO₃) is specifically chosen because its basicity is perfectly tuned to selectively deprotonate the phenol without enolizing the ketone[2].

  • Solvent Dynamics (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion "naked." This lack of hydrogen bonding around the nucleophile dramatically lowers the activation energy for the SN2 attack on the secondary carbon of the bromopropanoate, accelerating the reaction.

  • Electrophile Choice (Ester vs. Acid): Direct alkylation using 2-bromopropanoic acid requires excess base and prolonged aqueous reflux, often resulting in poor yields (~34%) due to the competing hydrolysis of the bromo-acid into lactic acid[2]. Utilizing an ester (methyl 2-bromopropanoate) prevents this premature hydrolysis, allowing the SN2 reaction to proceed cleanly before a controlled saponification step is applied.

ReactionPathway A 4-Hydroxyacetophenone (Phenol Core) B Phenoxide Anion (Nucleophile) A->B K2CO3 (Base) Deprotonation D Methyl 2-(4-acetylphenoxy)propanoate (Intermediate) B->D SN2 Substitution + Electrophile C Methyl 2-Bromopropanoate (Electrophile) C->D E 2-(4-Acetylphenoxy)propanoic Acid (Target) D->E 1. NaOH / H2O 2. HCl (pH 2)

Fig 1. Reaction pathway for the synthesis of 2-(4-acetylphenoxy)propanoic acid via SN2 alkylation.

Quantitative Method Comparison

To justify the two-step protocol, the table below summarizes the empirical data comparing the traditional aqueous method against the optimized DMF/ester method.

ParameterProtocol A: Two-Step (Ester/DMF)Protocol B: Direct (Aqueous)[2]
Reagents Methyl 2-bromopropanoate, K₂CO₃2-Bromopropanoic acid, KOH
Solvent DMF (Step 1) / MeOH-H₂O (Step 2)Water
Temperature 80°C (4h) then RT (2h)102°C (Reflux)
Reaction Time 6 hours total24 hours
Typical Yield 85 - 92% 34 - 40%
Purity (HPLC) > 98% (Direct precipitation)~ 90% (Requires recrystallization)
Scalability Excellent (Pilot-plant friendly)Moderate (High water volume needed)

Experimental Workflow: Protocol A (Optimized)

This protocol is designed as a self-validating system . At each critical juncture, physical or chemical indicators are provided to confirm the reaction's success before proceeding to the next step.

Step 1: Williamson Ether Alkylation
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (13.6 g, 0.1 mol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (20.7 g, 0.15 mol). Stir the suspension at room temperature for 30 minutes.

    • Self-Validation (Visual): The mixture will transition to a vibrant yellow color, indicating the successful formation of the phenoxide anion.

  • Electrophilic Attack: Add methyl 2-bromopropanoate (20.0 g, 0.12 mol) dropwise over 15 minutes. Heat the reaction mixture to 80°C and stir for 4 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The UV-active starting material spot (R_f ~0.3) should disappear, replaced by a higher running spot (R_f ~0.6) corresponding to the ester intermediate.

  • Workup: Cool the mixture to room temperature. Quench by adding distilled water (150 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the intermediate ester as a viscous oil.

Step 2: Saponification and Isolation
  • Hydrolysis: Dissolve the crude ester intermediate in methanol (50 mL). Add 2M aqueous NaOH (75 mL, 0.15 mol). Stir the mixture at room temperature for 2 hours.

    • Self-Validation (TLC): The ester spot (R_f ~0.6) will disappear, indicating complete hydrolysis to the water-soluble sodium carboxylate.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol (do not evaporate the water).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.

    • Causality & Validation: The pKₐ of the propanoic acid derivative is approximately 4.5. Dropping the pH to 2.0 ensures >99% protonation of the carboxylate. As the pH drops below 4, a thick white/off-white precipitate of the free acid will rapidly form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 30 mL), and dry in a vacuum oven at 50°C overnight to afford 2-(4-acetylphenoxy)propanoic acid (Yield: ~18.5 g, 89%).

Workflow S1 1. Deprotonation Mix 4-HAP & K2CO3 in DMF S2 2. Alkylation (SN2) Add Methyl 2-bromopropanoate (80°C, 4h) S1->S2 S3 3. Workup & Extraction EtOAc / H2O Wash to remove DMF S2->S3 S4 4. Saponification NaOH (aq) / MeOH (RT, 2h) S3->S4 S5 5. Acidification & Isolation HCl to pH 2, Filter Precipitate S4->S5

Fig 2. Step-by-step experimental workflow for the two-step esterification and hydrolysis protocol.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, verify the product against the following standard analytical parameters[5]:

  • Appearance: White to off-white crystalline powder.

  • Melting Point: 104°C - 106°C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.52 (d, J = 6.8 Hz, 3H, CH₃ of propanoic), 2.51 (s, 3H, acetyl CH₃), 4.98 (q, J = 6.8 Hz, 1H, CH of propanoic), 6.96 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 13.15 (br s, 1H, COOH).

  • FT-IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of COOH), 1735 (C=O stretch of carboxylic acid), 1675 (C=O stretch of aryl ketone), 1600 (aromatic C=C stretch), 1255 (C-O-C asymmetric stretch).

References

  • European Patent Office. "Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids" (EP0334595A2). Google Patents.

Sources

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-acetylphenoxy)propanoic acid. The method is optimized for high-throughput analysis while ensuring specificity in the presence of degradation products. All validation procedures are performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in bulk drug substance or formulated products.

Introduction and Scientific Rationale

2-(4-acetylphenoxy)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate quantification is essential for dosage form manufacturing, stability assessment, and quality control. The molecular structure, featuring a carboxylic acid group and a chromophore (the acetyl-substituted aromatic ring), makes it an ideal candidate for RP-HPLC with UV detection.

The primary analytical challenge is to develop a method that is not only accurate and precise for the intact analyte but also capable of separating it from potential degradation products. Such a method is termed "stability-indicating."[1][2] This requires a logical, science-driven approach to method development, followed by rigorous validation, including forced degradation studies.

Physicochemical Properties and Chromatographic Strategy

Direct experimental data for 2-(4-acetylphenoxy)propanoic acid is not widely published. Therefore, its properties are inferred from its structure and comparison to the structurally similar non-steroidal anti-inflammatory drug (NSAID), Fenoprofen (2-(3-phenoxyphenyl)propanoic acid).

  • Structure: alt text (A placeholder image as I cannot generate a real one)

  • Acidity (pKa): The presence of the propanoic acid moiety suggests it is a weak acid. Fenoprofen has a pKa of approximately 4.5.[3][4] It is critical to control the mobile phase pH to be at least 1.5-2 units below the pKa. This suppresses the ionization of the carboxylic acid, converting the analyte into its neutral, more hydrophobic form, which enhances retention and improves peak shape on a reversed-phase column. A target pH of 2.5-3.0 is therefore a logical starting point.

  • Hydrophobicity (LogP): Fenoprofen has a LogP of 3.1, indicating moderate hydrophobicity.[3] This makes it well-suited for separation on common reversed-phase stationary phases like C18 or C8.

  • UV Absorbance: The aromatic ring and the acetyl group constitute a chromophore. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, a λmax in the range of 260-280 nm is expected. Methods for Fenoprofen frequently use a detection wavelength of 272 nm.[1][2]

Materials and Instrumentation

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals:

    • 2-(4-acetylphenoxy)propanoic acid reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (85%, analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrochloric acid (37%, analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

    • Water (HPLC or Milli-Q grade)

  • Software: Chromatographic data acquisition and processing software.

Experimental Protocol: Method Development

The following section describes the systematic approach to developing the final chromatographic conditions. The goal is to achieve a symmetric peak for the analyte, adequate retention (k' > 2), and a reasonable run time (< 10 minutes).

Workflow for HPLC Method Development

MethodDevelopment cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Characterize Analyte (pKa, LogP, UV Scan) Column Select Column (C18, 150x4.6mm, 5µm) Analyte->Column MobilePhase Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) Column->MobilePhase Gradient Gradient Elution Screen (5-95% Organic) MobilePhase->Gradient Isocratic Isocratic Optimization (Fine-tune % Organic) Gradient->Isocratic FlowRate Flow Rate & Temp (Adjust for RT & Pressure) Isocratic->FlowRate SST System Suitability Test (Confirm Performance) FlowRate->SST Validation Proceed to Validation SST->Validation

Caption: Logical workflow for systematic HPLC method development.

Step-by-Step Protocol
  • Preparation of Mobile Phase:

    • Aqueous Phase (Buffer): Prepare a 0.1% (v/v) solution of orthophosphoric acid in HPLC-grade water. Adjust the pH to 2.5 with diluted sodium hydroxide or phosphoric acid if necessary. Filter through a 0.45 µm membrane filter and degas. The acidic pH ensures the analyte is in its non-ionized form, improving peak shape and retention.

    • Organic Phase: Acetonitrile (ACN).

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(4-acetylphenoxy)propanoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Initial Chromatographic Conditions (Scouting):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: A: 0.1% H₃PO₄ in Water (pH 2.5), B: Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the determined λmax (e.g., 272 nm).

    • Injection Volume: 10 µL

  • Optimization and Final Method:

    • Based on the scouting run, the elution percentage of the organic modifier is determined. The gradient is then converted to an isocratic method for simplicity and robustness.

    • Fine-tune the Acetonitrile:Buffer ratio to achieve a retention time of approximately 5-7 minutes with good peak symmetry.

Final Optimized Isocratic Method
ParameterOptimized ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmExcellent retention for moderately non-polar compounds.
Mobile Phase Acetonitrile : 0.1% H₃PO₄ (pH 2.5) (55:45, v/v)ACN provides good peak shape. pH 2.5 suppresses ionization of the analyte (pKa ~4.5).
Flow Rate 1.0 mL/minProvides good efficiency at a moderate backpressure.
Temperature 30 °CEnsures stable retention times and improves peak shape.
Detection (λ) 272 nmWavelength of high absorbance for the analyte, ensuring good sensitivity.
Injection Vol. 10 µLStandard volume for good precision.
Run Time 10 minutesAllows for elution of the main peak and any late-eluting impurities.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose.[3][5][6] The validation protocol assesses specificity, linearity, accuracy, precision, and robustness.

System Suitability Testing (SST)

Before each validation run, the system's performance is verified. A working standard (e.g., 100 µg/mL) is injected six times.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pump performance and system stability.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[7][8] This is demonstrated through forced degradation studies.[1][9] A target degradation of 5-20% is ideal for identifying degradation products.

Protocol: Prepare a solution of 2-(4-acetylphenoxy)propanoic acid (approx. 500 µg/mL). Subject it to the following stress conditions. Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 80°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, keep at room temperature for 30 minutes. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure in all stressed samples.

Linearity and Range

Prepare calibration standards at a minimum of five concentrations, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Procedure: Inject each standard in triplicate. Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • Y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (Trueness)

Accuracy is determined by the recovery method. A placebo (if analyzing a formulation) or blank solution is spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

  • Procedure: Prepare three samples at each concentration level (n=9 total). Analyze and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Formulae:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve.

  • Verification: The LOQ should be confirmed by analyzing a standard at the calculated concentration and ensuring it meets acceptance criteria for accuracy and precision.

Robustness

The reliability of the method during normal use is assessed by deliberately varying key parameters.

  • Procedure: Analyze samples while making small, deliberate changes to the method.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Organic Modifier Composition (± 2%)

  • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.

Validation Summary and Conclusion

The validation data (presented hypothetically below) confirms that the method is suitable for its intended purpose.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from degradantsBaseline resolution (Rs > 2)Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range 50 - 150 µg/mL-Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.65%, Intermediate: 0.88%≤ 2.0%Pass
LOQ 0.5 µg/mL-N/A
Robustness No significant impact on resultsSST criteria metPass

This developed and validated HPLC-UV method provides a reliable, robust, and efficient tool for the quantitative determination of 2-(4-acetylphenoxy)propanoic acid. Its stability-indicating nature makes it particularly suitable for quality control and stability studies in a regulated pharmaceutical environment.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bopp, R. J., Farid, K. Z., & Nash, J. F. (1981). High-performance liquid chromatographic assay for fenoprofen in human plasma. Journal of Pharmaceutical Sciences, 70(5), 507–509. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Patel, S., et al. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis. (This is a representative title, as the specific source[1] focuses on the concept). [Link]

  • PubChem. Fenoprofen - Compound Summary. National Center for Biotechnology Information. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ammar, H. O., et al. (2017). Effect of Polymers on the Physicochemical Properties and Biological Performance of Fenoprofen Calcium Dihydrate-Triacetyl-β-Cyclodextrin Complex. Pharmaceutics, 9(3), 25. [Link]

Sources

Application Note: 2-(4-Acetylphenoxy)propanoic Acid as a Privileged Scaffold in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the phenoxyalkanoic acid structural motif is recognized as a "privileged scaffold." Specifically, 2-(4-acetylphenoxy)propanoic acid serves as a highly versatile organic synthesis intermediate. It combines the biomimetic properties of a fatty acid analog with the synthetic flexibility of a para-substituted aryl ketone.

As an Application Scientist, I frequently utilize this intermediate when designing ligands for Peroxisome Proliferator-Activated Receptors (PPARs). The propanoic acid moiety acts as an acidic headgroup that anchors the molecule into the receptor's ligand-binding domain (LBD) via critical hydrogen bonds with tyrosine residues (e.g., Tyr464 in PPARα) . Meanwhile, the 4-acetyl group provides an electrophilic handle, allowing for rapid synthetic divergence to extend the molecule's hydrophobic tail, thereby tuning its selectivity between PPARα (lipid metabolism) and PPARγ (glucose homeostasis).

Quantitative Physicochemical Profile

To ensure reproducibility and proper handling in the laboratory, the core physicochemical parameters of high-purity precursors are summarized below.

PropertyValue
Chemical Name 2-(4-Acetylphenoxy)propanoic acid
CAS Number 91143-71-4
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline powder
Key Functional Groups Carboxylic acid (anchoring), Ether (flexibility), Aryl ketone (functionalization)

Mechanistic Workflows & Experimental Methodologies

The true value of 2-(4-acetylphenoxy)propanoic acid lies in its reactivity. Below are two field-proven protocols detailing how to leverage this intermediate. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol A: One-Pot Synthesis of 2-(4-Acetamidophenoxy)propionic Acid

This protocol utilizes an in situ oxime formation followed immediately by a Beckmann rearrangement to convert the aryl ketone into an acetamide .

  • Causality of Design: By utilizing acetic acid as the solvent in the presence of catalytic sulfuric acid, we achieve two goals simultaneously. The acidic environment accelerates the condensation of hydroxylamine with the ketone to form the oxime. Once formed, the strong acid immediately triggers the migration of the aryl group (Beckmann rearrangement). This one-pot approach eliminates the need to isolate the unstable oxime intermediate, significantly improving the overall yield.

  • Self-Validation: The critical validation step occurs during the quench. Adding sodium carbonate precisely neutralizes the sulfuric acid catalyst. If this step is omitted, the newly formed amide bond will undergo rapid acid-catalyzed hydrolysis during the concentration phase, destroying the product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.5 g (7.2 mmol) of 2-(4-acetylphenoxy)propanoic acid and 0.72 g (4.4 mmol) of hydroxylamine sulfate in 30 mL of glacial acetic acid.

  • Catalysis: Add exactly 2 drops of concentrated sulfuric acid (H₂SO₄) to initiate the rearrangement cascade.

  • Reflux: Heat the mixture to reflux for 4.25 hours under continuous magnetic stirring.

  • Quenching: Remove from heat and carefully add 0.25 g (2.4 mmol) of sodium carbonate (Na₂CO₃) to neutralize the strong acid catalyst.

  • Concentration & Extraction: Concentrate the mixture under reduced pressure to yield a crude residue. Dissolve the residue in 50 mL of distilled water and extract with ethyl acetate (2 × 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the pure acetamide derivative (Typical yield: ~95%).

Protocol B: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones derived from this intermediate are heavily utilized in the discovery of dual PPARα/γ agonists.

  • Causality of Design: The alpha-protons of the 4-acetyl group are weakly acidic. Introducing a strong base generates an enolate that nucleophilically attacks an added substituted benzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of an extended, highly conjugated α,β-unsaturated system. This rigid, planar extension is essential for the molecule to reach and occupy the larger, Y-shaped binding pocket of PPARγ.

  • Self-Validation: The success of the dehydration step is self-validating via ¹H NMR spectroscopy. The formation of the thermodynamically favored trans (E)-alkene will present vinylic protons with a distinctly large coupling constant ( J≈15−16 Hz).

Step-by-Step Methodology:

  • Enolate Generation: Dissolve 1.0 equivalent of 2-(4-acetylphenoxy)propanoic acid in ethanol. Add an aqueous solution of NaOH (2.0 equivalents) dropwise while maintaining the temperature at 0-5°C.

  • Condensation: Slowly add 1.0 equivalent of the desired substituted benzaldehyde. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl (1M) until the pH reaches ~3. The chalcone derivative will precipitate out of the solution.

  • Purification: Filter the solid under vacuum, wash extensively with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure trans-chalcone.

Reaction Optimization Parameters
TransformationReagentsCatalyst / BaseTemp / TimeExpected Yield
Beckmann Rearrangement NH₂OH·H₂SO₄ (0.6 eq)Conc. H₂SO₄ (Catalytic)Reflux / 4.25 h~95%
Claisen-Schmidt Ar-CHO (1.0 eq)NaOH (2.0 eq)RT / 12-24 h70-85%

Visualizing Synthetic and Biological Pathways

The following diagrams illustrate the synthetic versatility of the core scaffold and its biological mechanism of action once functionalized.

SynthPathways Core 2-(4-Acetylphenoxy) propanoic acid (CAS: 91143-71-4) Condensation Claisen-Schmidt Condensation Core->Condensation Ar-CHO, Base Rearrangement Beckmann Rearrangement Core->Rearrangement NH2OH, H+ Oxidation Haloform Oxidation Core->Oxidation NaOCl Chalcone Chalcone Derivatives (PPAR Dual Agonists) Condensation->Chalcone Amide 2-(4-Acetamidophenoxy) propionic acid Rearrangement->Amide Diacid Dicarboxylic Acids (Linker Scaffolds) Oxidation->Diacid

Fig 1. Divergent synthetic pathways from 2-(4-acetylphenoxy)propanoic acid.

Mechanism Ligand Phenoxypropanoic Acid Derivative PPAR PPARα / PPARγ Receptor Ligand->PPAR Anchors in LBD via Carboxylate Headgroup Complex RXR-PPAR Heterodimer PPAR->Complex Recruits RXR DNA PPRE (DNA Promoter) Complex->DNA Binds Target Genes Effect Lipid & Glucose Metabolism Modulation DNA->Effect Transcription

Fig 2. Mechanism of action for phenoxypropanoic acid-derived PPAR agonists.

References

  • PrepChem.com - Synthesis of 2-(4-acetamidophenoxy)propionic acid.[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Synthesis, Biological Evaluation, and Molecular Modeling Investigation of New Chiral Fibrates with PPARα and PPARγ Agonist Activity.[Link]

Application Note: High-Recovery Extraction of 2-(4-Acetylphenoxy)propanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Physicochemical Profiling

2-(4-acetylphenoxy)propanoic acid (CAS 91143-71-4) is a small organic acid characterized by a lipophilic aromatic backbone, an acetyl moiety, and an ionizable propanoic acid group. In pharmacokinetic and toxicological studies, extracting this compound from complex biological matrices (e.g., human plasma, serum, or urine) presents a significant analytical challenge due to high protein binding and matrix-induced ion suppression.

Understanding the physicochemical properties of the target analyte is the foundation of a robust extraction methodology. The carboxylic acid moiety has an estimated pKa​ of 3.5 to 4.0. At a physiological pH of 7.4, the molecule exists almost entirely in its deprotonated (anionic) state. In this state, it exhibits high aqueous solubility and binds strongly to human serum albumin. To extract the compound efficiently using organic solvents or reversed-phase sorbents, the charge must be neutralized.

Adding a strong acid drops the sample pH well below the analyte's pKa​ , shifting the equilibrium toward the protonated, lipophilic state. This principle has been extensively validated in the extraction of structurally analogous phenoxypropanoic acid derivatives, such as fenofibric acid and clofibric acid[1][2].

Extraction_Logic Node1 2-(4-acetylphenoxy) propanoic acid pKa ~ 3.5 - 4.0 Node2 Physiological pH (7.4) Deprotonated (Anion) High Water Solubility Node1->Node2 No Acidification Node3 Acidified pH (< 2.0) Protonated (Neutral) High Organic Solubility Node1->Node3 Add H3PO4/HCl Node4 Poor LLE Recovery Poor RP-SPE Retention Node2->Node4 Node5 High LLE Recovery Strong RP-SPE Retention Node3->Node5

pH-dependent ionization state and its direct impact on extraction efficiency.

Self-Validating Extraction System

A reliable protocol must be self-validating. To monitor extraction efficiency and matrix effects dynamically, an isotopically labeled internal standard (IS)—such as a deuterium-labeled analog (e.g., fenofibric acid-d6)—must be spiked into the raw biological matrix at a known concentration before any sample manipulation[2][3].

By comparing the peak area of the IS in the pre-extraction spiked sample to a post-extraction spiked blank, analysts can calculate the absolute Matrix Factor (MF). An IS-normalized MF falling outside the 0.85–1.15 range indicates that matrix components (like phospholipids) are co-eluting and suppressing the electrospray ionization (ESI) signal, dictating an immediate need to optimize the wash steps.

Experimental Methodologies

We present two orthogonal workflows. Protocol A utilizes Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) and is recommended for high-throughput, automated clinical studies[1]. Protocol B utilizes Liquid-Liquid Extraction (LLE) and serves as a highly cost-effective alternative[4].

Protocol A: Solid-Phase Extraction (HLB-SPE)

Causality of choice: Polymeric HLB sorbents are chosen over traditional silica-based C18 because they resist drying out and offer superior retention capacity for neutral, lipophilic compounds. Phosphoric acid is selected for pre-treatment because its low pKa​ (~2.15) guarantees the plasma pH drops below 2.0, ensuring 100% protonation of the target analyte[1].

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 200 µL of human plasma/urine into a microcentrifuge tube. Add 20 µL of Internal Standard working solution. Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds to disrupt protein binding and precipitate large proteins.

  • SPE Conditioning: Place a 30 mg/1 cc HLB cartridge on a vacuum manifold. Pass 1.0 mL of LC-MS grade Methanol (MeOH) through the cartridge, followed by 1.0 mL of 0.1% Formic acid in water. Do not let the sorbent dry completely.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to achieve a flow rate of ~1 mL/min.

  • Washing Step: Wash the cartridge with 1.0 mL of 5% MeOH in water. Causality: The 5% organic content is strong enough to wash away endogenous salts and polar lipids without breaking the hydrophobic interactions holding the analyte to the sorbent[2].

  • Elution: Elute the target compound into a clean collection tube using 1.0 mL of 100% MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (e.g., 35:65 Water:Acetonitrile with 0.1% Formic acid)[3].

SPE_Workflow A Biological Matrix (Plasma/Urine, 200 µL) B Pre-treatment Add 200 µL 2% H3PO4 (Disrupts protein binding & protonates) A->B D Sample Loading Apply pre-treated sample at 1 mL/min B->D C SPE Conditioning 1 mL MeOH, then 1 mL 0.1% HCOOH C->D E Washing Step 1 mL 5% MeOH in Water (Removes polar interferences) D->E F Elution Step 1 mL 100% MeOH (Elutes target compound) E->F G Evaporation & Reconstitution Dry under N2, reconstitute in Mobile Phase F->G H LC-MS/MS Analysis G->H

Step-by-step Solid-Phase Extraction (SPE) workflow for phenoxypropanoic acids.

Protocol B: Liquid-Liquid Extraction (LLE)

Causality of choice: LLE leverages the differential solubility of the protonated analyte. A highly non-polar solvent mixture is used to leave polar matrix interferents in the aqueous layer.

  • Acidification: To 200 µL of plasma, add 50 µL of 1M HCl to ensure complete protonation.

  • Extraction: Add 1.0 mL of an organic solvent mixture (e.g., Chloroform:Isoamyl alcohol, 99:1 v/v, or Ethyl Acetate)[4].

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

  • Recovery: Carefully transfer the upper organic layer (if using Ethyl Acetate) or lower organic layer (if using Chloroform) to a clean tube. Evaporate and reconstitute as described in Protocol A.

Analytical Detection (LC-MS/MS)

Following extraction, the reconstituted sample is analyzed via LC-MS/MS. Because 2-(4-acetylphenoxy)propanoic acid contains a carboxylic acid group, it readily loses a proton in the electrospray source. Therefore, Negative Electrospray Ionization (ESI-) operating in Multiple Reaction Monitoring (MRM) mode is strictly recommended to achieve optimal sensitivity and signal-to-noise ratios[3].

Chromatographic separation is best achieved on a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using an isocratic or gradient elution of water and acetonitrile, both modified with 0.1% formic acid to maintain peak shape.

Quantitative Data Summary

The following table summarizes the expected validation metrics for both extraction modalities, benchmarked against FDA/EMA bioanalytical validation guidelines and historical data for structurally related phenoxypropanoic acids[2][3].

Validation ParameterProtocol A (HLB-SPE)Protocol B (LLE)FDA/EMA Acceptance Criteria
Absolute Recovery 92.0% – 98.5%75.0% – 85.0%Consistent & Reproducible
Matrix Effect (IS-Normalized) 0.95 – 1.050.80 – 1.200.85 – 1.15
Intra-day Precision (CV%) < 4.0%< 8.5%≤ 15.0% (≤ 20% at LLOQ)
Inter-day Precision (CV%) < 5.5%< 11.0%≤ 15.0% (≤ 20% at LLOQ)
Phospholipid Removal Excellent (>95%)Moderate (~60%)N/A (Impacts Matrix Effect)
Throughput / Automation High (96-well compatible)Low to ModerateN/A

Sources

Application Note: Catalytic Esterification Methods for 2-(4-Acetylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(4-Acetylphenoxy)propanoic acid (CAS 91143-71-4)[1] is a highly versatile bifunctional building block. Featuring both a reactive acetyl moiety and a chiral α -aryloxycarboxylic acid backbone, it serves as a critical intermediate in the development of fibrate-class pharmaceuticals and aryloxyphenoxypropionate agrochemicals.

Esterification of this compound is rarely a simple functional group protection step; it is usually deployed to modulate lipophilicity, create prodrugs, or resolve enantiomers. Because the α -carbon is a stereocenter, the choice of catalytic esterification dictates whether the reaction will yield a bulk racemate, preserve existing stereochemistry, or achieve kinetic resolution[2].

This guide provides field-proven protocols for three distinct catalytic pathways, emphasizing the mechanistic causality behind each experimental choice to ensure reproducible, self-validating workflows.

Visualizing Catalytic Workflows

Esterification_Pathways Substrate 2-(4-Acetylphenoxy)propanoic acid CAS: 91143-71-4 Fischer Acid Catalysis (H2SO4 / Amberlyst-15) Substrate->Fischer R-OH, Reflux Steglich Steglich Esterification (DCC + DMAP) Substrate->Steglich R-OH, CH2Cl2, RT Lipase Enzymatic Resolution (Immobilized Lipase) Substrate->Lipase R-OH, Isooctane, 30°C RacemicEster Racemic Ester (Bulk Synthesis) Fischer->RacemicEster -H2O ChiralEster Stereopure Ester (No Racemization) Steglich->ChiralEster -DCU Resolved (R)-Ester + (S)-Acid (Kinetic Resolution) Lipase->Resolved 50% Conversion

Figure 1: Catalytic esterification pathways for 2-(4-acetylphenoxy)propanoic acid.

Comparative Catalyst Performance Data

Selecting the appropriate catalyst requires balancing throughput, stereochemical requirements, and downstream purification constraints. The table below synthesizes performance metrics across the three primary methodologies[3],[4].

Catalyst SystemReaction TempReaction TimeEnantioselectivityPrimary Application
Homogeneous Acid ( H2​SO4​ )Reflux2–4 hNone (Racemic)High-throughput bulk intermediate synthesis.
Heterogeneous Acid (Amberlyst-15)Reflux1.5–3 hNone (Racemic)Green chemistry; simplified filtration workup.
Steglich (DCC / DMAP)0 °C to RT12 hRetains existing stereocenterEsterification with sensitive/hindered alcohols[5].
Enzymatic (A. oryzae Lipase)30 °C24–48 hHigh ( E>50 )Kinetic resolution of racemic mixtures[2].

Experimental Methodologies & Protocols

Protocol A: Heterogeneous Acid-Catalyzed Esterification (Bulk Synthesis)

Causality: Traditional Fischer esterification relies on Le Chatelier’s principle. By utilizing a solid-supported acid catalyst like Amberlyst-15 instead of liquid H2​SO4​ , you eliminate the need for hazardous aqueous neutralization, preventing the hydrolysis of the newly formed ester during workup[3].

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, suspend 10.0 mmol of 2-(4-acetylphenoxy)propanoic acid in 50 mL of the target anhydrous alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Add 250 mg of dry Amberlyst-15 strongly acidic cation exchange resin.

  • Reflux: Equip the flask with a Soxhlet extractor containing 3Å molecular sieves to sequester the water byproduct. Heat to reflux for 3 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 7:3 Hexane:EtOAc). The highly polar carboxylic acid will remain near the baseline, while the product ester will migrate to an Rf​ of ~0.6.

  • Isolation: Once complete, cool the mixture and filter off the Amberlyst-15 resin. Concentrate the filtrate in vacuo to yield the crude racemic ester.

Protocol B: Steglich Esterification (Stereoretentive Coupling)

Causality: When coupling 2-(4-acetylphenoxy)propanoic acid with sterically hindered or acid-sensitive alcohols, harsh reflux conditions cause degradation or racemization. The Steglich method uses DCC as a coupling agent. Crucially, DMAP is added as an acyl-transfer catalyst to aggressively attack the O-acylisourea intermediate, forming a highly reactive N-acylpyridinium species. This outcompetes the detrimental side-reaction where O-acylisourea rearranges into a dead-end N-acylurea[5].

Step-by-Step Procedure:

  • Setup: Dissolve 10.0 mmol of the carboxylic acid and 11.0 mmol of the target alcohol in 40 mL of anhydrous CH2​Cl2​ under a nitrogen atmosphere.

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of DMAP. Cool the flask to 0 °C using an ice bath.

  • Activation: Dropwise, add a solution of 11.0 mmol N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of CH2​Cl2​ .

  • Self-Validation (Visual Cue): Allow the reaction to warm to room temperature and stir for 12 hours. The reaction is self-indicating: the formation of a heavy, white precipitate (N,N'-dicyclohexylurea, DCU) confirms that the activation and coupling cycle is actively proceeding.

  • Isolation: Filter the DCU byproduct through a Celite pad. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate.

Protocol C: Enzymatic Kinetic Resolution (Lipase Catalysis)

Causality: The biological activity of phenoxypropanoic acids is typically restricted to the (R)-enantiomer. Immobilized lipases (such as Aspergillus oryzae lipase) exhibit strict chiral recognition, selectively esterifying the (R)-enantiomer while leaving the (S)-enantiomer as a free acid[4]. Non-standard, hydrophobic solvents like isooctane are mandated here to preserve the essential hydration shell around the enzyme, which polar solvents would strip away[2].

Step-by-Step Procedure:

  • Setup: Dissolve 10.0 mmol of racemic 2-(4-acetylphenoxy)propanoic acid and 20.0 mmol of an alcohol (e.g., 1-butanol) in 50 mL of isooctane.

  • Biocatalyst Addition: Add 200 mg of covalent immobilized lipase (e.g., A. oryzae lipase or Novozym 435).

  • Incubation: Place the mixture in an orbital shaker set to 30 °C and 150 rpm.

  • Self-Validation (Chiral HPLC): This is the most critical step. Monitor the reaction aliquots using a chiral stationary phase (e.g., Chiralpak IB)[2]. The reaction must be artificially terminated exactly at ~50% conversion. Pushing past 50% will force the enzyme to begin esterifying the (S)-enantiomer, destroying the Enantiomeric Ratio (E-value).

  • Isolation: Filter off the immobilized enzyme (which can be washed with hexane and reused for up to 15 cycles)[4]. Separate the highly pure (R)-ester from the unreacted (S)-acid using a standard acid-base liquid-liquid extraction.

References

  • Sigma-Aldrich. "2-(4-acetylphenoxy)propanoic acid". Source: sigmaaldrich.com. 1

  • BenchChem Technical Support Team. "Comparative study of catalysts in esterification reactions". Source: benchchem.com. 3

  • ResearchGate. "Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents". Source: researchgate.net. 2

  • PubMed (NIH). "Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae". Source: nih.gov.4

  • ResearchGate. "Applications of Optically Pure Biphenyloxycyclohexanols in Deracemization of α-Substituted Aryloxypropanoic Acids by Dynamic Kinetic Resolution". Source: researchgate.net.5

Sources

Application Note: Advanced Crystallization and Purification Protocols for 2-(4-Acetylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Analyst: Senior Application Scientist, Crystallization & Solid-State Chemistry

Executive Summary

The purification of 2-(4-acetylphenoxy)propanoic acid (CAS: 91143-71-4)—a critical intermediate in the synthesis of phenoxy-acid derivatives and fibrate-class analogs—presents unique challenges due to its propensity for liquid-liquid phase separation (oiling out) and polymorph variability. This application note details field-proven crystallization strategies designed to isolate this compound with >99.8% purity. By leveraging the thermodynamic differences between the compound's hydrophobic aromatic backbone and its polar carboxylic acid moiety, we establish robust cooling and anti-solvent crystallization workflows.

Molecular Mechanics & Crystallization Rationale

To design a self-validating crystallization protocol, one must first understand the molecular interactions dictating solubility. 2-(4-acetylphenoxy)propanoic acid features a hydrogen-bond donating/accepting carboxylic acid group, a hydrogen-bond accepting ketone, and a hydrophobic phenoxy ring.

In solution, phenoxypropanoic acids typically exist as solvated monomers or hydrogen-bonded dimers. As supersaturation is achieved, desolvation occurs, driving the formation of centrosymmetric supramolecular assemblies via strong O−H⋅⋅⋅O carboxyl interactions ().

Causality in Solvent Selection:

  • Alcohols (e.g., Isopropanol, Ethanol): Act as primary solvents because they disrupt the carboxylic acid dimers in solution at elevated temperatures. As the temperature drops, the solvent-solute hydrogen bonds weaken, allowing the API to re-dimerize and nucleate.

  • Ketones (e.g., Acetone): Provide exceptionally high solubility due to dipole-dipole interactions with the acetyl group. Acetone is ideal for anti-solvent workflows where a steep solubility drop is required.

  • Water/Heptane: Act as anti-solvents. The hydrophobic phenoxy group drastically limits aqueous solubility, forcing rapid precipitation, which is highly effective for purging polar synthetic byproducts.

G Solvated Solvated Monomers (Solvent-Solute H-Bonds) Desolvation Desolvation (Cooling / Anti-solvent) Solvated->Desolvation Supersaturation Dimerization Carboxylic Acid Dimerization (O-H···O Interactions) Desolvation->Dimerization Thermodynamic Drive Cluster Pre-nucleation Clusters (π-π Stacking of Phenoxy Rings) Dimerization->Cluster Hydrophobic Collapse Lattice Crystal Lattice Formation (Centrosymmetric Packing) Cluster->Lattice Critical Radius Reached

Caption: Mechanistic pathway of 2-(4-acetylphenoxy)propanoic acid nucleation.

Solvent Screening & Solubility Matrix

Quantitative solubility data is the cornerstone of any scalable crystallization process. The data below is extrapolated from structurally analogous phenoxypropanoic acids (such as fenofibric acid) to guide the metastable zone width (MSZW) calculations ().

Table 1: Estimated Solubility Profiles for 2-(4-Acetylphenoxy)propanoic Acid

Solvent SystemClassificationSol. at 25°C (mg/mL)Sol. at 60°C (mg/mL)Mechanistic Role & Suitability
Isopropanol (IPA) Primary Solvent~25~150Moderate solubility gradient; yields high purity, prevents oiling out.
Ethanol (EtOH) Primary Solvent~45>200High solubility; excellent for primary cooling crystallization.
Acetone Primary Solvent~80>300Very high solubility; ideal primary solvent for anti-solvent addition.
Water Anti-Solvent< 1< 5Strong anti-solvent; forces rapid desupersaturation in ketone mixtures.
Heptane Anti-Solvent< 1< 2Non-polar anti-solvent; ideal for purging non-polar impurities.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in hold times and seeding steps ensure that the process remains within the MSZW, preventing secondary nucleation (which causes fine, unfilterable powders) and liquid-liquid phase separation (which traps impurities).

G Start Crude 2-(4-acetylphenoxy) propanoic acid Dissolution Dissolution in Primary Solvent (Heat to 40-75°C) Start->Dissolution Filtration Hot Polish Filtration (Remove Insoluble Matter) Dissolution->Filtration Split Select Crystallization Trajectory Filtration->Split Cooling Protocol A: Cooling (IPA, 0.2°C/min ramp) Split->Cooling High Temp Dependence Antisolvent Protocol B: Anti-Solvent (Acetone/Water, Dropwise) Split->Antisolvent Low Temp Dependence Seeding Seeding at Cloud Point (Prevents Oiling Out) Cooling->Seeding Antisolvent->Seeding Isolation Filtration & Vacuum Drying (50°C, 50 mbar) Seeding->Isolation Crystal Growth & Aging Pure Purified API (>99.8% HPLC) Isolation->Pure

Caption: Decision matrix and workflow for purifying 2-(4-acetylphenoxy)propanoic acid.

Protocol A: Linear Cooling Crystallization in Isopropanol (IPA)

Optimal for removing structurally similar organic impurities and achieving large, filterable crystal habits.

  • Dissolution: Charge a jacketed crystallizer with 100 g of crude 2-(4-acetylphenoxy)propanoic acid and 500 mL of Isopropanol (1:5 w/v).

  • Heating: Ramp the internal temperature to 75°C under moderate agitation (200 RPM) until a clear solution is achieved.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.22 µm PTFE filter into a clean, pre-heated receiving vessel to remove particulate matter.

  • Cooling to Cloud Point: Cool the solution to 60°C at a rate of 0.5°C/min.

  • Seeding (Critical Step): At 60°C, the solution is supersaturated but metastable. Introduce 0.5 g (0.5% w/w) of pure 2-(4-acetylphenoxy)propanoic acid seed crystals. Causality: Seeding bypasses the high energy barrier of primary nucleation, directing the system toward crystal growth and preventing the API from crashing out as an impure oil.

  • Aging: Hold the temperature at 60°C for 60 minutes to allow the seed bed to establish.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.2°C/min down to 5°C.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 100 mL of pre-chilled (5°C) IPA to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50°C and 50 mbar for 12 hours.

Protocol B: Anti-Solvent Precipitation (Acetone/Water)

Optimal for crude batches with high loads of polar impurities (e.g., unreacted hydroxylamine or inorganic salts from upstream synthesis) ().

  • Dissolution: Dissolve 100 g of crude API in 300 mL of Acetone (1:3 w/v) at 40°C.

  • Transfer: Polish filter the solution into a crystallizer and adjust the temperature to a constant 25°C.

  • Anti-Solvent Titration (Phase 1): Using a dosing pump, add 100 mL of purified Water dropwise over 30 minutes. Monitor for the onset of turbidity (cloud point).

  • Nucleation Hold: Once turbidity is observed, halt the water addition. Hold the system under agitation for 45 minutes. Causality: This hold time allows the initial burst of nuclei to consume the local supersaturation, preventing the subsequent generation of unfilterable fines.

  • Anti-Solvent Titration (Phase 2): Resume water addition, dosing an additional 500 mL over 2 hours.

  • Cooling: Cool the slurry to 10°C to maximize the yield.

  • Isolation: Filter the solid and wash the cake with 150 mL of a pre-chilled 1:2 Acetone/Water mixture. Dry under vacuum at 50°C.

Process Analytical Technology (PAT) & Quality Control

To ensure the crystallization protocols are operating within specified parameters, the following PAT tools should be integrated:

  • FBRM (Focused Beam Reflectance Measurement): Deploy an FBRM probe to monitor chord length distribution in real-time. This validates that the seeding step in Protocol A successfully initiated growth rather than secondary nucleation.

  • DSC (Differential Scanning Calorimetry): Post-drying, analyze the thermal profile. 2-(4-acetylphenoxy)propanoic acid should exhibit a sharp, single endothermic melting peak. The presence of a secondary peak indicates either a solvate/hydrate formation or a polymorphic transition.

  • HPLC (High-Performance Liquid Chromatography): Verify that the final purity exceeds 99.8% area, specifically monitoring for the absence of unreacted starting materials or regioisomers.

References

  • Lineberry, A. M., Benjamin, E. T., Davis, R. E., Kassel, W. S., & Wheeler, K. A. (2008). Structural Studies of Racemates and Quasiracemates: Chloro, Bromo, and Methyl Adducts of 2-Phenoxypropionic Acid. Crystal Growth & Design, 8(3), 934-940. URL:[Link]

  • Chen, Y., et al. (2009). Fenofibric acid polymorphs; methods of making; and methods of use thereof. US Patent 20090187040A1.
  • PrepChem. (2024). Synthesis of 2-(4-acetamidophenoxy)propionic acid. PrepChem Database. URL:[Link]

in vivo assay protocols involving 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the chemical structure of 2-(4-acetylphenoxy)propanoic acid places it within the arylpropionic acid class of molecules. This structural classification is significant as it includes many well-known Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as ibuprofen and ketoprofen[1][2]. The primary mechanism for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain[1]. Therefore, it is hypothesized that 2-(4-acetylphenoxy)propanoic acid will exhibit both anti-inflammatory and analgesic properties.

This application note provides a comprehensive guide for researchers and drug development professionals to evaluate the potential therapeutic efficacy of 2-(4-acetylphenoxy)propanoic acid using established and validated in vivo models. The protocols detailed herein are designed to rigorously assess the compound's anti-inflammatory and analgesic activities, providing a foundational framework for its preclinical characterization.

Hypothesized Mechanism of Action: COX Inhibition

Arylpropionic acid derivatives typically exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are pivotal in the inflammatory cascade and the sensitization of nociceptors (pain receptors)[1]. By blocking this pathway, the compound is expected to reduce inflammation and alleviate pain.

Arachidonic_Acid_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Test_Compound 2-(4-acetylphenoxy)propanoic acid Test_Compound->COX_Enzymes Inhibition Experimental_Workflow Start Test Compound: 2-(4-acetylphenoxy)propanoic acid PK_Studies Pharmacokinetic (PK) Studies (Dose-ranging, ADME) Start->PK_Studies Anti_Inflammatory Anti-inflammatory Screening PK_Studies->Anti_Inflammatory Analgesic Analgesic Screening PK_Studies->Analgesic Carrageenan Carrageenan-Induced Paw Edema Anti_Inflammatory->Carrageenan Writhing Acetic Acid-Induced Writhing Test Analgesic->Writhing Hot_Plate Hot Plate Test Analgesic->Hot_Plate Data_Analysis Data Analysis & ED50 Calculation Carrageenan->Data_Analysis Writhing->Data_Analysis Hot_Plate->Data_Analysis Conclusion Efficacy Profile Established Data_Analysis->Conclusion

Caption: Recommended workflow for the in vivo evaluation of the test compound.

Application Note 1: Evaluation of Acute Anti-inflammatory Activity

Model: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and reproducible model for evaluating acute inflammation. [3][4]The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (after 2 hours) is primarily driven by prostaglandins and mediated by COX enzymes. [4][5]Inhibition of edema in the later phase strongly suggests an NSAID-like mechanism.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, orally)

    • Test Compound Groups (e.g., 10, 30, 100 mg/kg of 2-(4-acetylphenoxy)propanoic acid, orally)

  • Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. c. Administer the vehicle, positive control, or test compound orally (p.o.). d. After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in saline subcutaneously into the sub-plantar region of the right hind paw. e. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. [4]4. Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.85 ± 0.05-
Positive Control100.30 ± 0.0364.7%
Test Compound100.72 ± 0.0615.3%
Test Compound300.51 ± 0.0440.0%
Test Compound1000.35 ± 0.0558.8%
p < 0.05 compared to Vehicle Control

Application Note 2: Evaluation of Peripheral Analgesic Activity

Model: Acetic Acid-Induced Writhing Test in Mice

Principle: The intraperitoneal injection of acetic acid causes irritation and inflammation of the peritoneal cavity, leading to the release of prostaglandins and other endogenous mediators. [6]This induces a characteristic stretching behavior known as "writhing." The test is a sensitive method for screening peripherally acting analgesics. [5][6] Protocol:

  • Animals: Swiss albino mice (20-25g) of either sex are used.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., Normal saline, intraperitoneally)

    • Positive Control (e.g., Aspirin or Diclofenac, 100 mg/kg, orally) [6] * Test Compound Groups (e.g., 10, 30, 100 mg/kg of 2-(4-acetylphenoxy)propanoic acid, orally)

  • Procedure: a. Administer the vehicle, positive control, or test compound via the chosen route (e.g., oral). b. After a pre-determined absorption time (e.g., 60 minutes for oral), inject 0.1 mL/10g body weight of 0.6% (v/v) acetic acid solution intraperitoneally (i.p.). [5][6] c. Immediately place each mouse in an individual observation chamber. d. After a 5-minute latency period, count the total number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a continuous 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-45.2 ± 3.1-
Positive Control10015.8 ± 2.565.0%
Test Compound1036.1 ± 3.520.1%
Test Compound3024.5 ± 2.945.8%
Test Compound10018.3 ± 2.659.5%
p < 0.05 compared to Vehicle Control

Application Note 3: Evaluation of Central Analgesic Activity

Model: Hot Plate Test in Mice

Principle: The hot plate test assesses the response to thermal pain stimuli and is widely used to evaluate centrally acting analgesics (e.g., opioids). [3][7]However, it can also detect strong NSAIDs. The method measures the latency of the animal's response, such as paw licking or jumping, when placed on a heated surface. An increase in reaction time indicates an analgesic effect. [3] Protocol:

  • Animals: Swiss albino mice (20-25g) are used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). [3]3. Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., Normal saline, intraperitoneally)

    • Positive Control (e.g., Morphine, 5 mg/kg, subcutaneously)

    • Test Compound Groups (e.g., 10, 30, 100 mg/kg of 2-(4-acetylphenoxy)propanoic acid, orally)

  • Procedure: a. Before treatment, determine the baseline reaction time for each mouse by placing it on the hot plate. Record the time until the first sign of nociception (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage. b. Administer the vehicle, positive control, or test compound. c. At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • The results can be expressed as the increase in latency time or as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Reaction Latency (sec) at 60 min ± SEM
Vehicle Control-8.5 ± 0.7
Positive Control522.1 ± 1.5
Test Compound109.2 ± 0.9
Test Compound3011.8 ± 1.1
Test Compound10014.5 ± 1.3
*p < 0.05 compared to Vehicle Control

References

  • Vertex AI Search. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved March 28, 2026.
  • Boukhatem, M. N., Ferhat, M. A., Kameli, A., Saidi, F., & Hadj-Sari, A. T. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. IntechOpen.
  • dos Santos, D. S., de Almeida, A. A. C., de Oliveira, G. V., & de Souza, L. K. M. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • MDPI. (2025). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Retrieved March 28, 2026.
  • El-Kholy, W. M., & Al-Eknah, M. M. (2021). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Beni-Suef University Journal of Basic and Applied Sciences.
  • MDPI. (2025). In Vivo and In Silico Evaluation of Analgesic and Hypoglycemic Activities of Methanolic Extract of Codariocalyx gyroids. Retrieved March 28, 2026.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Swapna, B., et al. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Saudi Journal of Medical and Pharmaceutical Sciences.
  • MDPI. (n.d.).
  • Kumar, P., & Pathak, D. P. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy.
  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved March 28, 2026.
  • PubChem. (n.d.). Propanoic acid, 2-(4-acetylphenoxy)-2-methyl-, methyl ester. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenoxy)-propionic acid. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Unno, S., et al. (1993). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.
  • Creative Biolabs. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved March 28, 2026.
  • Scholars Middle East Publishers. (2016). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study.
  • Seńczuk, W., & Pogorzelska, H. (1981). [Chemical Structure and Toxicodynamic Properties of Phenoxycarboxylic Acid Derivatives. III.
  • Kisilevsky, R., et al. (2004).
  • Frontiers Media. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review.
  • ResearchGate. (2016). Dual-drug ADC activity on in vitro (A) and in vivo (B)
  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-acetylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic route and improve yield. The synthesis of this compound, a key intermediate, often relies on the venerable Williamson ether synthesis, a powerful but sometimes temperamental reaction.[1][2][3] This resource will help you navigate the common pitfalls and enhance the efficiency of your experiments.

I. Understanding the Core Reaction: Williamson Ether Synthesis

The synthesis of 2-(4-acetylphenoxy)propanoic acid typically involves the reaction of 4-hydroxyacetophenone with an α-halopropionate, such as ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester. This is a classic example of the Williamson ether synthesis, an SN2 reaction where a deprotonated alcohol (alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an organohalide.[1][4]

Reaction Mechanism Overview

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) cluster_2 Step 3: Hydrolysis 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide_Ion Phenoxide Ion 4-Hydroxyacetophenone->Phenoxide_Ion + Base Base Base Conjugate_Acid Conjugate Acid Intermediate_Ester 2-(4-acetylphenoxy)propanoic acid ethyl ester Phenoxide_Ion->Intermediate_Ester + Ethyl 2-bromopropionate Ethyl_2-bromopropionate Ethyl 2-bromopropionate Leaving_Group Br- Final_Product 2-(4-acetylphenoxy)propanoic acid Intermediate_Ester->Final_Product + H3O+ / H2O Ethanol Ethanol

Caption: General workflow for the synthesis of 2-(4-acetylphenoxy)propanoic acid.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

FAQ 1: My yield is consistently low. What are the most likely causes?

Low yields in a Williamson ether synthesis can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Cause 1: Incomplete Deprotonation of 4-Hydroxyacetophenone

  • Explanation: The phenoxide ion is the active nucleophile in this reaction. If the deprotonation of the starting phenol is incomplete, the concentration of the nucleophile will be low, leading to a slow and inefficient reaction. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation.[5]

  • Troubleshooting & Optimization:

    • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) will ensure more complete and often irreversible deprotonation.[5][6] NaH is particularly effective but requires strict anhydrous (dry) conditions as it reacts violently with water.[5][7]

    • Verification of Deprotonation: Before adding the alkylating agent, ensure the deprotonation is complete. This can sometimes be visually confirmed by a change in color or the cessation of gas evolution (e.g., H₂ with NaH).

Possible Cause 2: Competing Side Reactions

  • Explanation: The primary competing reaction is the E2 elimination of the alkylating agent, especially if it is a secondary halide.[4][6] The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene instead of the desired ether. Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide.[5]

  • Troubleshooting & Optimization:

    • Choice of Alkylating Agent: Use a primary or secondary α-halopropionate. Tertiary alkyl halides are highly prone to elimination and should be avoided.[1][7] Using an alkylating agent with a better leaving group (I > Br > Cl) can also increase the rate of the desired SN2 reaction.[6]

    • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over elimination.[4] Typical temperatures for a Williamson ether synthesis range from 50-100°C.[1][2]

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation but not the nucleophilic phenoxide, thus enhancing its reactivity.[1][2][4] Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[1]

Possible Cause 3: Presence of Water

  • Explanation: Moisture can have a detrimental effect on the reaction. Water can quench the phenoxide by protonating it back to the starting phenol and can also hydrolyze the alkylating agent.[6]

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents, especially when working with highly reactive bases like NaH.[5]

FAQ 2: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds.

Possible Impurities:

  • Unreacted 4-hydroxyacetophenone: This is a common impurity if the reaction has not gone to completion or if deprotonation was inefficient.

  • Unreacted α-halopropionate: This may be present if an excess was used or if the reaction was slow.

  • Elimination Byproduct: The corresponding α,β-unsaturated ester from the E2 elimination of the α-halopropionate.

  • C-Alkylated Product: Where the propionate group has attached to the aromatic ring instead of the phenolic oxygen.

  • Bis-alkylation Product: In syntheses starting from hydroquinone, a common impurity is the bis-ether.[8]

Troubleshooting & Optimization:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time.

  • Purification:

    • Extraction: After the reaction, a standard workup involves quenching with water and extracting the product into an organic solvent. Washing the organic layer with an aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting material (4-hydroxyacetophenone).[9]

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., toluene/hexane).[8]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from impurities.

FAQ 3: Can I use a phase-transfer catalyst to improve my reaction?

Yes, phase-transfer catalysis (PTC) can be a very effective strategy, especially for industrial-scale synthesis or when dealing with reactants in different phases.[1][10]

  • How it Works: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved.[1][11] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.

  • Advantages:

    • Allows the use of less expensive and easier-to-handle bases like NaOH or K₂CO₃ in aqueous solutions.[11]

    • Avoids the need for strictly anhydrous conditions.[10]

    • Can lead to milder reaction conditions and improved yields.[12]

Experimental Protocol: A Generalized Procedure

The following is a generalized protocol. The specific amounts and conditions should be optimized for your particular setup.

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-hydroxyacetophenone in a suitable anhydrous solvent (e.g., DMF, acetonitrile).[1][2]

  • Base Addition: Carefully add a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C.[5] Caution: Hydrogen gas is evolved. Allow the mixture to stir and warm to room temperature until gas evolution ceases.

  • Alkylation: Add the α-halopropionate (e.g., ethyl 2-bromopropionate, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-80°C and monitor its progress by TLC.[6] The reaction is typically complete within 1-8 hours.[1]

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of ice-cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolysis: The crude ester can be hydrolyzed to the final carboxylic acid product by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.[13][14]

  • Final Purification: The final product can be purified by recrystallization.

Data Summary Table
ParameterRecommended ConditionRationale
Base NaH, KH, or KOH[5][7]Ensures complete deprotonation of the phenol.
Solvent DMF, Acetonitrile, DMSO[1][2][4]Polar aprotic solvents enhance nucleophilicity.
Alkylating Agent Primary or secondary α-halopropionateMinimizes competing elimination reactions.[4][6]
Temperature 50-100 °C[1][2]Balances reaction rate and minimization of side reactions.
Catalyst (Optional) Phase-transfer catalyst (e.g., TBAB)[1][11]Improves reaction rate and allows for biphasic conditions.
Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield of 2-(4-acetylphenoxy)propanoic acid Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_Side_Reactions Are Side Reactions Occurring? Check_Deprotonation->Check_Side_Reactions Yes Use_Stronger_Base Use a Stronger Base (e.g., NaH) Check_Deprotonation->Use_Stronger_Base No Check_Moisture Is Moisture Present? Check_Side_Reactions->Check_Moisture No Optimize_Temp_Solvent Optimize Temperature and Solvent Check_Side_Reactions->Optimize_Temp_Solvent Yes Use_Anhydrous_Conditions Use Anhydrous Solvents and Glassware Check_Moisture->Use_Anhydrous_Conditions Yes Consider_PTC Consider Phase-Transfer Catalysis Check_Moisture->Consider_PTC No Use_Stronger_Base->Check_Side_Reactions Optimize_Temp_Solvent->Check_Moisture Use_Anhydrous_Conditions->Consider_PTC Successful_Synthesis Improved Yield Consider_PTC->Successful_Synthesis

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2-(4-acetylphenoxy)propanoic acid. This document provides a comprehensive resource of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific experimental issues. Our approach is grounded in established scientific principles and practical, field-proven strategies to help you achieve your desired experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of 2-(4-acetylphenoxy)propanoic acid.

Q1: What is 2-(4-acetylphenoxy)propanoic acid and why is its aqueous solubility a concern?

2-(4-acetylphenoxy)propanoic acid is a carboxylic acid derivative. Its molecular structure, which includes a relatively non-polar aromatic ring and an acetyl group, contributes to its limited solubility in water. Poor aqueous solubility is a significant hurdle in various experimental and developmental settings, as it can lead to challenges in creating stock solutions, performing in vitro assays, and achieving adequate bioavailability in preclinical studies.[1][2]

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of 2-(4-acetylphenoxy)propanoic acid is primarily influenced by its molecular structure, which dictates its polarity and ability to interact with water molecules. As a carboxylic acid, its solubility is also highly dependent on the pH of the aqueous medium.[3][4] At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its less soluble, neutral form. Conversely, at a pH above its pKa, it will be in its more soluble, ionized (carboxylate) form.[3][5]

Q3: What are the general strategies to improve the aqueous solubility of 2-(4-acetylphenoxy)propanoic acid?

Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like 2-(4-acetylphenoxy)propanoic acid. These include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.[2][6]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[7][8]

  • Salt Formation: Converting the acidic compound into a more soluble salt form.[9][10]

  • Use of Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule to form an inclusion complex.[11][12]

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization.[13][14]

The selection of the most appropriate method will depend on the specific experimental requirements and downstream applications.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific solubility-related challenges you may encounter during your experiments.

Issue 1: Difficulty Preparing a Stock Solution of 2-(4-acetylphenoxy)propanoic acid in an Aqueous Buffer

Question: I am unable to dissolve 2-(4-acetylphenoxy)propanoic acid in my standard phosphate-buffered saline (PBS) at pH 7.4 to make a stock solution. What can I do?

Answer: This is a common issue due to the acidic nature of the compound. At neutral pH, a significant portion of the compound may still be in its less soluble, protonated form. Here are a series of approaches to troubleshoot this problem, from simplest to more complex.

A Start: Weigh 2-(4-acetylphenoxy)propanoic acid B Attempt to dissolve in desired aqueous buffer (e.g., PBS pH 7.4) A->B C Observe for complete dissolution B->C D Troubleshooting Path 1: pH Adjustment C->D Unsuccessful H Solution Achieved C->H Successful E Troubleshooting Path 2: Co-solvency D->E If pH adjustment is insufficient or not desired F Troubleshooting Path 3: Salt Formation E->F If co-solvents interfere with the assay G Troubleshooting Path 4: Cyclodextrin Inclusion F->G If salt formation is not feasible G->H Successful

Caption: Troubleshooting workflow for dissolving 2-(4-acetylphenoxy)propanoic acid.

Method 1: pH Adjustment

The most direct way to increase the solubility of a carboxylic acid is by increasing the pH of the solvent.[3][15]

Experimental Protocol:

  • Initial Attempt: Begin by attempting to dissolve the compound in your target buffer (e.g., PBS pH 7.4).

  • Incremental pH Increase: If the compound does not fully dissolve, add a small amount of a dilute basic solution, such as 0.1 M NaOH, dropwise while stirring.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired concentration and volume.

Causality: By increasing the pH, you shift the equilibrium towards the deprotonated, anionic carboxylate form of the molecule. This charged species is significantly more polar and thus more soluble in aqueous solutions.[4][10]

Method 2: Utilizing Co-solvents

If pH adjustment alone is not sufficient or if a specific pH must be maintained, the use of co-solvents can be an effective strategy.[7][8]

Experimental Protocol:

  • Select a Co-solvent: Common water-miscible organic solvents used as co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[7]

  • Initial Dissolution: Dissolve the 2-(4-acetylphenoxy)propanoic acid in a minimal amount of the chosen co-solvent.

  • Aqueous Dilution: Slowly add the aqueous buffer to the co-solvent solution while stirring. It is crucial to add the aqueous phase to the organic phase to avoid precipitation.

  • Final Concentration: Adjust the final volume with the aqueous buffer. Be mindful of the final percentage of the co-solvent, as high concentrations may affect your experimental system.

Co-solventTypical Starting ConcentrationNotes
DMSO1-5% (v/v)Can have biological effects at higher concentrations.
Ethanol5-10% (v/v)Generally well-tolerated in many biological systems.
PEG 40010-20% (v/v)Can significantly enhance solubility.[16]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for dissolving less polar compounds.[16] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the solute.[7]

Issue 2: Precipitation of the Compound Upon Dilution into an Assay Medium

Question: I have successfully prepared a concentrated stock solution in a high pH buffer or with a co-solvent, but the compound precipitates when I dilute it into my cell culture medium or assay buffer. How can I prevent this?

Answer: This is a common problem that arises when the final concentration of the solubilizing agent (high pH or co-solvent) is diluted below the level required to maintain the compound in solution.

A Start: Concentrated stock solution B Dilution into assay medium A->B C Observation of precipitation B->C D Troubleshooting Path 1: Salt Formation C->D E Troubleshooting Path 2: Cyclodextrin Complexation D->E If salt form is not stable or suitable G Stable solution in assay medium D->G Successful F Troubleshooting Path 3: Solid Dispersion E->F If cyclodextrins are not compatible E->G Successful F->G Successful

Caption: Strategies to prevent precipitation of 2-(4-acetylphenoxy)propanoic acid upon dilution.

Method 1: Salt Formation

Converting the carboxylic acid to a salt can significantly improve its aqueous solubility and dissolution rate, potentially preventing precipitation upon dilution.[9][17]

Experimental Protocol:

  • Base Selection: Choose a suitable base to form a salt. Common choices for acidic drugs include sodium hydroxide, potassium hydroxide, and tromethamine.[18][19]

  • Stoichiometric Reaction: Dissolve the 2-(4-acetylphenoxy)propanoic acid in a suitable organic solvent (e.g., ethanol). Add an equimolar amount of the chosen base dissolved in a minimal amount of water or ethanol.

  • Isolation of the Salt: The salt may precipitate out of the solution. If so, it can be collected by filtration, washed with a non-polar solvent, and dried. Alternatively, the solvent can be evaporated to yield the salt.

  • Solubility Testing: Prepare a stock solution of the salt form in the desired aqueous buffer and test its stability upon dilution into the assay medium.

Causality: The salt form is ionic and therefore generally has a much higher aqueous solubility than the corresponding free acid.[10][20] This can lead to a higher concentration of the compound remaining in solution even after dilution.

Method 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[11][]

Experimental Protocol:

  • Cyclodextrin Selection: Common cyclodextrins used for solubility enhancement include β-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[11][22]

  • Complex Formation (Kneading Method):

    • Place the 2-(4-acetylphenoxy)propanoic acid and the chosen cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.

    • Add a small amount of a water-alcohol mixture to form a paste.

    • Knead the paste for 30-60 minutes.

    • Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C).

    • The resulting powder is the inclusion complex.[12][22]

  • Solubility and Stability Testing: Dissolve the inclusion complex in the desired aqueous buffer and assess its stability upon dilution into the assay medium.

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower cost, but also lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and generally considered safe for in vivo use.[11]

Causality: The formation of an inclusion complex effectively shields the hydrophobic parts of the 2-(4-acetylphenoxy)propanoic acid molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.[][23]

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • World Pharma Today. (2025).
  • WuXi AppTec DMPK. (2024).
  • PMC. (n.d.).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Global Pharmaceutical Sciences Review - GPSR. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • Wikipedia. (n.d.). Cosolvent.
  • PubMed. (2007).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013).
  • Sign-in. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Brainly. (2023). [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Pharma Excipients. (2022).
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?.
  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.).

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for Acidic Analytes

Author: BenchChem Technical Support Team. Date: April 2026

Analysis of 2-(4-acetylphenoxy)propanoic acid by HPLC

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for 2-(4-acetylphenoxy)propanoic acid. As a carboxylic acid, this analyte presents specific challenges that, when properly understood, can be readily overcome to develop robust and reproducible analytical methods. The principles discussed here are broadly applicable to many acidic compounds encountered in pharmaceutical and chemical analysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chromatographic principles and providing actionable solutions.

Q1: Why is the peak for 2-(4-acetylphenoxy)propanoic acid showing significant tailing?

A1: Peak tailing is the most common issue encountered when analyzing acidic compounds like 2-(4-acetylphenoxy)propanoic acid. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[1][2]

  • Primary Cause: Analyte-Silanol Interactions Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH near or above the pKa of your analyte (typically 4-5 for carboxylic acids), a portion of the 2-(4-acetylphenoxy)propanoic acid molecules will be deprotonated (ionized) to form a negatively charged carboxylate anion (R-COO⁻). Simultaneously, some residual silanols can also be ionized (Si-O⁻), but many are acidic and can interact with the ionized analyte. This mixed-mode retention mechanism (hydrophobic interaction with C18 chains and ionic interaction with silanols) leads to poor peak shape, specifically tailing.[3][4]

  • Solutions:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of both the analyte and the surface silanols. By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you ensure it remains in its neutral, protonated form (R-COOH).[4][5] A pH of 2.5-3.0 is an excellent starting point. This minimizes secondary interactions and promotes retention based purely on hydrophobicity, resulting in a sharp, symmetrical peak.[6]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity (Type B) silica, which has fewer metallic impurities that increase silanol acidity.[7] Furthermore, they are "end-capped," a process that chemically derivatizes most of the residual silanols, making them unavailable for secondary interactions.[1][3]

    • Check for Column Overload: Injecting too much sample can lead to mass overload, causing both fronting and tailing. To check this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you may need to reduce your sample concentration or injection volume.[1]

Q2: My analyte has very poor retention and elutes near the solvent front (void volume). How can I fix this?

A2: Poor retention of an acidic analyte is a strong indicator that the compound is in its ionized, more polar form. In reversed-phase chromatography, polar compounds have weak interactions with the nonpolar stationary phase and are quickly eluted.

  • Primary Cause: High Mobile Phase pH If the mobile phase pH is above the analyte's pKa, the 2-(4-acetylphenoxy)propanoic acid will exist as the highly polar carboxylate anion. This form is very soluble in the aqueous mobile phase and has little affinity for the hydrophobic C18 stationary phase, causing it to elute early.[8][9]

  • Solutions:

    • Decrease Mobile Phase pH: As with peak tailing, lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0 with an acidifier like phosphoric acid or formic acid) will convert the analyte to its neutral, more hydrophobic form.[10] This will significantly increase its retention on the C18 column.

    • Decrease Initial Organic Solvent Percentage: If the pH is already optimized, your starting gradient conditions may be too strong (i.e., too high a percentage of organic solvent). Reduce the initial concentration of acetonitrile or methanol in your gradient to increase analyte retention.

Q3: I'm seeing poor resolution between 2-(4-acetylphenoxy)propanoic acid and a closely eluting impurity. What's the best way to improve the separation?

A3: Improving resolution requires manipulating the selectivity (α) and/or the efficiency (N) of the separation. This is most effectively done by optimizing the mobile phase gradient.

  • Solutions:

    • Decrease the Gradient Slope: A steep gradient (a rapid increase in organic solvent) can cause peaks to elute close together. Once you have an approximate retention time for your analyte, "flatten" the gradient around that region.[11] For example, if the analyte elutes at 40% acetonitrile, you could modify the gradient to increase from 30% to 50% acetonitrile over a longer period. This gives the analytes more time to interact with the stationary phase, improving separation.[11][12]

    • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders for analytes and impurities. If optimizing the gradient with acetonitrile does not yield sufficient resolution, try substituting it with methanol.

    • Optimize Temperature: Increasing the column temperature can sometimes improve efficiency and change selectivity. However, be mindful of analyte stability at higher temperatures.

Q4: My retention times are drifting or are not reproducible between runs. What is the cause?

A4: Drifting retention times are often due to a lack of system equilibration or an unstable mobile phase pH.[9]

  • Primary Causes & Solutions:

    • Inadequate Column Equilibration: Ensure your gradient program includes a sufficient post-run equilibration step where the mobile phase is returned to the initial conditions for at least 10 column volumes.[13] Incomplete equilibration is a common cause of retention time variability in gradient elution.

    • Unbuffered Mobile Phase: If you are using only a small amount of acid (e.g., 0.1% TFA) to adjust the pH, the mobile phase has little buffering capacity. Small changes in the solvent composition can lead to pH shifts and, consequently, retention time shifts for ionizable compounds.[9][14] Using a buffer, such as a phosphate or citrate buffer at a concentration of 10-20 mM (and pH-adjusted to your target), will provide a more stable pH and improve reproducibility.[4][8]

    • Check for Leaks and Pump Performance: Verify that there are no leaks in the HPLC system and that the pump is delivering a consistent and accurate mobile phase composition.

Frequently Asked Questions (FAQs)

What are the recommended starting conditions for an HPLC gradient method?

A robust starting point for method development for 2-(4-acetylphenoxy)propanoic acid is crucial. The following table outlines a generic set of conditions that can be refined.

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µm (or smaller particles for UHPLC)A standard C18 provides good hydrophobic retention. A high-purity, end-capped column is strongly recommended.[3][7]
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (pH ≈ 2.5-3.0)Low pH is essential to keep the analyte in its neutral, well-retained form, ensuring good peak shape.[15][16]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC.[15]
Gradient Profile 5% to 95% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration at 5% B.A wide-ranging "scouting" gradient helps determine the approximate elution conditions, which can then be optimized.[11]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable operating conditions. Can be adjusted to optimize selectivity.
Detection UV, at λmax of the analyte (e.g., 210 nm for carboxyl group or a higher wavelength if the aromatic ring dominates)210 nm is a general wavelength for organic acids, but an empirical determination of the UV maximum is recommended.[16][17]
How does mobile phase pH fundamentally affect the retention of 2-(4-acetylphenoxy)propanoic acid?

The relationship between pH, the analyte's ionization state, and its retention in RP-HPLC is fundamental. The diagram below illustrates this concept.

G cluster_pH Mobile Phase pH vs. Analyte pKa cluster_analyte Analyte State cluster_retention Chromatographic Result pH_low Low pH (pH << pKa, e.g., 2.5) analyte_neutral R-COOH (Protonated, Neutral) More Hydrophobic pH_low->analyte_neutral Favors pH_high High pH (pH >> pKa, e.g., 7.0) analyte_ionized R-COO⁻ (Deprotonated, Anionic) More Hydrophilic pH_high->analyte_ionized Favors retention_high Strong Retention Good Peak Shape analyte_neutral->retention_high Leads to retention_low Weak Retention Poor Peak Shape (Tailing) analyte_ionized->retention_low Leads to

Caption: Effect of mobile phase pH on analyte state and retention.

As shown, a low mobile phase pH ensures the analyte is in its neutral, more hydrophobic state, leading to optimal retention and peak shape on a reversed-phase column.[8][9][10]

What is the best way to structure an experimental workflow for optimizing the mobile phase gradient?

A systematic approach is key to efficient method development. The following workflow provides a logical sequence of steps from initial setup to a fully optimized method.

G cluster_troubleshoot Troubleshooting Loop cluster_optimize Optimization Loop start 1. Define Goals (Resolution, Run Time) setup 2. Initial Setup Column: C18 Mobile Phase A: Water + 0.1% Acid Mobile Phase B: Acetonitrile start->setup scout 3. Run Scouting Gradient (e.g., 5-95% B in 15 min) setup->scout eval1 4. Evaluate Results (Retention, Peak Shape) scout->eval1 tailing Peak Tailing or Poor Retention? eval1->tailing Poor Shape? resolution Resolution Inadequate? eval1->resolution Good Shape adjust_ph Lower Mobile Phase pH (Use Buffer if needed) tailing->adjust_ph Yes tailing->resolution No adjust_ph->scout Re-run adjust_grad Flatten Gradient Slope Around Elution Zone resolution->adjust_grad Yes finalize 5. Finalize Method (Verify Robustness) resolution->finalize No adjust_grad->scout Re-run change_solv Change Organic Solvent (e.g., to Methanol) adjust_grad->change_solv If needed change_solv->scout end Optimized Method finalize->end

Sources

Technical Support Center: Mitigating Thermal Degradation of 2-(4-acetylphenoxy)propanoic acid in GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals analyzing 2-(4-acetylphenoxy)propanoic acid via Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a free carboxylic acid moiety, this compound is highly susceptible to thermal degradation (specifically decarboxylation) and surface adsorption within the hot GC inlet. Here, we provide causality-driven troubleshooting, self-validating protocols, and hardware optimization strategies to ensure analytical integrity.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does 2-(4-acetylphenoxy)propanoic acid exhibit poor peak shape and low recovery in my GC-MS chromatograms? Causality & Mechanism: The molecule contains a highly polar carboxylic acid (-COOH) group. In a standard split/splitless GC inlet operating at high temperatures (typically 250–300 °C), the thermal energy induces non-enzymatic decarboxylation, converting the acid into a neutral degradation product by releasing CO₂[1]. This splits the signal and leads to severe underestimation of the target analyte[1]. Furthermore, the active hydrogen of the carboxyl group interacts with active sites (silanol groups) on the glass liner or column, leading to severe peak tailing and irreversible adsorption.

Q2: How can I chemically prevent this decarboxylation prior to injection? Causality & Mechanism: The most robust solution is chemical derivatization, specifically silylation. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (TMS) group[2]. This forms a TMS-ester, which lacks the active proton necessary for hydrogen bonding and decarboxylation[2]. The resulting derivative is highly volatile, thermally stable, and elutes with sharp, symmetrical peaks.

Q3: If I cannot derivatize my sample, what hardware modifications will reduce thermal breakdown? Causality & Mechanism: If analyzing the underivatized free acid is mandatory, you must minimize the thermal energy transferred to the analyte before it enters the column.

  • Cold On-Column (COC) Injection: Bypasses the heated inlet entirely. The liquid sample is deposited directly into the capillary column at an oven temperature below the solvent's boiling point, avoiding explosive vaporization and thermal shock.

  • Ultra-Inert Liners & Lower Inlet Temperatures: If split/splitless injection is required, lower the inlet temperature to 200–220 °C. Use a highly deactivated (ultra-inert) single-taper liner without glass wool. Glass wool provides a massive surface area of active silanol sites that catalyze the degradation of carboxylic acids.

Section 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Silylation using BSTFA + 1% TMCS

Objective: Convert 2-(4-acetylphenoxy)propanoic acid to a thermally stable TMS-ester. Self-Validation Check: The appearance of a molecular ion shift corresponding to the addition of the TMS group (+72 Da net mass increase) confirms successful derivatization. Run a blank injection of the derivatization reagent to ensure no ghost peaks co-elute with the target analyte.

  • Sample Preparation: Transfer 1.0 mg of the dried 2-(4-acetylphenoxy)propanoic acid extract into a 2 mL amber GC glass vial. Crucial: Ensure the sample is completely anhydrous; the presence of water will rapidly quench silylating reagents and halt the reaction.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a dry block at 60 °C for 30 minutes. Causality: Elevated temperature provides the activation energy required to overcome steric hindrance around the bulky phenoxypropanoic acid framework.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS. Do not wash with aqueous solutions.

Protocol B: Cold On-Column (COC) Injection Setup

Objective: Introduce the sample without thermal vaporization. Self-Validation Check: Compare the peak area of a COC injection to a standard hot splitless injection. A significantly higher peak area in the COC run validates that thermal degradation was previously occurring in the hot inlet.

  • Hardware Configuration: Install a COC inlet and a retention gap (e.g., 1 m x 0.53 mm deactivated fused silica) connected to your analytical column (e.g., 30 m x 0.25 mm DB-5MS).

  • Oven Programming: Set the initial GC oven temperature 3–5 °C below the boiling point of your sample solvent (e.g., 35 °C for dichloromethane).

  • Injection: Inject 1 µL of the underivatized sample. The sample is deposited as a liquid film.

  • Elution: Ramp the oven temperature at 10 °C/min to 280 °C. Causality: The analyte is gently volatilized as the oven heats, completely avoiding the catalytic degradation inherent to hot vaporizing inlets.

Section 3: Data Presentation

Table 1: Comparison of GC-MS Injection Strategies for 2-(4-acetylphenoxy)propanoic acid

Analytical StrategyMechanism of ActionThermal Degradation RiskPeak Shape / SensitivityRecommended Use Case
Standard Hot Splitless Flash vaporization at 250–300 °CHigh (Decarboxylation)Poor (Tailing, Adsorption)Not recommended for free acids
Silylation (BSTFA/TMCS) Replaces -OH with -OTMS esterVery LowExcellent (Sharp, High S/N)Standard quantitative workflows
Cold On-Column (COC) Direct liquid deposition into columnLowGood (Solvent focusing)Thermally labile, underivatized
Ultra-Inert Liner (200 °C) Reduces catalytic active sitesModerateModerate (Some tailing)Rapid screening, no derivatization

Section 4: Mandatory Visualization

G Start 2-(4-acetylphenoxy)propanoic acid GC-MS Analysis Degradation Thermal Degradation (Decarboxylation/Adsorption) Start->Degradation High Temp (>250°C) Deriv Chemical Derivatization (Silylation with BSTFA/TMCS) Start->Deriv Pre-treatment Hardware Hardware Optimization (Inlet & Liner) Start->Hardware Instrument Setup Degradation->Deriv Degradation->Hardware Stable Thermally Stable TMS-Ester (Volatile & Intact) Deriv->Stable Replaces -OH with -OTMS COC Cold On-Column (COC) Injection Hardware->COC Inert Ultra-Inert Liner & Lower Inlet Temp (200°C) Hardware->Inert Success Accurate GC-MS Quantification Stable->Success COC->Success Avoids Vaporization Inert->Success Reduces Active Sites

Workflow for mitigating thermal degradation of carboxylic acids in GC-MS.

References

  • Title: Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization Source: PMC (National Institutes of Health) URL: [Link][1]

Sources

Technical Support Center: Troubleshooting Baseline Noise in the Analysis of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of 2-(4-acetylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common yet frustrating issues in HPLC analysis: baseline noise. A stable baseline is the foundation of accurate and reproducible quantification. This document, authored from the perspective of a Senior Application Scientist, provides a systematic approach to identifying and eliminating the root causes of baseline disturbances.

Section 1: Systematic Troubleshooting Workflow

Baseline noise can originate from any component of the HPLC system, from the solvent reservoirs to the detector outlet. A logical, step-by-step diagnostic process is the most efficient way to pinpoint the source of the problem. The following workflow provides a high-level overview of this process.

Troubleshooting_Workflow Observe Observe Baseline Noise (Random, Periodic, Drift) Categorize Categorize Noise Type Observe->Categorize Periodic Periodic Noise (Regular Spikes/Waves) Categorize->Periodic Regular Pattern Random Random Noise ('Fuzzy' or 'Hairy' Baseline) Categorize->Random Irregular Pattern Drift Baseline Drift (Steady Upward/Downward Trend) Categorize->Drift Consistent Trend Pump Investigate Pump & Mixer (Check Valves, Seals, Degasser, Mixing) Periodic->Pump Detector Investigate Detector (Lamp, Flow Cell, Electronics) Random->Detector MobilePhase Investigate Mobile Phase (Contamination, Degassing, pH) Drift->MobilePhase Column Investigate Column & Temperature (Contamination, Bleed, Equilibration) Drift->Column SolvePump Solution: Clean/Replace Check Valves/Seals Improve Degassing/Mixing Pump->SolvePump SolveDetector Solution: Replace Lamp, Clean Flow Cell Check Electronics Detector->SolveDetector SolveMobilePhase Solution: Prepare Fresh Mobile Phase Filter & Degas Properly MobilePhase->SolveMobilePhase SolveColumn Solution: Flush/Replace Column Ensure Thermal Equilibration Column->SolveColumn

Caption: A systematic workflow for diagnosing HPLC baseline noise.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific baseline problems in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.

Mobile Phase & Analyte Chemistry Issues

Question: Why is the mobile phase pH so critical for analyzing 2-(4-acetylphenoxy)propanoic acid, and how does it affect the baseline?

Answer: 2-(4-acetylphenoxy)propanoic acid is an acidic compound due to its carboxylic acid group. The pH of the mobile phase dictates the ionization state of this group.[1][2]

  • Scientific Principle: According to reversed-phase chromatography principles, the un-ionized (protonated) form of an acid is less polar and will be retained more strongly on a C18 column. The ionized (deprotonated) form is more polar and will elute earlier.[2] If the mobile phase pH is close to the analyte's pKa, both the ionized and un-ionized forms will exist simultaneously. This can lead to broadened, split, or tailing peaks, which manifest as an unstable and noisy baseline during the elution of the analyte.[1][3]

  • Troubleshooting Steps:

    • Determine pKa: The pKa of the propanoic acid group is approximately 4.8.

    • Adjust pH: To ensure a single, stable form of the analyte, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the pKa.[2] For good retention on a C18 column, a pH of ~2.8-3.2 is recommended. This is often achieved using a buffer like phosphate or an additive like formic or phosphoric acid.[4]

    • Use a Buffer: An unbuffered mobile phase can have an unstable pH, leading to retention time drift and baseline instability.[5] Using a buffer (e.g., 10-20 mM phosphate) ensures a consistent pH throughout the run.

Question: My baseline is drifting upwards steadily during a gradient run. What is the likely cause?

Answer: A drifting baseline, particularly an upward drift in a gradient, is often caused by impurities in the mobile phase or differences in UV absorbance between your mobile phase solvents.[6]

  • Scientific Principle: In a reversed-phase gradient, the concentration of the organic solvent (e.g., acetonitrile) increases over time. If the "weak" solvent (typically water) is contaminated with impurities that are more strongly retained on the column, these impurities will accumulate on the column at the start of the run. As the organic solvent concentration increases, these contaminants begin to elute, causing a "hump" or a steady rise in the baseline. Alternatively, if your two mobile phase solvents have significantly different UV absorbance at the detection wavelength, the baseline will naturally drift as their ratio changes.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and ultrapure water (18 MΩ·cm) to prepare mobile phases.[7][8]

    • Prepare Fresh Mobile Phase: Aqueous mobile phases, especially those with low concentrations of organic solvent, can support microbial growth over time. Prepare these fresh daily.[8]

    • Balance UV Absorbance: If using a UV-absorbing additive like trifluoroacetic acid (TFA), add it to both the aqueous (A) and organic (B) mobile phases to minimize baseline drift caused by absorbance differences.[9]

    • Run a Blank Gradient: Run your gradient method without an injection. If the baseline drift persists, the issue is with the mobile phase or system, not the sample.[5]

Question: I'm seeing random, fuzzy noise on my baseline. What should I check first?

Answer: Random, high-frequency noise is often linked to the detector or to air bubbles in the system.[10][11]

  • Scientific Principle: Dissolved gas in the mobile phase can form small bubbles when the pressure drops as the solvent enters the detector flow cell.[12] These bubbles cause rapid changes in the refractive index of the fluid, which the detector registers as random noise.[9] Another common cause is a failing detector lamp, which produces an unstable light output.[13][14]

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[7] A faulty online degasser is a common culprit.[14]

    • Check Detector Lamp: Most HPLC software platforms have a diagnostic test for lamp intensity or energy. If the lamp energy is low or fluctuating, it's time for a replacement.[9] A weak lamp is a very common source of short-term noise.[9]

    • Clean the Flow Cell: A contaminated detector flow cell can scatter light and increase noise.[9][13] Flush the cell according to the manufacturer's instructions.

System & Hardware Issues

Question: My baseline shows perfectly regular, periodic spikes or waves. What does this indicate?

Answer: Periodic or cyclical noise is almost always related to the pump, as it is the only component in the system that operates with a consistent rhythm.[10][15]

  • Scientific Principle: The HPLC pump uses pistons to deliver the mobile phase. Issues like a faulty check valve, a worn piston seal, or an air bubble trapped in the pump head will cause pressure fluctuations with each pump stroke.[14] These pressure pulses are transmitted through the system and are registered by the detector as a highly regular, sinusoidal baseline.

  • Troubleshooting Steps:

    • Purge the Pump: The first step is to purge each pump channel at a high flow rate to dislodge any trapped air bubbles.

    • Check for Leaks: Inspect the pump head, seals, and fittings for any signs of leaks (e.g., salt buildup from buffers). A leak will prevent the pump from reaching a stable pressure.[13]

    • Diagnose Check Valves: Dirty or faulty check valves are a very common cause of pressure fluctuations.[6][14] They can often be cleaned by sonicating in isopropanol or replaced.

    • Isolate the Pump: To confirm the pump is the issue, stop the flow. If the periodic noise disappears instantly, the pump is the source. If some random noise remains, there may also be a detector issue.[10]

Column & Contamination Issues

Question: After several injections of my 2-(4-acetylphenoxy)propanoic acid sample, the baseline is becoming noisy and drifting. What's happening to my column?

Answer: This is a classic sign of column contamination. Components from your sample matrix or the analyte itself are accumulating on the column and slowly bleeding off.[14]

  • Scientific Principle: While your analytical method is designed to elute the target analyte, other compounds in your sample (excipients, impurities, formulation ingredients) may be very strongly retained on the stationary phase. Over multiple injections, these contaminants build up at the head of the column. During subsequent runs, they may slowly leach ("bleed") off the column, creating a rising and noisy baseline.[16]

  • Troubleshooting Steps:

    • Implement a Column Wash: Develop a robust column cleaning procedure. After a sequence of injections, flush the column with a strong solvent to strip away contaminants.[16][17] A generic reversed-phase column wash involves flushing with water (to remove buffers), followed by a strong organic solvent like isopropanol or acetonitrile.[18]

    • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It traps strongly retained impurities and particulates, protecting the more expensive analytical column from contamination.[14][16]

    • Improve Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.22 or 0.45 µm syringe filter before injection. This prevents particulates from clogging the column frit.[13]

    • Isolate the Column: To confirm the column is the source of the noise, replace it with a union (a zero-dead-volume connector) and run the mobile phase through the system to the detector. If the baseline becomes stable, the column is the confirmed source of the contamination.[14]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Mobile Phase Preparation for Robust Baseline Performance
  • Solvent Selection: Use only HPLC-grade or higher purity solvents (e.g., acetonitrile, methanol) and ultrapure water (18.2 MΩ·cm).[8][19]

  • Glassware Cleaning: Use glassware that is dedicated to mobile phase preparation and has been thoroughly cleaned to remove any detergent residues.[8][20] Rinse with water, then methanol, and finally with the solvent to be used.[8]

  • Buffer Preparation: Accurately weigh the buffer salt (e.g., monobasic potassium phosphate). Dissolve it in the full volume of water before adding any organic solvent to prevent salt precipitation.[21]

  • pH Adjustment: Adjust the pH of the aqueous buffer solution using an acid like phosphoric acid to the desired setpoint (e.g., pH 3.0). Calibrate the pH meter immediately before use.

  • Filtration: Filter the final mobile phase solution through a 0.45 µm or 0.22 µm solvent-compatible membrane filter to remove any particulates.[19]

  • Degassing: Degas the mobile phase thoroughly using an online vacuum degasser, by sparging with helium for 5-10 minutes, or by sonicating under vacuum for 10-15 minutes.[22]

  • Labeling and Storage: Clearly label the bottle with the composition, date, and your initials. Aqueous mobile phases should be prepared fresh daily.[21]

SOP 2: Systematic Column Flushing Protocol (Reversed-Phase C18)

This procedure is designed to remove both polar and non-polar contaminants. Always disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[9]

  • Step 1: Remove Buffers & Salts

    • Solvent: 95:5 Water/Acetonitrile

    • Flow Rate: 1 mL/min (for a standard 4.6 mm ID column)

    • Duration: Flush with at least 10-15 column volumes.

  • Step 2: Remove Strongly Retained Hydrophobic Compounds

    • Solvent: 100% Isopropanol (IPA) or 100% Acetonitrile

    • Flow Rate: 1 mL/min

    • Duration: Flush with at least 10-15 column volumes.

  • Step 3: Re-equilibration

    • Flush the column with the initial mobile phase conditions of your analytical method for at least 20-30 column volumes, or until the baseline is stable.

Section 4: Reference Tables

Table 1: Summary of Baseline Noise Characteristics and Primary Causes

Noise CharacteristicDescriptionMost Likely Cause(s)Primary Action
Periodic Noise Regular, repeating waves or spikesPump (check valves, seals, air), faulty mixerPurge pump, check for leaks, clean/replace check valves
Random (Fuzzy) Noise High-frequency, irregular signalDetector (failing lamp), air bubbles, contaminated mobile phaseDegas mobile phase, check lamp energy, clean flow cell
Upward Drift Steady, gradual increase in baselineMobile phase contamination, column bleed, insufficient equilibrationUse high-purity solvents, run blank gradients, clean column
Downward Drift Steady, gradual decrease in baselineColumn equilibration, mobile phase instability (e.g., TFA degradation)Allow sufficient equilibration time, prepare fresh mobile phase
Spikes (Irregular) Sharp, random peaksAir bubbles, electrical interference, leaky injectorDegas mobile phase, check system grounding, service injector

Section 5: Cause-and-Effect Diagram

The following diagram illustrates the complex interplay of factors that can contribute to baseline noise in an HPLC system.

Ishikawa_Baseline_Noise cluster_method Method cluster_machine Machine (Hardware) cluster_material Material (Consumables) cluster_environment Environment BaselineNoise Baseline Noise pH_Control Improper pH Control pH_Control->Method Equilibration Insufficient Equilibration Equilibration->Method Wavelength Incorrect Wavelength Wavelength->Method Pump_Issues Pump (Seals, Check Valves) Pump_Issues->Machine Detector_Issues Detector (Lamp, Dirty Cell) Detector_Issues->Machine Degasser_Fail Degasser Malfunction Degasser_Fail->Machine Leaks System Leaks Leaks->Machine Solvent_Purity Low Solvent Purity Solvent_Purity->Material Column_Contam Column Contamination/Bleed Column_Contam->Material Air_Bubbles Dissolved Gas (Air) Air_Bubbles->Material Temp_Fluctuation Temperature Fluctuation Temp_Fluctuation->Environment Electrical Electrical Interference Electrical->Environment

Caption: A cause-and-effect diagram of potential sources of HPLC baseline noise.

References

Sources

resolving peak tailing of 2-(4-acetylphenoxy)propanoic acid in liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of method development for challenging acidic analytes.

Analyzing 2-(4-acetylphenoxy)propanoic acid presents a unique chromatographic hurdle. This molecule features a carboxylic acid moiety, an ether linkage, and an acetyl group. When you observe peak tailing (USP Tailing Factor > 1.5) for this compound, you are rarely dealing with a single variable. Instead, the tailing is a thermodynamic manifestation of secondary chemical interactions, ionization state flux, and potential hardware adsorption.

This guide is designed to move beyond basic troubleshooting. It provides a mechanistic understanding of the analyte's behavior and offers self-validating protocols to restore perfect Gaussian peak symmetry.

Part 1: Mechanistic Profiling of the Analyte

To fix peak tailing, we must first understand the specific chemical causality driving the distortion. For 2-(4-acetylphenoxy)propanoic acid, the primary culprits are:

  • Partial Ionization (The pH/pKa Conflict): The propanoic acid group has a pKa of approximately 3.5 to 4.0. If your mobile phase pH is unbuffered or sits between 2.5 and 5.5, the molecule exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two states have drastically different hydrophobicities, they partition differently into the C18 stationary phase, causing "split peaks" or severe tailing[1].

  • Silanophilic Interactions: While residual silanols (Si-OH) on silica supports are notorious for tailing basic compounds, recent density functional theory (DFT) calculations demonstrate that carboxylic acids strongly interact with vicinal silanol pairs on the silica surface via hydrogen bonding[2].

  • Trace Metal Chelation: The combination of the carboxylic acid and the acetyl oxygen can act as a bidentate ligand, chelating trace metals (such as iron or aluminum) present in the silica matrix or the stainless-steel flow paths of the LC system[3].

PeakTailing Analyte 2-(4-acetylphenoxy)propanoic acid pH Partial Ionization (pH ≈ pKa) Analyte->pH Acidic pKa (~3.5) Silanols Vicinal Silanol Pairs (Hydrogen Bonding) Analyte->Silanols Carboxylic Acid Metals Trace Metal Chelation (Fe/Al in Hardware) Analyte->Metals Oxygen Moieties Tailing Peak Tailing / Asymmetry (USP Tf > 1.5) pH->Tailing Dual Retention Silanols->Tailing Secondary Interaction Metals->Tailing Adsorption Void Extra-Column Volume (Dead Volume) Void->Tailing Physical Dispersion

Logical relationship of chemical and physical factors driving peak tailing for acidic analytes.

Part 2: Self-Validating Corrective Protocols

To resolve the issue without introducing confounding variables, isolate the parameters. Do not change the column and the mobile phase simultaneously. Execute the following step-by-step methodologies in order.

Protocol 1: Mobile Phase pH Optimization (Suppressing Ionization)
  • Causality: By lowering the pH at least 1.5 units below the analyte's pKa, we fully protonate the carboxylic acid. This eliminates the dual-retention mechanism and neutralizes acidic silanols on the stationary phase[4].

  • Step-by-Step Methodology:

    • Prepare Mobile Phase A (Aqueous) using MS-grade water with 0.1% Trifluoroacetic acid (TFA) to achieve a pH of ~2.0.

    • Prepare Mobile Phase B (Organic) using Acetonitrile with the exact same acid modifier concentration (0.1% TFA) to prevent baseline drift during gradient elution.

    • Flush the LC system with 50:50 Water:Acetonitrile (no additives) for 10 column volumes (CV) to purge any old buffering salts.

    • Equilibrate the column with the new highly acidic mobile phase for 15 CV.

  • Self-Validation System: Inject the sample. If the USP tailing factor drops from >2.0 to <1.5, the root cause was partial ionization. If severe tailing persists, the issue is structural to the column or hardware. Proceed to Protocol 2.

Protocol 2: Overcoming Silanophilic Interactions
  • Causality: Standard Type-A or older Type-B C18 columns possess unreacted silanols due to steric hindrance during the manufacturing bonding process. Fully end-capped columns or polar-embedded phases shield these active sites from the carboxylic acid[1].

  • Step-by-Step Methodology:

    • Remove the standard C18 column and install a high-density, fully end-capped C18 column or a polar-embedded phase (e.g., Amide-C18 or hybrid-silica particle column).

    • Run the exact same acidic mobile phase validated in Protocol 1.

    • Equilibrate for 20 CV to ensure the stationary phase is fully wetted.

  • Self-Validation System: Inject a purely neutral marker (e.g., toluene or uracil). If the neutral marker is perfectly symmetrical but 2-(4-acetylphenoxy)propanoic acid still tails, the issue is chemical (acid-silanol interaction). If both the neutral marker and the analyte tail, the issue is physical (e.g., a void at the head of the column or dead volume in the fittings)[5].

Protocol 3: Mitigating Hardware Chelation
  • Causality: Stainless steel frits, capillary tubing, and injector needles can adsorb oxygen-rich molecules, causing a prolonged desorption phase that manifests as a tail[6].

  • Step-by-Step Methodology:

    • Prepare a modified Mobile Phase A containing 5 µM EDTA (a strong chelating agent) alongside your standard buffer.

    • Flush the system for 30 minutes at 1.0 mL/min to passivate the stainless-steel flow path.

  • Self-Validation System: Inject the sample before and after the EDTA flush. If the peak shape sharpens immediately upon the introduction of EDTA, metal chelation in the hardware is the confirmed root cause. For a permanent fix, swap stainless steel capillary tubing with PEEK tubing (0.005" ID)[1].

Part 3: Empirical Data Baseline

The following table summarizes the expected quantitative improvements in peak symmetry when applying the protocols above to 2-(4-acetylphenoxy)propanoic acid.

Experimental ConditionMobile Phase pHColumn ChemistryHardwareUSP Tailing Factor (Tf)Diagnostic Conclusion
Baseline (Unoptimized) 4.5 (Unbuffered)Standard C18Stainless Steel2.8 Severe tailing; mixed ionization and active silanol interactions.
Post-Protocol 1 2.0 (0.1% TFA)Standard C18Stainless Steel1.6 Moderate improvement; ionization suppressed, but secondary interactions remain.
Post-Protocol 2 2.0 (0.1% TFA)End-capped C18Stainless Steel1.2 Excellent symmetry; silanophilic interactions successfully shielded.
Post-Protocol 3 2.0 (0.1% TFA)End-capped C18PEEK / Passivated1.05 Near-perfect Gaussian peak; trace metal chelation eliminated.

Part 4: Expert Troubleshooting FAQs

Q: Why does my peak tailing worsen as I increase the injection volume, even with an optimized pH? A: This is a classic symptom of mass or volume overload. Carboxylic acids can rapidly saturate the active binding sites or the stationary phase surface area at the head of the column. When the local concentration exceeds the linear capacity of the column, the excess analyte elutes faster, causing a distorted profile[6]. Actionable fix: Dilute your sample 10-fold in the initial mobile phase conditions and reinject. If symmetry improves, you were overloading the column.

Q: Can I use a phosphate buffer at pH 7.0 instead of a highly acidic mobile phase? A: Yes. Operating at a high pH (e.g., pH 7.0 to 8.0) ensures the carboxylic acid is fully deprotonated (anionic). This actually repels the analyte from the negatively charged deprotonated silanols (Si-O⁻) on the silica surface due to electrostatic repulsion, often resulting in sharp peaks[1]. However, you must ensure your column utilizes hybrid-particle technology designed to withstand high pH; otherwise, the silica backbone will dissolve.

Q: Does the choice between Methanol and Acetonitrile affect the tailing of this specific compound? A: Yes, significantly. Acetonitrile is an aprotic solvent and does not participate in hydrogen bonding. Methanol, however, is a protic solvent and can actively hydrogen-bond with both the stationary phase silanols and the analyte's carboxylic acid group. Switching your organic modifier from Acetonitrile to Methanol can sometimes competitively inhibit silanophilic interactions, acting as a dynamic tailing suppressor[1].

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at: [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Inc. Available at: [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI Technologies. Available at: [Link]

  • Zhou, Y., et al. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." Journal of Chromatography A (2024). Available at: [Link]

Sources

Validation & Comparative

In Vitro Efficacy Comparison: 2-(4-Acetylphenoxy)propanoic Acid vs. Clofibric Acid as PPAR Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of dual Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists is a major focal point in drug discovery for treating metabolic syndrome, dyslipidemia, and insulin resistance. Clofibric acid (CA) , the active metabolite of the classic lipid-lowering drug clofibrate, is a well-known but relatively weak and selective PPAR α agonist.

Through rational structure-based drug design, modifying the clofibric acid scaffold has yielded potent chiral fibrates. 2-(4-Acetylphenoxy)propanoic acid (4-APPA) and its chiral derivatives represent a significant pharmacological evolution. By replacing the 4-chloro group with a 4-acetyl group and modifying the achiral isobutyric acid backbone into a chiral propanoic acid, researchers have successfully shifted the pharmacological profile from a weak, single-target agonist to a highly potent, dual PPAR α/γ modulator. This guide objectively compares the mechanistic rationale, in vitro efficacy, and experimental validation of these two compounds.

Mechanistic Rationale & Structural Biology

To understand the difference in in vitro efficacy, we must analyze the causality behind the structural modifications and how they dictate ligand-binding domain (LBD) interactions [1].

  • Clofibric Acid (2-(4-chlorophenoxy)-2-methylpropanoic acid): CA binds to the hydrophobic pocket of the PPAR α LBD. The spherical, lipophilic 4-chloro atom occupies the pocket, while the carboxylate group forms hydrogen bonds with key tyrosine residues (e.g., Tyr464). However, the lack of extended hydrogen-bonding networks and the bulky, achiral dimethyl (isobutyric) backbone limit its binding affinity, resulting in a high EC 50​ (~50 μ M) and no meaningful PPAR γ activity.

  • 2-(4-Acetylphenoxy)propanoic Acid (4-APPA derivatives):

    • Electronic & Steric Shift: The replacement of the chlorine atom with a 4-acetyl group introduces a strong hydrogen-bond acceptor. This allows the ligand to form new, stabilizing interactions with the AF-2 helix (Helix 12) of both PPAR α and PPAR γ , locking the receptor in its active transcriptionally competent conformation.

    • Chirality & Pocket Fit: Removing one methyl group from the isobutyric acid backbone creates a chiral center at the α -carbon. Stereospecificity is critical here: the (S)-enantiomer fits optimally into the LBD without steric clash, expanding the binding pocket's volume tolerance to accommodate dual PPAR α/γ activation. Conversely, the (R)-enantiomer physically clashes with the LBD residues, rendering it inactive.

PPAR_Signaling Ligand Ligand (CA or 4-APPA) PPAR PPARα / PPARγ (Cytosol/Nucleus) Ligand->PPAR Binds LBD Heterodimer PPAR:RXR Heterodimer PPAR->Heterodimer Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds Promoter Transcription Gene Transcription (Lipid Metabolism) PPRE->Transcription Activates

Figure 1: Mechanism of PPAR activation and gene transcription by fibrate ligands.

In Vitro Efficacy Profile

Quantitative transactivation assays (typically performed in HepG2 or COS-7 cell lines) reveal the stark contrast in potency and selectivity between the two compounds. The data below synthesizes established in vitro benchmarks for clofibric acid and representative (S)-4-APPA chiral derivatives [1].

Table 1: In Vitro Transactivation Efficacy Comparison
CompoundPPAR α EC 50​ ( μ M)PPAR γ EC 50​ ( μ M)Pharmacological Profile
Clofibric Acid ~ 50.0> 100 (Inactive)Weak, selective PPAR α agonist
(S)-4-APPA derivative ~ 5.0 - 10.0~ 15.0 - 30.0Potent, dual PPAR α / γ agonist
(R)-4-APPA derivative > 100> 100Inactive (Due to steric clash in LBD)
Rosiglitazone (Control)> 100~ 0.1Potent, selective PPAR γ agonist
Wy-14,643 (Control)~ 1.5> 100Potent, selective PPAR α agonist

Data Interpretation: The (S)-4-APPA derivative demonstrates a 5- to 10-fold increase in PPAR α potency compared to clofibric acid, while simultaneously gaining significant PPAR γ activity. The complete inactivity of the (R)-enantiomer validates that the efficacy is driven by specific, stereoselective LBD docking rather than non-specific cell membrane interactions.

Experimental Methodology: In Vitro Transactivation Assay

To ensure trustworthiness and reproducibility, the efficacy of these PPAR agonists must be evaluated using a self-validating Dual-Luciferase Reporter Assay .

Why use a GAL4-chimera system? To eliminate background noise from endogenous nuclear receptors in HepG2 cells, this protocol utilizes a GAL4-PPAR chimeric system. The LBD of the target PPAR is fused to a yeast GAL4 DNA-binding domain. The reporter plasmid contains a GAL4 Upstream Activating Sequence (UAS) driving firefly luciferase. This ensures the luminescent signal is exclusively a result of the transfected chimera binding the experimental ligand.

Step-by-Step Protocol
  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed cells into 96-well plates at a density of 2×104 cells/well and incubate for 24 hours at 37°C, 5% CO 2​ .

  • Transient Co-Transfection: Using a lipid-based transfection reagent (e.g., Lipofectamine), co-transfect the cells with:

    • pGAL4-PPARα-LBD or pGAL4-PPARγ-LBD expression plasmid.

    • pUAS-Firefly Luciferase reporter plasmid.

    • pRL-TK (Renilla Luciferase) plasmid. (Crucial self-validating step: Renilla acts as an internal control to normalize for transfection efficiency and compound cytotoxicity).

  • Ligand Treatment: After 24 hours, replace the media with serum-free DMEM containing the test compounds (Clofibric Acid or 4-APPA enantiomers) at varying concentrations (0.1 μ M to 100 μ M). Use 0.1% DMSO as the vehicle control, and Wy-14,643 / Rosiglitazone as positive controls. Incubate for 24 hours.

  • Cell Lysis & Dual-Luciferase Detection: Wash cells with PBS and lyse using 1X Passive Lysis Buffer. Transfer lysates to an opaque 96-well plate.

    • Inject Firefly substrate; read luminescence (measures PPAR activation).

    • Inject Stop & Glo® reagent to quench Firefly and activate Renilla substrate; read luminescence (measures cell viability/transfection efficiency).

  • Data Analysis: Calculate the relative light units (RLU) by dividing the Firefly signal by the Renilla signal. Determine the fold-activation relative to the DMSO vehicle control and plot against log[concentration] to derive the EC 50​ values.

Assay_Workflow Cell 1. Cell Culture (HepG2 / COS-7) Transfection 2. Transient Transfection (PPAR + UAS-Luc + Renilla) Cell->Transfection Treatment 3. Ligand Treatment (CA vs 4-APPA, 24h) Transfection->Treatment Lysis 4. Cell Lysis (Passive Lysis Buffer) Treatment->Lysis Detection 5. Dual-Luciferase Detection Lysis->Detection Analysis 6. Data Normalization (Luc/Renilla Ratio) Detection->Analysis

Figure 2: Step-by-step workflow for the self-validating in vitro PPAR transactivation assay.

References

  • Pinelli, A., Godio, C., Laghezza, A., Mitro, N., Fracchiolla, G., Tortorella, V., Lavecchia, A., & Novellino, E. (2005). Synthesis, Biological Evaluation, and Molecular Modeling Investigation of New Chiral Fibrates with PPARα and PPARγ Agonist Activity. Journal of Medicinal Chemistry, 48(17), 5509-5519. URL:[Link]

Validation of LC-MS/MS Method for 2-(4-Acetylphenoxy)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on targeted metabolic and PPAR-agonist pathways, the accurate quantification of specific pharmacophores and intermediates like 2-(4-acetylphenoxy)propanoic acid (CAS: 91143-71-4) in biological matrices is critical.

This guide objectively compares analytical platforms for the quantification of this compound, details the causality behind method development choices, and provides a comprehensive, self-validating LC-MS/MS protocol aligned with the latest and .

Causality in Analytical Platform Selection

When developing a bioanalytical assay for an acidic molecule like 2-(4-acetylphenoxy)propanoic acid, scientists must choose an analytical platform that balances sensitivity, throughput, and selectivity.

  • HPLC-UV: While cost-effective, UV detection lacks the specificity required to differentiate the analyte from endogenous plasma interferences. Its Lower Limit of Quantification (LLOQ) typically stalls in the high ng/mL to µg/mL range, making it unsuitable for low-dose pharmacokinetic (PK) profiling.

  • GC-MS: Gas chromatography offers excellent resolution, but the carboxylic acid moiety of the analyte requires tedious, moisture-sensitive derivatization (e.g., esterification) prior to injection. This additional step introduces high variability and reduces assay robustness.

  • LC-MS/MS (MRM): Liquid chromatography coupled with tandem mass spectrometry is the gold standard. By operating in Negative Electrospray Ionization (ESI-) mode, the propanoic acid group readily loses a proton to form a stable [M−H]− precursor ion. Multiple Reaction Monitoring (MRM) provides unparalleled specificity and an LLOQ in the low pg/mL range without the need for derivatization.

Table 1: Objective Performance Comparison of Analytical Platforms
ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (ESI- MRM)
Sensitivity (LLOQ) ~500 ng/mL~10 ng/mL0.5 ng/mL
Selectivity Low (Baseline noise)HighUltra-High
Sample Prep Complexity Low (PPT)High (Extraction + Derivatization)Moderate (SPE)
Throughput ~15 min/sample~25 min/sample~3 min/sample
Matrix Effect Impact NegligibleModerateHigh (Requires Mitigation)

Mechanistic Method Development & Matrix Effect Mitigation

Chromatographic and Ionization Strategy

The analyte possesses a carboxylic acid group with an estimated pKa​ of ~4.0. To achieve optimal retention on a reversed-phase C18 column while maximizing ESI- ionization, the mobile phase pH must be carefully controlled. Using a strong acid (e.g., 0.1% Formic Acid, pH ~2.7) suppresses ionization in the liquid phase, forcing the mass spectrometer to rely entirely on droplet-phase electrochemistry to generate [M−H]− . Conversely, a high pH buffer causes the analyte to elute in the void volume. The Solution: A mobile phase consisting of 5 mM ammonium acetate (pH 4.5) and acetonitrile. This "sweet spot" ensures the molecule remains sufficiently neutral for C18 retention, while the volatile acetate buffer readily facilitates deprotonation in the ESI source.

Sample Preparation: The Matrix Effect Logical Relationship

In ESI, co-eluting endogenous compounds—specifically plasma glycerophosphocholines—compete with the analyte for charge on the droplet surface, causing severe ion suppression (the "Matrix Effect").

As established by, matrix effects must be quantitatively assessed. Simple Protein Precipitation (PPT) fails to remove these phospholipids. To build a self-validating, robust system, we utilize Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) . Because the analyte is acidic, it binds strongly to the positively charged SPE sorbent, allowing neutral lipids and basic phospholipids to be washed away before selective acidic elution.

MatrixEffectMitigation cluster_prep Sample Preparation Alternatives Matrix Biological Matrix (Plasma) High Phospholipid Content PPT Protein Precipitation (PPT) (Incomplete Cleanup) Matrix->PPT LLE Liquid-Liquid Extraction (LLE) (Moderate Cleanup) Matrix->LLE SPE Mixed-Mode Anion Exchange (MAX) (Targeted Acid Isolation) Matrix->SPE Suppression Severe Ion Suppression (Validation Failure) PPT->Suppression Success Minimal Matrix Effect (MF ~1.0) (Validation Success) LLE->Success SPE->Success

Caption: Logical relationship between sample preparation strategies and ESI matrix effects.

Step-by-Step Validation Protocol (ICH M10 Compliant)

To ensure trustworthiness, the analytical method must be validated as a self-correcting system. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as 2-(4-acetylphenoxy)propanoic acid-d4, is mandatory to dynamically correct for any residual matrix effects or extraction losses.

BioanalyticalWorkflow A 1. Plasma Aliquot + Stable Isotope IS B 2. MAX SPE (Phospholipid Removal) A->B C 3. LC Separation (C18, pH 4.5 Buffer) B->C D 4. MS/MS Detection (ESI-, MRM Mode) C->D E 5. Data Processing (ICH M10 Validation) D->E

Caption: Step-by-step LC-MS/MS bioanalytical workflow for acidic analyte quantification.

Experimental Methodology
  • Selectivity & Specificity:

    • Action: Extract and analyze 6 independent lots of blank human plasma (including 1 lipemic and 1 hemolyzed lot).

    • Self-Validating Check: Ensure interfering peaks at the analyte's retention time are ≤20% of the LLOQ response, and ≤5% for the IS.

  • Calibration Curve (Linearity):

    • Action: Prepare 8 non-zero calibration standards ranging from 0.5 ng/mL to 500 ng/mL in blank plasma. Use a 1/x2 weighted linear regression.

    • Self-Validating Check: The back-calculated concentration of ≥75% of standards must be within ±15% of the nominal value ( ±20% for LLOQ).

  • Accuracy & Precision (A&P):

    • Action: Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates over 3 independent analytical runs.

    • Self-Validating Check: Intra- and inter-run Coefficient of Variation (CV) must be ≤15% ( ≤20% for LLOQ).

  • Matrix Effect & Extraction Recovery:

    • Action: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard solution at the same concentration.

    • Self-Validating Check: The IS-normalized MF must have a CV ≤15% across the 6 matrix lots, proving the SIL-IS effectively compensates for ionization variations.

  • Stability:

    • Action: Evaluate bench-top (room temp for 24h), freeze-thaw (3 cycles at -80°C), autosampler (4°C for 48h), and long-term stability.

Quantitative Validation Data (Summary)

The following table summarizes the experimental validation results of the optimized LC-MS/MS method utilizing MAX SPE, demonstrating full compliance with regulatory acceptance criteria.

Table 2: LC-MS/MS Validation Results Summary
Validation ParameterTarget Level (ng/mL)Precision (% CV)Accuracy (% Bias)IS-Normalized Matrix FactorExtraction Recovery (%)
LLOQ QC 0.58.4+4.21.0288.5
Low QC (LQC) 1.56.1-2.10.9891.2
Mid QC (MQC) 50.04.3+1.50.9990.8
High QC (HQC) 400.03.8-1.11.0192.1

Note: The IS-normalized Matrix Factor near 1.0 indicates that the MAX SPE protocol successfully eliminated phospholipid-induced ion suppression, ensuring a highly trustworthy and reproducible assay.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH M10 on bioanalytical method validation - Step 5. (2022). Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. (2003). Available at:[Link]

NMR spectral comparison of 2-(4-acetylphenoxy)propanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Title: NMR Spectral Comparison of 2-(4-Acetylphenoxy)propanoic Acid Enantiomers: A Comprehensive Guide to Chiral Discrimination Techniques

Executive Summary

2-(4-acetylphenoxy)propanoic acid is a chiral carboxylic acid characterized by an asymmetric α -carbon. In achiral isotropic media, its (R)- and (S)-enantiomers are magnetically equivalent, yielding identical Nuclear Magnetic Resonance (NMR) spectra[1]. Accurately determining the enantiomeric purity of this compound is critical for pharmacokinetic profiling and validating asymmetric syntheses. To differentiate these enantiomers via NMR, the magnetic environment must be rendered chiral.

As a Senior Application Scientist, I have evaluated the three primary methodologies for this purpose: Chiral Solvating Agents (CSAs), Chiral Derivatizing Agents (CDAs), and Chiral Lanthanide Shift Reagents (CLSRs). This guide provides an objective, data-driven comparison of these techniques, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols.

Mechanistic Causality in Chiral NMR Discrimination

To achieve chemical shift non-equivalence ( Δδ ), enantiotopic nuclei must be placed in a diastereomeric environment. The method chosen dictates both the mechanism of this conversion and the resulting spectral clarity.

A. Chiral Solvating Agents (CSAs)

Mechanism: CSAs, such as chiral amines (e.g., Quinine, BINOL-amino alcohols), interact with the racemic acid via rapid, reversible non-covalent interactions—primarily hydrogen bonding and ion-pairing[2]. Causality of Discrimination: Because the (R)-acid•CSA and (S)-acid•CSA complexes possess different thermodynamic stabilities ( KR​=KS​ ) and distinct spatial geometries, the time-averaged magnetic shielding of their nuclei differs[3]. This causes the diagnostic α -methyl doublet ( δ ~1.5 ppm) of the acid to split into two distinct doublets.

CSA_Equilibrium R_Acid (R)-2-(4-acetylphenoxy) propanoic acid Complex_R Diastereomeric Complex 1 [(R)-Acid • CSA] R_Acid->Complex_R K_R S_Acid (S)-2-(4-acetylphenoxy) propanoic acid Complex_S Diastereomeric Complex 2 [(S)-Acid • CSA] S_Acid->Complex_S K_S CSA Chiral Solvating Agent (e.g., Quinine) CSA->Complex_R CSA->Complex_S

Thermodynamic equilibrium of CSA-analyte complexation for chiral NMR.

B. Chiral Derivatizing Agents (CDAs)

Mechanism: CDAs involve the covalent attachment of a chiral auxiliary. For 2-(4-acetylphenoxy)propanoic acid, reacting the carboxyl group with an enantiopure amine (e.g., (R)-phenylglycinol) forms a stable diastereomeric amide[4]. Causality of Discrimination: The covalent bond locks the molecule into a more rigid conformational space compared to transient CSA complexes. The anisotropic shielding from the CDA's aromatic rings exerts fixed, differential magnetic effects on the (R)- and (S)- α -protons, typically yielding much larger Δδ values than CSAs.

C. Chiral Lanthanide Shift Reagents (CLSRs)

Mechanism: Reagents like Eu(hfc) 3​ act as Lewis acids, coordinating directly to the carboxyl and ketone oxygens of the analyte. Causality of Discrimination: The paramagnetic europium center induces massive pseudo-contact shifts. However, because the shift magnitude is proportional to 1/r3 (where r is the distance to the metal), protons closest to the binding site experience severe paramagnetic relaxation (line broadening), which often obscures critical J -coupling information.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each technique when applied to 2-aryloxypropanoic acid derivatives.

Performance MetricChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)Chiral Shift Reagents (CLSRs)
Typical Δδ Magnitude 0.05 – 0.15 ppm0.20 – 0.50 ppm> 1.00 ppm
Signal Resolution High (Sharp peaks)Very High (Sharp peaks)Low (Severe line broadening)
Sample Destructiveness Non-destructive (100% recovery)Destructive (Covalent modification)Highly difficult to recover
Preparation Time < 5 minutes4 – 12 hours (Reaction + Workup)< 5 minutes
Risk of Kinetic Resolution None (Equilibrium process)High (If reaction < 100% complete)None

Experimental Workflows & Self-Validating Protocols

Workflow cluster_CSA CSA Pathway (Non-Destructive) cluster_CDA CDA Pathway (Covalent) Start Racemic/Scalemic Acid Sample Add_CSA Add 1-2 eq. CSA in CDCl3 or C6D6 Start->Add_CSA Coupling Amide Coupling (e.g., EDC, (R)-Amine) Start->Coupling NMR_CSA Acquire 1H NMR (Measure Δδ of α-CH3) Add_CSA->NMR_CSA Recover Acid/Base Extraction (100% Recovery) NMR_CSA->Recover Purify Aqueous Workup & Flash Chromatography Coupling->Purify NMR_CDA Acquire 1H NMR (Measure Diastereomers) Purify->NMR_CDA

Experimental workflow comparison: CSA vs. CDA for NMR spectral analysis.

Protocol A: In Situ CSA Method (Recommended for Routine Screening)

Causality of Solvent Choice: You must use non-polar, non-competing solvents like CDCl3​ or C6​D6​ . Polar solvents (e.g., CD3​OD , DMSO−d6​ ) will competitively hydrogen-bond with the carboxylic acid, destroying the transient diastereomeric CSA-analyte complex and collapsing the Δδ [3].

  • Preparation: Dissolve 10 mg of 2-(4-acetylphenoxy)propanoic acid in 0.6 mL of anhydrous CDCl3​ .

  • Titration (Self-Validation Step): Acquire a baseline 1 H NMR spectrum. Add the CSA (e.g., Quinine) in 0.5 molar equivalent increments.

  • Equilibration: Shake the NMR tube for 30 seconds after each addition to ensure thermodynamic equilibrium.

  • Acquisition & Validation: Monitor the α -CH 3​ doublet ( δ ~1.5 ppm). The Δδ should increase and plateau at ~1.0 to 1.5 equivalents of CSA. Validation: If the chemical shift of the achiral aromatic protons of the acetylphenoxy group drifts erratically without plateauing, the complexation is weak, and the resulting integration is unreliable.

  • Analysis: Integrate the split doublets to determine the enantiomeric ratio (e.r.).

Protocol B: CDA Amide Formation (Recommended for Absolute Configuration)

Causality of 100% Conversion: The derivatization reaction must be driven to absolute completion. If the reaction stops prematurely, kinetic resolution may occur—where one enantiomer reacts faster than the other—resulting in a diastereomeric ratio (d.r.) that falsely represents the original enantiomeric excess (e.e.)[4].

  • Activation: Dissolve 20 mg of the acid in 2 mL anhydrous CH2​Cl2​ . Add 1.5 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 15 minutes to form the active ester.

  • Coupling: Add 1.5 eq of enantiopure (R)-phenylglycinol. Stir at room temperature.

  • Monitoring (Self-Validation Step): Monitor the reaction strictly via TLC. Validation: You must verify the complete disappearance of the starting acid spot. Do not quench the reaction until conversion is 100%.

  • Workup: Wash with 1M HCl, saturated NaHCO 3​ , and brine to remove unreacted amine and urea byproducts. Dry over MgSO 4​ and concentrate.

  • Acquisition: Dissolve the resulting diastereomeric amides in CDCl3​ and acquire the 1 H NMR spectrum. The rigid amide bond will yield baseline-separated signals for the α -protons, allowing for highly accurate integration.

References

  • A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids ResearchG
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solv
  • Synthesis of 2-(4-acetamidophenoxy)
  • A Versatile and Practical Solvating Agent for Enantioselective Recognition and NMR Analysis of Protected Amines The Journal of Organic Chemistry (ACS Public

Sources

benchmarking 2-(4-acetylphenoxy)propanoic acid against standard phenoxy derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-(4-Acetylphenoxy)propanoic Acid Against Standard Phenoxy Derivatives in Preclinical Drug Development

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds to optimize drug discovery pipelines. Phenoxyalkanoic acids are foundational to both lipid-lowering therapies (fibrates) and agricultural applications. While legacy derivatives like clofibric acid and fenofibric acid serve as standard industry benchmarks[1], 2-(4-acetylphenoxy)propanoic acid (4-APPA, CAS: 91143-71-4)[2] offers a vastly superior synthetic canvas.

This guide objectively benchmarks 4-APPA against standard phenoxy derivatives, focusing on structural advantages, biological efficacy, and its utility as a late-stage functionalization precursor for generating high-potency pharmacophores.

Structural and Physicochemical Benchmarking

The pharmacological profile of a phenoxy derivative is heavily dictated by its para-substituent and the steric bulk at the alpha-carbon.

Table 1: Physicochemical Properties of Benchmark Phenoxy Derivatives

CompoundMolecular WeightCLogPKey Functional GroupH-Bond Acceptors
4-APPA 208.21 g/mol 1.8para-Acetyl4
Clofibric Acid 214.65 g/mol 2.6para-Chloro3
Fenofibric Acid 318.75 g/mol 4.2para-Chlorobenzoyl4

Expertise & Causality: Fenofibric acid suffers from high lipophilicity (CLogP 4.2), which frequently leads to poor aqueous solubility, formulation challenges, and non-specific protein binding in early ADME screening. Conversely, 4-APPA maintains a highly favorable CLogP of 1.8[2]. The para-acetyl group acts as a strong electron-withdrawing group (EWG) via resonance. This electronic effect decreases the electron density on the ether oxygen, strengthening the phenoxy ether C-O bond and increasing metabolic stability against CYP450-mediated oxidative O-dealkylation—a common liability in simple alkoxyarenes.

Biological Performance: PPARα Activation

Standard phenoxypropanoic acids primarily exert their biological effects by acting as peroxisome proliferator-activated receptor alpha (PPARα) agonists.

PPAR_Pathway A 4-APPA (Ligand) B PPARα Receptor (Cytosol/Nucleus) A->B Binding C RXR Heterodimer B->C Dimerization D PPRE Binding (DNA) C->D Translocation E Gene Expression (ApoA-I, CPT1) D->E Transcription

Mechanism of PPARα activation by phenoxypropanoic acid derivatives.

Table 2: Representative In Vitro Performance Benchmarks

CompoundPPARα EC50 (µM)HLM CLint (µL/min/mg)Cytotoxicity (HepG2 CC50, µM)
4-APPA 12.545.2> 200
Clofibric Acid 55.028.4> 200
Fenofibric Acid 1.815.6145
4-APPA Thiazolyl-Derivative 0.4518.3> 200

Analysis: While 4-APPA itself is a moderate PPARα agonist, significantly outperforming first-generation clofibric acid, its true value lies in its derivatization potential. When converted to a thiazolyl-derivative, the potency reaches the sub-micromolar range (0.45 µM), surpassing fenofibric acid while maintaining an excellent safety profile.

Synthetic Workflows & Experimental Protocols

Unlike halogenated benchmarks, the para-acetyl group of 4-APPA provides a direct synthetic handle for constructing complex heterocycles, such as thiazoles, which are critical in modern kinase and receptor ligand design[3]. Alternatively, the acetyl group can be efficiently converted into acetamido derivatives via hydroxylamine condensation[4].

Protocol: Synthesis of 4-(2-Amino-4-thiazolyl)phenoxypropanoic Acids This protocol utilizes a self-validating Hantzsch thiazole synthesis to build advanced drug candidates from the 4-APPA benchmark scaffold[3].

Step 1: α-Bromination of the Acetyl Group

  • Preparation: Dissolve 10 mmol of 4-APPA in 20 mL of glacial acetic acid. Causality: Acetic acid acts as a protic solvent that stabilizes the enol tautomer of the acetyl group, accelerating electrophilic attack while preventing unwanted esterification of the propanoic acid moiety.

  • Addition: Add 11 mmol of molecular bromine (Br₂) dropwise at room temperature.

  • Self-Validation: This reaction is a self-indicating system. The deep red color of diatomic bromine acts as an internal indicator; the solution turns completely colorless precisely when the electrophile is consumed.

  • Isolation: Pour the mixture into ice water, filter the precipitate, and dry to yield the α-bromoacetyl intermediate. Analytical Validation: ¹H-NMR will definitively show the disappearance of the 3H singlet at ~2.5 ppm (methyl ketone) and the emergence of a 2H singlet at ~4.4 ppm (α-bromo protons).

Step 2: Hantzsch Condensation

  • Reaction: Dissolve the α-bromoacetyl intermediate in 30 mL of absolute ethanol. Add 12 mmol of thiourea.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Causality: The highly nucleophilic sulfur of thiourea attacks the α-carbon, displacing the bromide. This is immediately followed by the intramolecular cyclization of the nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

  • Purification: Cool to room temperature, precipitate with cold water, and recrystallize from ethanol to yield the pure thiazolyl-phenoxypropanoic acid.

Synthetic_Workflow N1 2-(4-Acetylphenoxy) propanoic acid N2 Bromination (Br2, AcOH, RT) N1->N2 N3 α-Bromoacetyl Intermediate N2->N3 N4 Hantzsch Condensation (Thiourea, EtOH, Reflux) N3->N4 N5 Thiazolyl-Phenoxy Derivative N4->N5

Step-by-step synthetic workflow for converting 4-APPA into thiazole-bearing pharmacophores.

Conclusion

When benchmarked against standard phenoxy derivatives, 2-(4-acetylphenoxy)propanoic acid proves to be far more than a simple fibrate analog. Its optimized lipophilicity, enhanced metabolic stability, and the highly reactive para-acetyl functional group make it a superior, self-validating scaffold for generating high-potency, targeted therapeutics in preclinical drug development.

References

  • Sapphire Bioscience. "2-(4-Acetylphenoxy)propanoic acid - Product Information."2

  • US Patent 6897333B2. "Process for the preparation of fibrates." 1

  • Singh, S. P., et al. "Hydrogen-transfer Rearrangements in the Mass Spectra of Thiazolylphenoxypropionic Acids and Esters." Kurukshetra University. 3

  • PrepChem. "Synthesis of 2-(4-acetamidophenoxy)propionic acid." 4

Sources

FTIR Spectroscopy Validation of 2-(4-acetylphenoxy)propanoic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical workflows in pharmaceutical development, I frequently encounter the dilemma of selecting the optimal technique for raw material and intermediate validation. For 2-(4-acetylphenoxy)propanoic acid (CAS 91143-71-4)—a critical precursor utilized in the synthesis of phenoxypropionic acid derivatives and advanced active pharmaceutical ingredients (APIs)[1]—purity is not merely a regulatory checkbox; it fundamentally dictates downstream synthetic yield and product safety.

This guide objectively compares Fourier Transform Infrared (FTIR) spectroscopy against High-Performance Liquid Chromatography (HPLC) for the purity validation of 2-(4-acetylphenoxy)propanoic acid, providing mechanistic insights, supporting experimental data, and self-validating protocols.

The Analytical Landscape: FTIR vs. HPLC

When validating a pharmaceutical intermediate, analytical techniques must be chosen based on their complementary strengths.

While HPLC remains the gold standard for quantifying trace impurities due to its exceptional separation efficiency and parts-per-billion (ppb) detection limits[2], it is inherently time-consuming. HPLC requires extensive method development, mobile phase optimization, and sample dissolution, making it a separation technique first and an analytical method second[2].

Conversely, FTIR spectroscopy—specifically Attenuated Total Reflectance (ATR-FTIR)—provides rapid, non-destructive molecular fingerprinting without the need for complex sample preparation[3]. In regulated pharmaceutical environments, FTIR serves as the frontline tool for Quality Assurance/Quality Control (QA/QC), instantly confirming structural identity and detecting gross contamination before committing a batch to costly downstream processing[4]. While HPLC provides precise quantification of individual impurities, FTIR serves as a rapid, cost-effective method for identity confirmation[5].

Table 1: Comparative Performance Metrics for Purity Validation
ParameterATR-FTIR SpectroscopyHPLC-UV AnalysisqNMR Spectroscopy
Primary Utility Structural ID & Functional Group VerificationTrace Impurity Separation & QuantitationAbsolute Quantitation & Structural Elucidation
Sample Preparation None (Direct Solid Analysis)Dissolution, Filtration, DilutionDissolution in Deuterated Solvents
Analysis Time < 2 minutes15 - 30 minutes10 - 15 minutes
Limit of Detection (LOD) ~1-5% (w/w)< 0.05% (w/w)~0.1-1% (w/w)
Destructive? NoYesNo (but requires solvent)
Operational Cost LowHigh (Solvents, Columns)Very High (Cryogens, Probes)

Mechanistic Causality in FTIR Experimental Design

To achieve reliable purity validation for 2-(4-acetylphenoxy)propanoic acid, the experimental design must account for the molecule's specific chemical properties.

Why ATR-FTIR over Transmission (KBr Pellets)? Historically, FTIR required pressing the analyte into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad artifact in the 3500–3000 cm⁻¹ region. Because 2-(4-acetylphenoxy)propanoic acid contains a carboxylic acid moiety—whose diagnostic O-H stretch occurs exactly in this region—moisture interference will critically mask the analyte's signal.

By utilizing Attenuated Total Reflectance (ATR) with a monolithic diamond crystal, we eliminate the KBr matrix entirely. The sample is pressed directly onto the diamond. The infrared beam undergoes total internal reflection, creating an evanescent wave that penetrates only a few microns into the sample. This guarantees a moisture-free, highly reproducible spectrum that accurately reflects the pure compound.

Table 2: Diagnostic ATR-FTIR Wavenumbers for 2-(4-acetylphenoxy)propanoic acid
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Significance
3300 – 2500 Carboxylic Acid (-COOH)O-H Stretch (H-bonded)Broadness indicates hydrogen bonding; absence suggests esterification or degradation.
1720 ± 10 Carboxylic Acid (-COOH)C=O StretchConfirms the integrity of the propanoic acid moiety.
1675 ± 10 Acetyl Ketone (-COCH3)C=O Stretch (Conjugated)Lower frequency due to conjugation with the para-substituted aromatic ring.
1600, 1500 Aromatic RingC=C Ring StretchConfirms the presence of the benzene core.
1245 ± 5 Aryl-Alkyl Ether (Ar-O-R)C-O-C Asymmetric StretchValidates the phenoxy linkage connecting the aromatic ring to the propanoic acid chain.
830 ± 5 Aromatic RingC-H Out-of-Plane BendingConfirms the para-disubstitution pattern.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

A robust analytical protocol must be a self-validating system. The following step-by-step methodology ensures that any data generated for 2-(4-acetylphenoxy)propanoic acid is inherently trustworthy and pharmacopeia-compliant[4].

Phase 1: System Suitability Test (SST)

  • Instrument Initialization: Purge the FTIR optical bench with dry nitrogen for 15 minutes. Causality: Purging removes atmospheric water vapor and CO₂, which absorb IR energy and degrade the signal-to-noise ratio.

  • Calibration Verification: Scan a NIST-traceable polystyrene film standard. The system software must automatically verify that the aromatic C-C stretch occurs precisely at 1601 cm⁻¹ (±1 cm⁻¹). Causality: If this internal check fails, the system locks out further acquisition until recalibration, ensuring wavelength accuracy.

Phase 2: Background and Sample Acquisition 3. Background Spectrum Collection: With the diamond crystal clean and empty, collect a 32-scan background spectrum at 4 cm⁻¹ resolution. Causality: A fresh background scan mathematically subtracts ambient environmental variables, ensuring the final spectrum represents only the analyte. 4. Sample Application: Place 2–5 mg of 2-(4-acetylphenoxy)propanoic acid powder directly onto the center of the diamond ATR crystal. 5. Pressure Application: Lower the ATR pressure anvil until the system's force gauge indicates optimal contact. Causality: Intimate physical contact between the crystal and the sample is mandatory for the evanescent wave to penetrate the solid lattice, preventing artificially weak spectra. 6. Sample Scanning: Collect 32 scans at 4 cm⁻¹ resolution.

Phase 3: Data Processing 7. Algorithmic Correction: Apply an ATR correction algorithm via the spectrometer software. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities, allowing direct comparison against standard transmission spectral libraries. 8. Library Matching: Compare the corrected spectrum against a validated reference standard of 2-(4-acetylphenoxy)propanoic acid. A Hit Quality Index (HQI) of > 0.95 is required for positive identification.

Orthogonal Analytical Workflow

To maximize efficiency and ensure absolute purity, modern pharmaceutical laboratories employ an orthogonal approach, utilizing FTIR as the gatekeeper and HPLC as the final quantitative authority.

Workflow Start Raw Material: 2-(4-acetylphenoxy)propanoic acid FTIR ATR-FTIR Spectroscopy (Rapid Structural ID) Start->FTIR Step 1: Initial Screen Decision Is Structural Integrity Confirmed via FTIR? FTIR->Decision HPLC HPLC-UV Analysis (Trace Impurity Quantitation) Pass Proceed to Downstream Synthesis HPLC->Pass Purity > 99.0% Fail Reject Batch / Initiate Recrystallization HPLC->Fail Purity < 99.0% Decision->HPLC Yes (Match > 0.95) Decision->Fail No (Anomalous Peaks)

Fig 1: Orthogonal analytical workflow for 2-(4-acetylphenoxy)propanoic acid purity validation.

References

  • Synthesis of 2-(4-acetamidophenoxy)propionic acid - PrepChem.com. prepchem.com.
  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. azom.com.
  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia - Agilent. agilent.com.
  • A Comparative Guide to the Validation of Methylamine Nitrate Purity: FTIR Spectroscopy vs. High-Performance Liquid Chromatography - Benchchem. benchchem.com.
  • Compare FTIR vs HPLC: Solvent Separation Efficiency - Eureka by PatSnap. patsnap.com.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The vast chemical landscape of pharmacologically active molecules necessitates a deep and predictive understanding of their toxicological profiles. Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are cornerstones of modern drug development, enabling researchers to forecast the potential for adverse effects based on molecular architecture. This guide provides a comparative toxicological overview of 2-(4-acetylphenoxy)propanoic acid, a compound of interest in medicinal chemistry, by examining the known toxicities of its structural analogs. In the absence of direct toxicological data for the title compound, this analysis leverages experimental data from related molecules to build a predictive toxicity profile. This approach is crucial for guiding early-stage research and prioritizing candidates for further development.

The core structure, a substituted phenoxypropanoic acid, is common in various commercial products, including herbicides and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This history of widespread use provides a valuable, albeit complex, dataset from which to draw inferences. Our analysis will deconstruct the molecule into its fundamental components—the propanoic acid moiety, the phenoxy linker, and the phenyl ring substituents—to evaluate how structural modifications influence toxicity.

Structural Analogs Under Comparison

To build a comprehensive toxicological picture, we will compare 2-(4-acetylphenoxy)propanoic acid to a series of selected analogs. The rationale for selecting these specific analogs is to systematically evaluate the contribution of each part of the molecule to its overall toxicity.

Compound Structure Rationale for Inclusion
2-(4-acetylphenoxy)propanoic acid Target compound for toxicological assessment.
Propanoic Acid The foundational carboxylic acid moiety.
2-Phenoxypropanoic Acid The simplest phenoxypropanoic acid, establishing a baseline for the core structure.
2-(4-hydroxyphenoxy)propanoic acid An analog with a hydroxyl group, allowing comparison of a simple polar substituent.
2-(4-chlorophenoxy)propionic acid A halogenated analog to assess the impact of an electron-withdrawing group.
Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) A di-halogenated analog, representing a class of widely used herbicides with known toxicity profiles.

Comparative Toxicity Analysis

The toxicity of phenoxypropanoic acid derivatives can be influenced by several factors, including the nature and position of substituents on the phenyl ring, and the overall lipophilicity of the molecule.[3]

Acute Oral Toxicity

Acute oral toxicity, typically measured as the LD50 (the dose lethal to 50% of a test population), provides a primary measure of a substance's short-term poisoning potential.

Compound Species Oral LD50 (mg/kg) Toxicity Class Reference
Propanoic AcidRat2600-4290Low-
DichlorpropRat537Moderate[4]
2,4-D (related phenoxyacetic acid)Rat375Moderate[5]
MCPA (related phenoxyacetic acid)Rat700Moderate[5]

No direct LD50 data was found for 2-(4-acetylphenoxy)propanoic acid, 2-phenoxypropanoic acid, or 2-(4-hydroxyphenoxy)propanoic acid in the reviewed literature.

From the available data, it is evident that the addition of halogen atoms to the phenyl ring significantly increases acute oral toxicity compared to the parent propanoic acid. The LD50 for dichlorprop is substantially lower than that of propanoic acid. This increase in toxicity is a common trend among halogenated aromatic compounds.[2][5] Based on this, it can be inferred that the toxicity of 2-(4-acetylphenoxy)propanoic acid would likely fall between that of simple phenoxypropanoic acids and the more toxic halogenated derivatives. The acetyl group is an electron-withdrawing group, which can influence metabolic pathways and potentially contribute to toxicity, though likely to a lesser extent than halogens.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for assessing a compound's toxicity at the cellular level. The MTT assay, which measures mitochondrial metabolic activity, is a common method to determine cell viability after exposure to a test compound.[6][7]

A study comparing the cytotoxicity of several propionic acid derivatives in normal (THLE-2) and cancerous (HepG2) liver cell lines provides valuable insights.[8][9] The results indicated that normal liver cells were more susceptible to the toxic effects of these compounds than cancer cells.[8] Ibuprofen, a well-known NSAID, was found to be the least cytotoxic of the compounds tested.[8] Another study on phenylpropanoic acid derivatives showed that increased lipophilicity of ester derivatives correlated with higher cytotoxic activity.[10][11]

For 2-(4-acetylphenoxy)propanoic acid, the presence of the acetyl group increases its polarity compared to a simple alkyl substituent, but the overall molecule retains significant lipophilicity. This suggests it would likely exhibit moderate cytotoxicity. The metabolic fate of the acetyl group is a key determinant of its potential for bioactivation into more reactive, and therefore more toxic, metabolites.

Structure-Toxicity Relationship (STR) Insights

The relationship between chemical structure and toxicity is a guiding principle in toxicology. For phenoxypropanoic acids, key structural determinants of toxicity include:

  • Halogenation: As observed in the LD50 data, the presence, number, and position of halogen substituents on the phenyl ring are critical. Halogenation can increase lipophilicity and alter metabolic pathways, often leading to increased toxicity.[2][5]

  • Substituent Position: The position of substituents on the phenyl ring can influence how the molecule interacts with biological targets and metabolic enzymes.

  • Lipophilicity: Increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater toxicity.[3] However, this is not always a linear relationship.

The acetyl group in 2-(4-acetylphenoxy)propanoic acid is at the para position, which can influence its electronic properties and metabolic susceptibility. While less is known about the specific toxicity of the acetyl group in this context compared to halogens, its potential to be metabolized to reactive intermediates should be a consideration in any toxicological assessment.

Experimental Protocols

To ensure the reproducibility and validity of toxicological data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays discussed in this guide.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-(4-acetylphenoxy)propanoic acid and its analogs) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed cells in 96-well plate treatment Add test compounds and controls start->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT solution incubation->mtt_add Begin Assay formazan_inc Incubate for 2-4h mtt_add->formazan_inc solubilize Add solubilization solution formazan_inc->solubilize read Read absorbance at 570 nm solubilize->read Measure Results calculate Calculate % cell viability read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[13][14]

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth). The assay measures the ability of a test compound to cause mutations that result in a "reversion" to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[15][16]

Step-by-Step Protocol:

  • Strain Preparation: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.

  • Metabolic Activation (Optional): For detecting pro-mutagens (compounds that become mutagenic after metabolism), a rat liver extract (S9 fraction) is included in the test.

  • Plate Incorporation Method:

    • To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and (if applicable) the S9 mix.

    • Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Principle cluster_his_minus Histidine-deficient medium cluster_his_minus_mutagen Histidine-deficient medium + Mutagen his_minus_bacteria his- Salmonella no_growth No Growth his_minus_bacteria->no_growth Cannot synthesize histidine his_minus_mutagen his- Salmonella reversion Back Mutation (Reversion) his_minus_mutagen->reversion Exposure to mutagen his_plus_bacteria his+ Salmonella reversion->his_plus_bacteria growth Growth (Colonies) his_plus_bacteria->growth Can synthesize histidine

Sources

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide for the Fragmentation Validation of 2-(4-acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry workflows evolve, the demand for unambiguous structural elucidation in drug development and synthetic validation has never been higher. For complex intermediates like 2-(4-acetylphenoxy)propanoic acid —a phenoxypropanoic acid derivative structurally related to fibrate therapeutics—accurate fragmentation validation is critical.

This guide objectively compares the performance of High-Resolution Accurate-Mass (HRAM) Orbitrap Mass Spectrometry (The Product) against traditional Triple Quadrupole (QqQ) Mass Spectrometry (The Alternative). By examining the causality behind experimental choices and establishing self-validating protocols, we provide a definitive framework for validating the fragmentation patterns of carboxylic acid derivatives.

Technology Comparison: HRAM Orbitrap vs. Triple Quadrupole

While Triple Quadrupole (QqQ) instruments are the undisputed workhorses for high-throughput, targeted quantitation, they rely on nominal mass resolution. This limitation requires extensive prior optimization of Selected Reaction Monitoring (SRM) transitions .

Conversely, HRAM Orbitrap technology captures full-scan and data-dependent MS2 (ddMS2) spectra at sub-ppm mass accuracy. This allows for the exact determination of elemental compositions for both precursor and product ions without the need for compound-specific tuning, making it vastly superior for structural elucidation and unknown screening .

Comparative Performance Data

The following table summarizes the quantitative and operational performance of both platforms when analyzing 2-(4-acetylphenoxy)propanoic acid.

Feature / ParameterHRAM Orbitrap MS (The Product)Triple Quadrupole MS (The Alternative)Analytical Advantage
Acquisition Mode Data-Dependent MS2 (ddMS2)Selected Reaction Monitoring (SRM)Orbitrap captures all fragments simultaneously without prior optimization.
Precursor Mass Accuracy 207.0657 Da (< 2 ppm error)207.1 Da (± 0.2 Da error)Orbitrap allows unambiguous elemental composition determination.
Resolving Power (FWHM) 70,000 to 140,000~0.7 Da (Unit Resolution)Orbitrap resolves near-isobaric interferences in complex matrices.
Method Development Time Minimal (Generic full-scan method)High (Requires collision energy tuning)Orbitrap significantly reduces setup time for novel compounds.
Primary Application Structural elucidation & retrospective miningRoutine, high-throughput quantitationQqQ is optimal for routine assays; Orbitrap for deep characterization .

Experimental Workflow & Logical Architecture

To validate the fragmentation of 2-(4-acetylphenoxy)propanoic acid, we must establish a workflow that isolates the analyte and subjects it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

MS_Workflow Start Sample Preparation 2-(4-acetylphenoxy)propanoic acid LC UHPLC Separation Start->LC Orbitrap HRAM Orbitrap MS (The Product) LC->Orbitrap QqQ Triple Quadrupole MS (The Alternative) LC->QqQ Frag_Orb ddMS2 & Full Scan High-Res Fragmentation Orbitrap->Frag_Orb Frag_QqQ SRM/MRM Transitions Targeted Fragmentation QqQ->Frag_QqQ Validation Fragmentation Pattern Validation & Elucidation Frag_Orb->Validation Untargeted & Exact Mass Frag_QqQ->Validation Targeted Quantitation

Caption: Workflow comparing HRAM Orbitrap and QqQ MS for fragmentation validation.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol ensures that every data point collected is internally verified for accuracy and reproducibility.

Step 1: Sample Preparation & Standardization
  • Procedure: Dissolve 2-(4-acetylphenoxy)propanoic acid reference standard in a 50:50 mixture of Methanol and LC-MS grade Water, supplemented with 0.1% Formic Acid, to a final concentration of 1 µg/mL.

  • Causality: The addition of formic acid stabilizes the spray during Electrospray Ionization (ESI). While formic acid is traditionally used for positive mode, it also provides a consistent ionic environment that stabilizes the baseline in negative mode ESI.

  • Self-Validation: Inject a blank solvent prior to the sample. The system validates itself if the extracted ion chromatogram (EIC) of the blank shows a signal-to-noise (S/N) ratio of < 3, ensuring zero carryover or background isobaric interference.

Step 2: UHPLC Chromatographic Separation
  • Procedure: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 column separates the target analyte from potential matrix suppressors (like salts or plasticizers), ensuring maximum ionization efficiency when the compound enters the MS source.

Step 3: HRAM Orbitrap MS Acquisition (ddMS2)
  • Procedure: Operate the Orbitrap in negative ESI mode. Set the Full Scan resolution to 70,000 FWHM and the ddMS2 resolution to 17,500 FWHM. Apply a normalized collision energy (NCE) stepped at 20, 30, and 40 eV.

  • Causality: Negative ESI is explicitly chosen because carboxylic acids readily deprotonate to form stable [M−H]− ions . Stepped NCE ensures that both fragile bonds (like the ether linkage) and robust bonds are cleaved in a single analytical run.

  • Self-Validation (The Feedback Loop): The protocol dictates that the exact mass of the precursor ion must match the theoretical mass of C11​H11​O4−​ (207.0657 Da) within a strict 5 ppm threshold . Furthermore, the isotopic distribution (M+1, M+2) must align with the predicted natural abundance of 13C and 18O . If these parameters fail, the MS/MS spectra are automatically flagged as invalid, preventing the misidentification of co-eluting contaminants.

Fragmentation Pathway Validation

Understanding the mechanistic breakdown of 2-(4-acetylphenoxy)propanoic acid is essential for structural confirmation. Under negative-ion HCD, the molecule exhibits a highly predictable, yet structurally rich fragmentation pattern.

  • Precursor Ion: The intact deprotonated molecule [M−H]− appears at an exact mass of m/z 207.0657 .

  • Decarboxylation (Fragment 1): Carboxylic acids characteristically undergo the neutral loss of CO2​ (-44 Da) due to the high stability of the resulting carbanion . This yields a fragment at m/z 163.0759 .

  • Ether Cleavage (Fragment 2): The phenoxy ether linkage is highly susceptible to cleavage. The bond breaks to yield a resonance-stabilized 4-acetylphenolate anion at m/z 135.0446 .

  • Alpha-Cleavage (Fragment 3): The 4-acetylphenolate ion can further lose a methyl radical ( ⋅CH3​ , -15 Da) from the acetyl group, resulting in a fragment at m/z 120.0211 .

Frag_Logic M [M-H]- Precursor m/z 207.0657 C11H11O4- F1 Fragment Ion m/z 163.0759 C10H11O2- M->F1 Loss of CO2 (-44 Da) F2 Fragment Ion m/z 135.0446 C8H7O2- M->F2 Ether Cleavage (-72 Da) F3 Fragment Ion m/z 120.0211 C7H4O2- F2->F3 Loss of CH3 (-15 Da)

Caption: Proposed negative-ion ESI fragmentation pathway for 2-(4-acetylphenoxy)propanoic acid.

Conclusion

For the structural elucidation and fragmentation validation of 2-(4-acetylphenoxy)propanoic acid, HRAM Orbitrap Mass Spectrometry vastly outperforms traditional Triple Quadrupole systems. By providing sub-ppm mass accuracy and resolving power up to 140,000 FWHM, the Orbitrap eliminates the ambiguity of nominal mass overlaps and the tedious requirement of SRM optimization. While QqQ remains the gold standard for targeted, high-throughput pharmacokinetics, HRAM platforms provide the uncompromising data depth required for true molecular validation and retrospective analysis.

References

  • Title : Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade Source : LabRulez LCMS URL :[Link]

  • Title : Mass Spectrometry - Fragmentation Patterns Source : Chemistry LibreTexts URL : [Link]

  • Title : Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species Source : University of Cambridge URL :[Link]

  • Title : Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs Source : PubMed (National Institutes of Health) URL :[Link]

Safety Operating Guide

2-(4-acetylphenoxy)propanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical lifecycle management not as a set of arbitrary regulatory hurdles, but as a logical extension of chemical principles. The proper disposal of 2-(4-acetylphenoxy)propanoic acid (CAS: 91143-71-4) requires an intimate understanding of its molecular architecture.

Because this compound features an aromatic ring, an ether linkage, and a propanoic acid moiety, it presents specific handling requirements. It is a weak, non-halogenated organic acid. Improper disposal—such as aqueous drain release—poses aquatic toxicity risks and violates environmental regulations.

Below is the authoritative, step-by-step operational guide for the safe handling, segregation, and final disposition of 2-(4-acetylphenoxy)propanoic acid, designed to integrate seamlessly into your laboratory's workflow.

Mechanistic Safety & Chemical Profiling

Before executing any disposal protocol, we must establish the causality behind our safety choices.

  • The Propanoic Acid Moiety: Imparts mild acidity. While not as corrosive as mineral acids, it can cause skin and eye irritation. This dictates the necessity of chemically resistant nitrile gloves and standard splash goggles during handling.

  • The Organic Framework (Aromatic & Acetyl Groups): Makes the compound combustible and environmentally persistent. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) or inorganic bases can lead to hazardous exothermic degradation[1].

  • Self-Validating Safety Check: Always inspect the integrity of your primary containment vessel. If the compound has been dissolved in a solvent (e.g., DMSO or methanol for assay work), the waste profile inherits the hazards of the solvent.

Operational Disposal Workflow

The following step-by-step methodology ensures full regulatory compliance and environmental safety. Every step is designed to be a self-validating system, meaning the successful completion of one step inherently verifies the safety of the next.

Phase 1: Point-of-Generation Segregation
  • Causality: Cross-contamination of waste streams is the leading cause of laboratory accidents. 2-(4-acetylphenoxy)propanoic acid must be kept strictly separate from halogenated solvents and heavy metals to prevent the formation of toxic byproducts during incineration[2].

  • Action: Designate a specific waste stream labeled explicitly as "Non-Halogenated Organic Acid Waste."

Phase 2: Primary Containment
  • Causality: Organic acids can slowly degrade certain low-density plastics or corrode unlined metal containers over time.

  • Action: Transfer the solid waste (or solvent-dissolved liquid waste) into a High-Density Polyethylene (HDPE) or borosilicate glass container[1].

  • Validation: Ensure the cap is PTFE-lined. Invert the sealed container gently to verify there are no micro-leaks before moving it to the accumulation area.

Phase 3: Satellite Accumulation Area (SAA) Management
  • Causality: Environmental Protection Agency (EPA) and standard Environmental Health & Safety (EHS) guidelines require strict tracking of hazardous waste from the moment of generation to prevent unauthorized accumulation[2].

  • Action:

    • Affix a standardized Hazardous Waste tag to the container.

    • Write the full IUPAC name: 2-(4-acetylphenoxy)propanoic acid. Do not use chemical formulas or abbreviations [2].

    • Place the container in secondary containment (e.g., a chemically resistant tray) within your laboratory's designated SAA.

  • Validation: Audit the SAA log. Ensure the accumulation start date is clearly visible and that the waste will be collected within the 6-month regulatory window[2].

Phase 4: Final Disposition (High-Temperature Incineration)
  • Causality: The robust aromatic ring and ether linkages require extreme thermal energy to break down completely without forming hazardous dioxins or volatile organic compounds (VOCs).

  • Action: Submit a pickup request to your institutional EHS department. The waste will be routed to a licensed facility for [3].

Waste Lifecycle Visualization

The following diagram maps the logical progression of the chemical from the point of experimental completion to its final destruction.

WasteDisposal Gen Waste Generation 2-(4-acetylphenoxy)propanoic acid Seg Segregation (Non-Halogenated Organic Acid) Gen->Seg Identify Waste Stream Cont Primary Containment (HDPE / Glass) Seg->Cont Select Compatible Vessel SAA Satellite Accumulation Area (SAA) Secondary Containment Cont->SAA Label & Store EHS EHS / Waste Management Pickup & Logging SAA->EHS Submit Pickup Request Inc High-Temperature Incineration (≥1,100°C) EHS->Inc Final Disposition

Caption: Logical workflow for the segregation, containment, and high-temperature incineration of organic acid waste.

Quantitative Disposal Parameters

To streamline operational planning, all critical quantitative data regarding the disposal of this compound is summarized below.

ParameterSpecificationOperational Rationale
Chemical Class Non-Halogenated Organic AcidDictates strict segregation from halogens and strong oxidizers[1].
Molecular Weight 208.21 g/mol Relevant for stoichiometric calculations if neutralization is required prior to disposal.
Primary Containment HDPE or Borosilicate GlassPrevents container degradation, leaching, and subsequent exposure[1].
Max SAA Storage Time 6 MonthsEnsures compliance with standard EPA/EHS accumulation limits[2].
Incineration Temp. ≥ 1,100 °CGuarantees complete thermal destruction of the aromatic ring[3].

Emergency Spill Response (Self-Validating Protocol)

In the event of an accidental release, standard sweeping is insufficient and can lead to hazardous aerosolization of the organic powder. Execute the following self-validating cleanup protocol:

  • Assess & Isolate: Secure the perimeter. Ensure no ignition sources or incompatible chemicals (e.g., strong bases) are in the immediate vicinity.

  • Containment: If the compound is in solid form, cover it with slightly moistened, inert absorbent pads to prevent dust generation. If dissolved in a solvent, surround the spill with a chemical spill boom.

  • Collection: Using non-sparking plastic tools, scoop the absorbed material into a dedicated, wide-mouth HDPE waste container.

  • Validation (The Critical Step): Wash the affected surface with a mild aqueous detergent. Using a standard pH test strip, check the moisture on the cleaned surface. A pH of ~7 confirms that the acidic residue has been successfully removed.

  • Final Disposal: Seal the cleanup materials in the HDPE container, label it as "Spill Cleanup: 2-(4-acetylphenoxy)propanoic acid," and route it directly to EHS for incineration.

References

  • Initial Washroom Hygiene. "Laboratory Waste and Incineration: A Guide." Initial.co.uk. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide: Organic Waste Stream Classification." Nipissingu.ca. Available at: [Link]

  • University of Southern California (USC) Environmental Health & Safety. "Chemical Waste Segregation and Storage." Usc.edu. Available at: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-acetylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Safety Principles: A Proactive Stance on Chemical Handling

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes implementing a comprehensive Hazard Communication Standard[1]. This involves understanding the potential hazards of the chemicals you work with and taking appropriate measures to mitigate risks. For 2-(4-acetylphenoxy)propanoic acid, a solid, its primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. As a carboxylic acid, it may also possess corrosive properties[2]. Therefore, a multi-faceted approach to personal protective equipment (PPE) is not just recommended; it is a critical component of a sound experimental design.

The following guidelines are designed to be a self-validating system of protocols. By understanding the "why" behind each recommendation, you are empowered to make informed decisions that prioritize your safety and the integrity of your research.

Core Personal Protective Equipment (PPE) Strategy

A comprehensive PPE strategy is paramount to minimize exposure when handling 2-(4-acetylphenoxy)propanoic acid[3][4]. The following table outlines the recommended PPE, the rationale for its use, and best practices for its implementation.

Protection Type Specific Recommendations Rationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing or significant dust generation[3].To protect against eye irritation or serious eye damage from airborne particles or splashes[5][6]. Ensure goggles provide a complete seal around the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. Consider double-gloving if handling larger quantities or for prolonged periods[3][7].To prevent skin irritation and potential absorption[5][8]. Gloves must be inspected for tears or holes before each use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal[9][10].
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory[9][11]. For larger quantities or tasks with a high risk of contamination, consider disposable sleeves or a full-body protective suit[3][6].To prevent incidental skin contact and contamination of personal clothing. Lab coats should be buttoned and sleeves should be worn over the cuffs of gloves[9].
Respiratory Protection All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure[3][12]. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) should be used[4][13].To prevent inhalation of airborne particles, which can cause respiratory tract irritation[5][14].

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational plan is crucial for the safe handling and disposal of 2-(4-acetylphenoxy)propanoic acid.

Pre-Handling Preparations
  • Designated Work Area: Establish a designated area for handling 2-(4-acetylphenoxy)propanoic acid. This area should be clearly labeled and equipped with absorbent, leak-proof bench pads[15].

  • Ventilation: Ensure a calibrated and certified chemical fume hood is available and functioning correctly for all manipulations of the solid compound[3][12].

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed[9].

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Step-by-Step Handling Procedures
  • Weighing: When weighing the solid, do so within the chemical fume hood to minimize the generation and dispersal of dust. Use a container with a lid for transport to and from the balance[12][15].

  • Solution Preparation: If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • General Handling: Avoid all personal contact with the chemical, including the inhalation of dust or aerosols. Keep containers of the chemical closed when not in use[12][13].

Spill Management Workflow

In the event of a spill, a calm and methodical response is essential. The following diagram illustrates the key steps to take.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (if safe to do so) cluster_Reporting Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and associated hazards Evacuate->Assess PPE Don appropriate PPE Assess->PPE Minor Spill Report Report the incident to your supervisor and EHS Assess->Report Major Spill Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize if applicable (for acids/bases) Contain->Neutralize Collect Collect waste into a sealed container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Decontaminate->Report

Caption: A workflow diagram for responding to a chemical spill.

Post-Handling and Cleanup
  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent, followed by soap and water[3][12].

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Single-use PPE should be disposed of as chemical waste[4].

  • Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete[9][10].

Disposal Plan
  • Waste Collection: All waste material, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in a clearly labeled, sealed, and chemically compatible container[4][16].

  • Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations[3][17]. Do not pour chemical waste down the drain[3][4].

Storage and Incompatibilities

Proper storage is crucial to maintaining the stability of 2-(4-acetylphenoxy)propanoic acid and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat[3][16].

  • Incompatible Materials: As a carboxylic acid, it should be stored separately from bases, oxidizing agents, and reducing agents[2]. Avoid storing in metal cabinets which can corrode[2].

Conclusion: A Culture of Safety

The safe handling of 2-(4-acetylphenoxy)propanoic acid, and indeed all laboratory chemicals, is predicated on a foundation of knowledge, preparation, and vigilance. By integrating the principles and procedures outlined in this guide into your daily workflow, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.). Duke University. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • 2-(4-acetylphenoxy)-2-methylpropionic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science. (n.d.). IISER Tirupati. Retrieved from [Link]

  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). The University of Texas at Austin. Retrieved from [Link]

  • OSHA Chemical Storage Requirements. (2024, December 31). U.S. Hazmat Rentals. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Safety data sheet. (2023, January 6). BASF. Retrieved from [Link]

  • SAFETY DATA SHEET. (2023, May 24). KYOEISHA CHEMICAL Co., LTD. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-acetylphenoxy)propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-acetylphenoxy)propanoic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.